molecular formula C7H15ClN2 B600136 (R)-quinuclidin-3-amine hydrochloride CAS No. 137661-31-5

(R)-quinuclidin-3-amine hydrochloride

Katalognummer: B600136
CAS-Nummer: 137661-31-5
Molekulargewicht: 162.661
InChI-Schlüssel: KHAKFKRESWHJHB-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-quinuclidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.661. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAKFKRESWHJHB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669537
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123536-14-1, 137661-31-5
Record name (R)-(+)-3-Aminoquinuclidine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123536-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137661-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-quinuclidin-3-amine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-quinuclidin-3-amine hydrochloride: Synthesis, Properties, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis strategies, analytical methodologies for enantiomeric purity assessment, and its critical role in the development of significant therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this high-value intermediate.

Core Compound Identification and Physicochemical Properties

This compound, systematically named (3R)-1-azabicyclo[2.2.2]octan-3-amine hydrochloride, is a chiral amine salt. The rigid, bicyclic quinuclidine scaffold imparts unique conformational constraints and steric properties, making it an invaluable synthon for creating molecules with high affinity and selectivity for various biological targets.[1] Its chirality at the C3 position is fundamental to the stereospecific interactions required for the efficacy of the active pharmaceutical ingredients (APIs) derived from it.

Key Identifiers and Molecular Data

The essential identification and quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 137661-31-5[1][2]
Molecular Formula C₇H₁₅ClN₂[1][2]
Molecular Weight 162.66 g/mol [1][2]
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[2]
Canonical SMILES C1CN2CCC1N.Cl[2]
InChI Key KHAKFKRESWHJHB-FJXQXJEOSA-N[2]
Physical Form Crystalline Powder[3]
Melting Point 315°C (for the dihydrochloride salt)[3]
Boiling Point ~165.9 °C at 760 mmHg[1]

Strategic Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure (R)-quinuclidin-3-amine is non-trivial and represents a critical step in the overall manufacturing process of related APIs. The primary precursor is 3-quinuclidinone, which can be synthesized via a Dieckmann condensation of N-substituted piperidine derivatives.[4][5] From this prochiral ketone, two principal strategies are employed to achieve the desired (R)-enantiomer: asymmetric synthesis and chiral resolution .

Causality in Synthesis Strategy Selection
  • Asymmetric Synthesis: This is often the preferred industrial route as it avoids the loss of 50% of the material inherent in resolving a racemate. It involves the direct conversion of the prochiral ketone to the chiral product using a stereoselective catalyst or enzyme. This approach is more atom-economical and can be more cost-effective at scale, provided an efficient catalytic system is available.

  • Chiral Resolution: This classical method involves separating a racemic mixture. While less efficient in terms of theoretical yield, it can be simpler to develop and implement, especially at a smaller scale. The choice of resolving agent is critical and must form diastereomeric salts with differing solubilities to allow for separation by crystallization.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations starting from the common precursor, 3-quinuclidinone.

G cluster_start Starting Material cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution cluster_final Final Product start 3-Quinuclidinone asym_reduct (R)-3-Quinuclidinol start->asym_reduct Asymmetric Reduction (e.g., Rhodotorula rubra reductase) rac_reduct Racemic (R/S)-3-Quinuclidinol start->rac_reduct Non-chiral Reduction (e.g., NaBH4) asym_amine (R)-Quinuclidin-3-amine asym_reduct->asym_amine Conversion (e.g., Mitsunobu, Azide reduction) final_product (R)-Quinuclidin-3-amine HCl asym_amine->final_product HCl Salt Formation rac_amine Racemic (R/S)-Quinuclidin-3-amine rac_reduct->rac_amine Conversion resolved_amine (R)-Quinuclidin-3-amine rac_amine->resolved_amine Resolution with Chiral Acid (e.g., D-DBTA) resolved_amine->final_product HCl Salt Formation

Caption: Synthetic routes to (R)-quinuclidin-3-amine HCl.

Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol describes a highly selective method for producing the precursor, (R)-3-quinuclidinol, using a recombinant enzyme system.[6]

Objective: To synthesize (R)-3-quinuclidinol from 3-quinuclidinone with high enantiomeric excess (>99%) using a 3-quinuclidinone reductase.

Materials:

  • 3-Quinuclidinone hydrochloride

  • E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • NADP+ (catalytic amount)

  • Phosphate buffer (pH 7.0)

  • Appropriate bioreactor/fermenter

Methodology:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli cells under optimal conditions to express both the reductase and glucose dehydrogenase enzymes. Harvest the cells via centrifugation.

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered solution containing glucose. Add the harvested cell paste, a catalytic amount of NADP+, and the 3-quinuclidinone substrate.

  • Causality (Enzyme Selection): The 3-quinuclidinone reductase from Rhodotorula rubra is chosen for its high stereoselectivity, specifically reducing the ketone to the (R)-alcohol.[6][7] The coupled glucose dehydrogenase is essential for regenerating the NADPH cofactor consumed by the reductase, making the process efficient and requiring only a catalytic amount of the expensive cofactor.

  • Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH. Monitor the conversion of the substrate to the product using an appropriate analytical method (e.g., GC or HPLC).

  • Work-up and Isolation: Once the reaction is complete, separate the biomass (cells) by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., chloroform, ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain high-purity (R)-3-quinuclidinol.

  • Conversion to Amine: The resulting (R)-3-quinuclidinol can be converted to (R)-quinuclidin-3-amine through standard organic transformations, such as a Mitsunobu reaction with an azide source followed by reduction.

Application as a Chiral Building Block in Pharmaceuticals

(R)-quinuclidin-3-amine and its direct precursor, (R)-3-quinuclidinol, are not merely intermediates but are foundational chiral building blocks.[8] The rigid quinuclidine scaffold correctly orients the functional groups necessary for potent and selective interaction with biological targets, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The diagram below illustrates how this core structure is incorporated into several marketed drugs.

G cluster_drugs Derived Active Pharmaceutical Ingredients (APIs) center_node (R)-Quinuclidin-3-amine or (R)-3-Quinuclidinol Core solifenacin Solifenacin (Muscarinic M3 Antagonist) Treats: Overactive Bladder center_node->solifenacin Incorporated via ester linkage revatropate Revatropate (Muscarinic Antagonist) Treats: COPD center_node->revatropate Incorporated via ester linkage talsaclidine Talsaclidine (Muscarinic M1 Agonist) Treats: Alzheimer's Disease center_node->talsaclidine Incorporated into side chain palonosetron Palonosetron (5-HT3 Antagonist) Treats: Nausea/Vomiting center_node->palonosetron Forms part of tricyclic core

Caption: Role as a core scaffold in key pharmaceuticals.

The (R)-stereochemistry is crucial. For example, in serotonin receptor ligands, the (R)-enantiomer of certain N-(quinuclidin-3-yl) derivatives can act as a potent 5-HT₃ receptor antagonist, while the (S)-enantiomer displays different activity, such as 5-HT₄ receptor agonism.[9] This highlights the necessity of stringent enantiomeric purity control.

Analytical Workflow: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric excess (e.e.) of the chiral intermediate is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method. Since the amine and its alcohol precursor lack a strong chromophore for UV detection, a pre-column derivatization step is required.[10][11]

Self-Validating Protocol: Enantiomeric Purity of (R)-3-Quinuclidinol

This protocol is designed to be self-validating by including a reference to the undesired (S)-enantiomer, ensuring specificity and accurate quantification.

Objective: To determine the enantiomeric purity of (R)-3-Quinuclidinol by separating its derivatized form from the (S)-enantiomer using chiral HPLC.

Materials:

  • (R)-3-Quinuclidinol sample

  • Benzoyl chloride (derivatizing agent)

  • Triethylamine or pyridine (base)

  • Aprotic solvent (e.g., Dichloromethane)

  • HPLC-grade n-hexane, ethanol, 2-propanol, diethylamine

  • Chiral Stationary Phase: Chiralpak® IC column (250 x 4.6 mm, 5 µm)[10][11]

Methodology:

  • Sample Preparation (Pre-column Derivatization):

    • Dissolve a known quantity of the 3-quinuclidinol sample in the aprotic solvent.

    • Add a slight excess of base (e.g., triethylamine).

    • Add a slight excess of benzoyl chloride and allow the reaction to proceed to completion at room temperature. The base scavenges the HCl byproduct.

    • Causality (Derivatization): Benzoyl chloride reacts with the hydroxyl group to form a benzoate ester. This introduces a strong UV chromophore (the benzoyl group), enabling sensitive detection at wavelengths like 230 nm.[10][11]

    • Quench the reaction if necessary and dilute the sample to a suitable concentration with the mobile phase.

  • HPLC System and Conditions:

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-hexane : ethanol : 2-propanol : diethylamine (80:8:12:0.4, v/v/v/v)[10]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 15 °C

    • Detection: UV at 230 nm[10]

  • Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • The two enantiomers will be separated based on their differential interactions with the chiral stationary phase. Excellent separation with a resolution factor >11 has been reported for this class of compounds.[10]

    • Identify the peaks corresponding to the (R) and (S) enantiomers (typically by running a standard of the racemate or the individual enantiomers if available).

    • Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Safety and Handling

This compound and its precursors are classified as hazardous chemicals. Adherence to safety protocols is mandatory.

  • Hazard Classification (GHS):

    • Skin Corrosion/Irritation: Causes skin irritation (H315).[2]

    • Eye Damage/Irritation: Causes serious eye irritation (H319).[2]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[2]

    • The free amine base may also be harmful if swallowed (Acute Toxicity, Oral).[12]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust. Use engineering controls to minimize dust generation.

    • In case of contact with skin or eyes, flush immediately with copious amounts of water.

    • Consult the full Safety Data Sheet (SDS) before handling.[13][14][15]

References

  • Google Patents. (2022). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
  • Google Patents. (2015). CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.
  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

  • Langlois, M., Meyer, C., & Soulier, J. L. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.
  • Google Patents. (2009). CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • PubChem. (n.d.). 3-Aminoquinuclidine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Thesis: Approaches to the Asymmetric Synthesis of Quinuclidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]

  • ResearchGate. (2002). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Retrieved from [Link]

  • Harlikar, J., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol.
  • Kita, K., et al. (2002). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 60(3), 279-285.
  • ResearchGate. (2012). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[16][16][16]octan-3-amine by pre-column derivatization high performance liquid chromatography. Retrieved from [Link]

  • Williams, R. M. (Ed.). (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-quinuclidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-quinuclidin-3-amine hydrochloride, a critical chiral building block in modern pharmaceuticals. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most effective synthetic routes, moving beyond a simple recitation of protocols to offer an in-depth understanding of the science behind the synthesis.

The Strategic Importance of (R)-quinuclidin-3-amine in Medicinal Chemistry

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry. Its defined three-dimensional structure allows for precise orientation of substituents, leading to high-affinity interactions with biological targets. The (R)-enantiomer of 3-aminoquinuclidine, in particular, is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). These include antagonists for muscarinic M1 and M3 receptors, which have therapeutic potential in treating conditions like Alzheimer's disease and urinary incontinence, as well as 5-HT3 receptor antagonists used as antiemetics.[1] The stereochemistry at the C3 position is often crucial for pharmacological activity, making enantioselective synthesis not just an academic exercise, but a necessity for the development of safe and effective drugs.[2]

Navigating the Synthetic Landscape: Key Strategies for Enantiocontrol

The synthesis of enantiomerically pure this compound has evolved from classical resolution techniques to more sophisticated asymmetric catalytic methods. The choice of strategy often depends on factors such as scale, cost, desired optical purity, and available resources. We will explore the three primary approaches: chiral resolution, asymmetric synthesis via reduction of 3-quinuclidinone, and the use of chiral auxiliaries.

The Classical Approach: Chiral Resolution

Chiral resolution remains a viable, albeit often less efficient, method for obtaining enantiomerically pure amines. This strategy involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

The Principle of Diastereomeric Salt Formation and Separation:

The fundamental principle lies in the differential solubility of diastereomeric salts. When a racemic amine is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

A common approach involves the resolution of racemic 3-aminoquinuclidine or its precursor, 3-quinuclidinol.[3] For instance, racemic 3-aminoquinuclidine dihydrochloride can be resolved using a chiral acid in a suitable solvent.[4] While this method can yield high optical purity (>98%), the theoretical maximum yield for the desired enantiomer is 50%, and in practice, it is often lower due to incomplete crystallization and losses during workup.[4]

Workflow for Chiral Resolution:

racemic_amine Racemic (R/S)-3-Aminoquinuclidine diastereomeric_salts Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salt Less Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid) crystallization->separated_salt base_treatment Base Treatment separated_salt->base_treatment final_product (R)-3-Aminoquinuclidine base_treatment->final_product

Figure 1: General workflow for the chiral resolution of 3-aminoquinuclidine.

Asymmetric Synthesis: The Modern Paradigm

Asymmetric synthesis offers a more elegant and efficient approach to obtaining enantiomerically pure compounds by directly creating the desired stereocenter. For (R)-quinuclidin-3-amine, the most prevalent precursor is 3-quinuclidinone, which can be reduced enantioselectively to (R)-3-quinuclidinol, a direct precursor to the target amine. Two powerful methodologies dominate this field: biocatalytic reduction and asymmetric hydrogenation.

Enzymatic catalysis has emerged as a green and highly selective method for the synthesis of chiral molecules. The asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a prime example of the power of biocatalysis.[5][6]

The Expertise of Enzymes: Ketoreductases (KREDs):

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. Several microorganisms have been identified as sources of KREDs capable of reducing 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess (ee) and high yields.[7] A notable example is the 3-quinuclidinone reductase from Rhodotorula rubra, which has been shown to convert 3-quinuclidinone to (R)-3-quinuclidinol with >99.9% ee.[8]

Causality in Biocatalysis: The Importance of Cofactor Regeneration:

Most KREDs require a hydride source, typically from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis. Therefore, a cofactor regeneration system is crucial for the economic viability of the process. This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose, to continuously regenerate the active cofactor.[7]

Table 1: Comparison of Biocatalytic Systems for the Synthesis of (R)-3-Quinuclidinol

Enzyme SourceSubstrate ConcentrationReaction TimeConversion/YieldEnantiomeric Excess (ee)Reference
Rhodotorula rubra JCM3782618 mM21 hNearly stoichiometric>99.9% (R)[8]
Kaistia algarum5.0 MNot specifiedComplete>99.9% (R)[5]
Agrobacterium radiobacterNot specifiedNot specifiedHighExcellent[5]
Microbacterium luteolum JCM 917415% w/vNot specifiedHigh>99% (R)[5]

Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone Hydrochloride

This protocol is a representative example and may require optimization based on the specific enzyme and conditions used.

  • Cell Suspension Preparation: Prepare a suspension of resting cells of a suitable microorganism (e.g., Nocardia sp.) in a phosphate buffer (e.g., 100 mM, pH 8.0).[7]

  • Reaction Setup: To the cell suspension, add 3-quinuclidinone hydrochloride and a co-substrate for cofactor regeneration (e.g., glucose).[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 48 hours).[7]

  • Workup:

    • Centrifuge the mixture to separate the cells.

    • Adjust the pH of the supernatant to approximately 12 with a base (e.g., K₂CO₃).[7]

    • Evaporate the solvent under reduced pressure.[7]

    • Extract the residue with an organic solvent (e.g., CH₂Cl₂).[7]

    • Dry the organic layer, filter, and concentrate to obtain crude (R)-3-quinuclidinol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to yield pure (R)-3-quinuclidinol.[7]

The resulting (R)-3-quinuclidinol can then be converted to (R)-3-aminoquinuclidine through standard synthetic transformations, such as a Mitsunobu reaction or conversion to a sulfonate ester followed by displacement with an amine surrogate.

Chemical asymmetric catalysis provides a powerful alternative to biocatalysis. Asymmetric hydrogenation using chiral metal catalysts is a well-established and highly efficient method for the enantioselective reduction of ketones.

The Role of Chiral Catalysts:

The key to this approach is the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. For the reduction of 3-quinuclidinone, ruthenium-based catalysts with chiral diphosphine ligands have shown great promise.[3] These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol.

A Self-Validating System:

The success of asymmetric hydrogenation relies on a self-validating system where the choice of catalyst, solvent, and reaction conditions are all optimized to achieve high enantioselectivity and conversion. The reaction is typically carried out under hydrogen pressure.

Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone

This is a generalized protocol based on reported methods.[3]

  • Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), charge a high-pressure reactor with 3-quinuclidinone, a suitable solvent (e.g., isopropanol), a chiral ruthenium catalyst (e.g., (R,S)-dichloro-substituted benzyl-benzimidazole catalyst), and a base (e.g., potassium tert-butoxide).[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 bar). Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 16 hours).[3]

  • Workup:

    • After the reaction, carefully vent the hydrogen pressure.

    • Monitor the conversion and enantiomeric excess by a suitable analytical method (e.g., GC).

    • Acidify the reaction mixture with a concentrated acid (e.g., HCl) and stir.

  • Purification: Isolate the product, (R)-3-quinuclidinol, by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain the product with high enantiomeric purity.[3]

start 3-Quinuclidinone biocatalysis Biocatalytic Reduction (e.g., KRED, Cofactor Regeneration) start->biocatalysis asymmetric_hydrogenation Asymmetric Hydrogenation (e.g., Chiral Ru-catalyst, H₂) start->asymmetric_hydrogenation intermediate (R)-3-Quinuclidinol biocatalysis->intermediate asymmetric_hydrogenation->intermediate conversion Conversion to Amine (e.g., Mitsunobu, SN2) intermediate->conversion final_product (R)-3-Aminoquinuclidine conversion->final_product hcl_salt HCl Salt Formation final_product->hcl_salt final_product_hcl (R)-3-Aminoquinuclidine Hydrochloride hcl_salt->final_product_hcl

Figure 2: Asymmetric synthesis routes to this compound.

Chiral Auxiliary-Mediated Synthesis

Another strategy involves the use of a chiral auxiliary. In this approach, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent diastereoselective reaction then creates the desired stereocenter. Finally, the chiral auxiliary is removed to yield the enantiomerically enriched product.

One reported method involves the reaction of 3-quinuclidinone with a chiral amine, such as (S)- or (R)-1-phenethylamine, to form a chiral imine.[9] Subsequent reduction of this imine, for example with sodium borohydride, proceeds with diastereoselectivity, leading to a diastereomerically enriched aminoquinuclidine derivative. The chiral auxiliary (1-phenethylamine) can then be removed by hydrogenolysis to afford the desired (R)- or (S)-3-aminoquinuclidine.[9]

Conclusion: A Multi-faceted Approach to a Key Chiral Intermediate

The enantioselective synthesis of this compound is a well-developed field with multiple effective strategies. While classical chiral resolution remains a viable option, modern asymmetric catalytic methods, particularly biocatalytic reduction and asymmetric hydrogenation of 3-quinuclidinone, offer more efficient and sustainable routes to this important chiral building block. The choice of the optimal synthetic route will depend on a careful consideration of factors such as scale, cost, and desired optical purity. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this critical pharmaceutical intermediate.

References

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

  • University of Liverpool Repository. (n.d.). Thesis: The Synthesis and Applications of Functionalised Quinuclidines. [Link]

  • Google Patents. (2022). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123238, 3-Aminoquinuclidine. [Link]

  • Google Patents. (2015).
  • Royal Society of Chemistry. (2020). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2010). CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride.
  • PubMed. (2019). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Chemistry. [Link]

  • PubMed. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology. [Link]

  • Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • OUCI. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]

  • Semantic Scholar. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. [Link]

  • ResearchGate. (2019). Asymmetric enzymatic reduction of quinuclidinone to (S)-3-quinuclidinol. [Link]

  • National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

Sources

A Technical Guide to the Physical Properties of (R)-quinuclidin-3-amine hydrochloride: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-quinuclidin-3-amine, a chiral bicyclic amine, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid structure and defined stereochemistry make it a valuable scaffold for synthesizing compounds targeting the central nervous system, among other therapeutic areas. The hydrochloride salt form, (R)-quinuclidin-3-amine hydrochloride, is often preferred during drug development due to its improved stability and handling characteristics.

A thorough understanding of the physical properties of an active pharmaceutical ingredient (API) or intermediate is fundamental to the success of any drug development program. Properties such as melting point and solubility are not mere data points; they are critical parameters that dictate process development, formulation strategies, bioavailability, and purification methods. This guide provides an in-depth analysis of the melting point and solubility of this compound, offering both a review of available data and field-proven experimental protocols for their precise determination.

Section 1: Compound Identification and Forms

To ensure clarity, it is essential to distinguish between the monohydrochloride and dihydrochloride salts of (R)-quinuclidin-3-amine, as their physical properties differ significantly. This guide focuses primarily on the monohydrochloride, as is standard unless otherwise specified, but provides data for the dihydrochloride for comprehensive context.

IdentifierThis compound (Monohydrochloride)(R)-quinuclidin-3-amine dihydrochloride
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[1](3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride[2][3]
CAS Number 137661-31-5[1][4]123536-14-1[1][2][3]
Molecular Formula C₇H₁₅ClN₂[1][4]C₇H₁₆Cl₂N₂[2]
Molecular Weight 162.66 g/mol [1][4]199.12 g/mol [2][3]
Chemical Structure

Section 2: Melting Point Analysis

The melting point is a foundational thermodynamic property that provides immediate insight into the identity, purity, and thermal stability of a crystalline solid. For pharmaceutical compounds, a sharp and well-defined melting range is a primary indicator of high purity.[5][6] The high lattice energy of salts typically results in high melting points, often accompanied by decomposition.

Reported Melting Point Data

A review of publicly available literature and supplier data reveals a lack of a specified melting point for the monohydrochloride salt. However, data for the closely related dihydrochloride and other quinuclidine derivatives provide a valuable comparative context, suggesting that the monohydrochloride is also a high-melting solid.

CompoundCAS NumberReported Melting Point (°C)
This compound 137661-31-5Not specified[4]
(R)-(+)-3-Aminoquinuclidine dihydrochloride123536-14-1>300[3] / 315[2]
(R)-(-)-3-Quinuclidinol hydrochloride42437-96-7344 - 350[7]
3-Quinuclidinone hydrochloride1193-65-3>300 (decomposes)
Quinuclidine (Free Base)100-76-5157 - 160[8][9]
Experimental Protocol: Capillary Melting Point Determination

The following protocol describes the standard capillary method, which provides a reliable and reproducible means of determining the melting point range.

Causality and Rationale: This method relies on uniform and controlled heat transfer to a small, packed sample. The slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperature at which the phase transition occurs.[10]

Methodology:

  • Sample Preparation:

    • Place a small amount of this compound onto a clean, dry watch glass. If the crystals are not a fine powder, gently pulverize them with a spatula. This ensures uniform packing and efficient heat transfer.

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will enter the tube.

  • Sample Packing:

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

    • For denser packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The repeated bouncing will compact the sample tightly.

    • Repeat until a packed sample height of 2-3 mm is achieved. A sample column larger than this can lead to a broadened, inaccurate melting range.[10]

  • Measurement:

    • Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Set the apparatus to heat at a moderate rate (e.g., 10-15 °C/minute) to a temperature approximately 20 °C below the expected melting point (based on related compounds, a starting point could be ~250 °C).

    • Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is essential for accuracy.

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears within the solid matrix.

    • Record the temperature (T₂) at which the entire sample becomes a transparent liquid.

    • The result is reported as a melting range (T₁ - T₂). For a pure substance, this range should be narrow (≤ 2 °C).

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Instrument Measurement cluster_reporting Data Reporting A Pulverize Sample B Load Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Insert Capillary into Apparatus C->D E Rapid Heat to T_exp - 20°C D->E F Slow Heat (1-2°C/min) E->F G Observe Phase Transition F->G H Record T1 (First liquid droplet) G->H I Record T2 (Completely liquid) H->I J Report Melting Range (T1 - T2) I->J

Caption: Workflow for Capillary Melting Point Determination.

Section 3: Solubility Profile

Solubility is a critical physicochemical property that governs a drug's dissolution rate, absorption, and ultimately, its bioavailability. As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form due to the high polarity imparted by the ionic salt.

Reported Solubility Data

Quantitative solubility data for this compound in specific solvents is not widely reported. The available information is qualitative.

CompoundSolventReported Solubility
This compound WaterSoluble[4]
Quinuclidine (Free Base)WaterSlightly soluble (~15 g/L)[9][11]
Quinuclidine (Free Base)Alcohols, Diethyl EtherSoluble[9][12]
3-QuinuclidinolWater, Alcohols, EthersSoluble[13]
3-QuinuclidinolNon-polar solventsLimited solubility[13]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality and Rationale: This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound. Using an excess of the solid ensures that the solvent becomes fully saturated.[15] Prolonged agitation at a constant temperature provides the necessary energy and time for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.

Methodology:

  • Preparation:

    • Add a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to several glass vials.

    • Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This is the cornerstone of achieving saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath or on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. To validate the equilibrium time, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer changes.[14]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant. This step is critical to avoid artificially high concentration readings.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

    • The resulting concentration is the equilibrium solubility, typically reported in units of mg/mL or µg/mL.

Workflow Diagram: Shake-Flask Solubility Determination

SolubilityWorkflow cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis A Add Solvent to Vial B Add Excess Solid Compound A->B C Seal Vial B->C D Agitate at Constant Temperature (24-48h) C->D E Allow Solids to Settle D->E F Withdraw Supernatant E->F G Filter (0.22 µm) or Centrifuge F->G H Quantify Concentration (e.g., HPLC) G->H I Calculate Solubility from Calibration Curve H->I

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Conclusion

While specific, validated data for the physical properties of this compound (monohydrochloride) are sparse in public literature, a scientifically grounded understanding can be established through analysis of related compounds and the application of standardized experimental methodologies. The available data on its dihydrochloride counterpart suggests a high melting point, indicative of a thermally stable crystalline salt. As a hydrochloride salt, it is qualitatively known to be soluble in water, a critical characteristic for its use in pharmaceutical applications.

For researchers and drug development professionals, the precise determination of these properties is non-negotiable. The detailed protocols provided in this guide for capillary melting point determination and shake-flask solubility measurement represent robust, reliable methods to generate the high-quality data required for informed decision-making in chemical synthesis, process optimization, and formulation development.

References

  • Wikipedia. Quinuclidine. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (+-)-3-Quinuclidinol. [Link]

  • Cheméo. Chemical Properties of Quinuclidine. [Link]

  • The University of Liverpool Repository. Synthesis and Applications of Functionalised Quinuclidines. [Link]

  • University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • Grokipedia. Quinuclidine. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • PubChem. 3-Aminoquinuclidine. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Solubility of Things. 3-Quinuclidinol. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid, bicyclic amine also known as 1-azabicyclo[2.2.2]octane, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and favorable physicochemical properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the quinuclidine core, delving into its fundamental characteristics, synthetic strategies, and its pivotal role in the development of drugs targeting a range of diseases, from neurodegenerative disorders to infectious diseases. We will explore the structure-activity relationships of quinuclidine-based compounds, supported by experimental data and protocols, to provide a thorough resource for professionals in the field of drug discovery and development.

The Quinuclidine Scaffold: A Structural and Physicochemical Perspective

The quinuclidine ring system is a fascinating and highly valuable scaffold in the realm of organic and medicinal chemistry due to its inherent rigidity and distinct conformational properties.[1] This bicyclic amine is a key structural component in a multitude of natural products and synthetic molecules with significant biological activity.[2] Notably, it forms the core of the Cinchona alkaloids, such as quinine, which has long been used for the treatment of malaria.[2][3]

The unique three-dimensional structure of quinuclidine imparts several advantageous physicochemical properties that are highly sought after in drug design.[4] Its rigid framework can serve as an effective pharmacophore, influencing binding affinity and pharmacokinetic profiles of drug candidates.[1]

Figure 2: A simplified workflow for the synthesis of 3-quinuclidinone.

The Quinuclidine Scaffold in Drug Discovery: Therapeutic Applications

The versatility of the quinuclidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. Its ability to interact with various biological targets has led to the development of numerous clinically significant drugs. [1]

Muscarinic Receptor Agonists for Alzheimer's Disease

Muscarinic acetylcholine receptors are key therapeutic targets for neurodegenerative disorders like Alzheimer's disease. [5]The quinuclidine scaffold is a core structural motif for a class of muscarinic agonists designed for improved selectivity and efficacy. [5]Quinuclidine-based compounds have been designed to readily penetrate the central nervous system and exhibit high efficacy at cortical muscarinic receptors. [6] For instance, novel quinuclidine-based muscarinic agonists have been developed where an oxadiazole ring acts as a bioisosteric replacement for the ester moiety found in many known muscarinic ligands. [6]This modification has led to compounds spanning a range of activities from high-efficacy agonists to antagonists. [6]The development of such compounds is crucial, as recent clinical studies in Alzheimer's patients suggest that only agents with high efficacy at the cortical muscarinic receptor have shown encouraging results. [6]Furthermore, certain quinuclidine derivatives have demonstrated neuroprotective effects in cellular models of Alzheimer's disease by protecting neuronal networks from neurotoxic stimuli like amyloid-beta. [7]

G cluster_0 Quinuclidine-Based Muscarinic Agonist Action Quinuclidine\nDerivative Quinuclidine Derivative Muscarinic\nReceptor Muscarinic Receptor Quinuclidine\nDerivative->Muscarinic\nReceptor Binds and Activates Neuronal\nSignaling Neuronal Signaling Muscarinic\nReceptor->Neuronal\nSignaling Initiates Cognitive\nEnhancement Cognitive Enhancement Neuronal\nSignaling->Cognitive\nEnhancement Leads to

Figure 3: The mechanism of action for quinuclidine-based muscarinic agonists in promoting cognitive enhancement.

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Quinuclidine derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [8][9] The antimicrobial mechanisms of quinuclidine derivatives are varied. One notable mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cell division. [9][10]By preventing the formation of the Z-ring, these compounds inhibit bacterial cytokinesis. [9][10]Quaternary N-benzyl derivatives of quinuclidine oximes have shown particularly strong and broad-spectrum antimicrobial activity. [8] Antimicrobial Activity of Quinuclidine Derivatives:

Compound ClassTarget Organism(s)Mechanism of ActionKey Findings
Pyrimidine-linked QuinuclidinesMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium (VRE)Inhibition of FtsZ proteinActive against multiple antibiotic-resistant strains with MICs of 24 µg/mL. [10]
Quaternary N-benzyl Quinuclidine OximesPseudomonas aeruginosa, Klebsiella pneumoniaeNot fully elucidated, likely involves membrane disruptionExcellent in vitro activity against clinically important resistant gram-negative pathogens, with some compounds showing MICs as low as 0.25 µg/mL. [8]
3-Substituted Quinuclidine Salts with Long Alkyl ChainsGram-positive and Gram-negative bacteriaDisruption of bacterial cell membraneGood antibacterial potential, especially derivatives with longer alkyl chains. [11]
Other Therapeutic Applications

The utility of the quinuclidine scaffold extends beyond the aforementioned areas. Researchers are continuously exploring new modifications of the quinuclidine core to develop novel therapeutic agents for a variety of conditions. [1]

  • Squalene Synthase Inhibitors: Quinuclidine derivatives incorporating phenothiazine systems have been synthesized and shown to be potent inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis. [12]One such compound demonstrated effective reduction of plasma total cholesterol and triglyceride levels in animal models. [12]* Anticholinesterase Activity: Certain synthetic quinuclidine-based derivatives have demonstrated anticholinesterase activity, which could be beneficial in the treatment of conditions characterized by a cholinergic deficit. [3]* Anticancer Agents: The quinuclidine scaffold is also being investigated for its potential in developing anti-proliferative agents. [13]* Catalysis: Beyond its therapeutic applications, quinuclidine derivatives are also utilized as catalysts in various asymmetric chemical reactions. [2]

Conclusion and Future Directions

The quinuclidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a unique combination of rigidity, three-dimensionality, and favorable physicochemical properties. Its presence in a wide array of biologically active natural products and clinically successful synthetic drugs is a testament to its versatility. The continued exploration of novel synthetic methodologies to access diverse and stereochemically complex quinuclidine derivatives will undoubtedly fuel the discovery of new therapeutic agents. As our understanding of disease biology deepens, the rational design of quinuclidine-based molecules targeting novel biological pathways holds immense promise for addressing unmet medical needs. The future of drug discovery will likely see the quinuclidine scaffold playing an even more prominent role in the development of next-generation therapeutics.

References

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry - Chinese Chemical Society. (2019-04-01).
  • Exploring the Versatility of Quinuclidine Deriv
  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed.
  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed.
  • The University of Liverpool Repository.
  • New and Potent Quinuclidine-Based Antimicrobial Agents. PMC - PubMed Central.
  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed.
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease.
  • Quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Quinuclidine | C7H13N | CID 7527. PubChem - NIH.
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC - PubMed Central.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. (2017-04-20).
  • A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers. Benchchem.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Biological activity of quinuclidine deriv
  • Physical Properties in Drug Design.
  • Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review.
  • New and Potent Quinuclidine-Based Antimicrobial Agents.
  • Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols.
  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents.
  • Chemists Synthesize Compounds To Treat Neurodegener
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. MDPI.
  • Lecture #2 Physicochemical Properties of Drug Molecules UI Cre
  • CN101993444A - Method to synthesize quinuclidine hydrochloride.
  • Expert Insights: Designing Drugs to Treat Alzheimer's Disease. YouTube. (2021-11-04).
  • Quinuclidinone O-Alkynyloximes with muscarinic agonist activity. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024-03-06).
  • Privileged Scaffolds in Drug Discovery. ScienceDirect - DOI.
  • Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics. PubMed.
  • Muscarinic Receptor Agonists and Antagonists. MDPI.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. (2022-06-16).
  • Physicochemical properties of drug. PPT - Slideshare.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO.
  • The Chromenopyridine Scaffold: A Privileged Pl

Sources

(R)-quinuclidin-3-amine hydrochloride as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-quinuclidin-3-amine hydrochloride as a Chiral Building Block in Organic Synthesis

Introduction: The Strategic Value of the Quinuclidine Scaffold in Chiral Synthesis

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and different enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles[1]. Within the arsenal of synthetic chemistry, certain molecular scaffolds have proven to be exceptionally valuable due to their unique structural and stereochemical properties. (R)-quinuclidin-3-amine, and its derivatives, belong to this elite class of chiral building blocks.

The quinuclidine moiety, a rigid bicyclic amine, offers a conformationally constrained framework that is highly desirable in drug design. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding[2]. When a stereocenter is introduced, as in (R)-quinuclidin-3-amine, the scaffold becomes a powerful tool for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). It is critical to distinguish its role as a chiral building block or synthon—where it becomes a permanent, integral part of the final molecule's core structure—from that of a chiral auxiliary, which is temporarily attached to direct stereochemistry and later removed[3]. This guide provides an in-depth analysis of the synthesis and application of this compound, focusing on its role in the creation of key pharmaceutical agents.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is the foundation of successful process development. The hydrochloride salt of (R)-quinuclidin-3-amine is typically supplied as a stable, crystalline solid, which is convenient for handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[4]
CAS Number 137661-31-5[4]
Molecular Formula C₇H₁₅ClN₂[4]
Molecular Weight 162.66 g/mol [4]
Appearance White to off-white solid[5]
Boiling Point ~165.9 °C at 760 mmHg (free base)[6]
Melting Point >300 °C (dihydrochloride salt)[7]
Solubility Soluble in water[8]
Safety & Handling

As with any chemical reagent, proper handling is essential. This compound is classified as an irritant.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9].

  • Storage: Store in a tightly sealed container in a cool, dry place to prevent moisture absorption[5].

Enantioselective Synthesis: Accessing the Chiral Building Block

The utility of (R)-quinuclidin-3-amine hinges on its enantiomeric purity. The primary synthetic challenge lies in establishing the stereocenter at the C3 position. Two major strategies have proven effective:

  • Chemical Resolution: This classical approach involves the synthesis of racemic 3-aminoquinuclidine, followed by separation of the enantiomers. A chiral resolving agent, such as D-(+)-dibenzoyl-tartaric acid, is used to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer[10].

  • Asymmetric Synthesis: Modern methods focus on the direct, stereoselective synthesis of the (R)-enantiomer, which is far more efficient. A common and powerful approach is the asymmetric hydrogenation of a prochiral precursor, 3-quinuclidinone. This reaction utilizes a chiral catalyst, often based on transition metals like Ruthenium complexed with chiral phosphine ligands, to deliver hydrogen to one face of the ketone, producing (R)-3-quinuclidinol with high enantiomeric excess (>99% ee)[8]. The resulting chiral alcohol is a key intermediate that can be readily converted to the target amine.

Solifenacin_Synthesis Solifenacin Synthesis Workflow cluster_Activation Step 1: In-Situ Activation cluster_Coupling Step 2: Nucleophilic Acyl Substitution cluster_SaltFormation Step 3: Salt Formation & Purification R_Quinuclidinol (R)-3-Quinuclidinol Activated_Intermediate Reactive Carbamate Intermediate R_Quinuclidinol->Activated_Intermediate Triethylamine CDT CDT (Activating Agent) CDT->Activated_Intermediate S_THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Solifenacin_base Solifenacin (Free Base) S_THIQ->Solifenacin_base Nucleophilic Attack Activated_Intermediate->Solifenacin_base Solifenacin_Succinate Solifenacin Succinate (Final API) Solifenacin_base->Solifenacin_Succinate SuccinicAcid Succinic Acid SuccinicAcid->Solifenacin_Succinate Acetone

Caption: One-pot synthesis of Solifenacin from its chiral precursors.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature [10]and is intended for informational purposes by qualified professionals.

  • Vessel Preparation: To a dry, inerted (Nitrogen or Argon) reaction vessel, add isopropyl acetate as the solvent.

  • Activation: Charge bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT, 1.1 eq). Add (R)-quinuclidin-3-ol (1.2 eq) stepwise, followed by triethylamine (2.0 eq). Stir the mixture at ambient temperature (20-25 °C) for approximately 2 hours to form the activated intermediate.

  • Coupling: In a separate vessel, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in isopropyl acetate. Add this solution stepwise to the reaction vessel containing the activated intermediate.

  • Reaction: Heat the resulting mixture to reflux and age for 4-6 hours, monitoring for completion by HPLC or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash sequentially with a saturated aqueous solution of ammonium chloride and then with a 10% aqueous solution of potassium bicarbonate. Separate the organic phase.

  • Salt Formation: To a separate vessel, charge succinic acid (1.1 eq) and acetone. Heat to reflux to achieve complete dissolution. Add the organic phase from the work-up stepwise.

  • Crystallization & Isolation: Cool the mixture to induce crystallization. The product, solifenacin succinate, is isolated by filtration, washed with cold acetone, and dried under vacuum to yield the final API.

Application Profile II: Synthesis of Palonosetron (Aloxi®)

To underscore the principle of stereospecificity, it is valuable to examine the synthesis of Palonosetron, a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. This synthesis requires the opposite enantiomer, (S)-quinuclidin-3-amine , demonstrating how the choice of building block chirality directly dictates the final product and its biological function.[4]

Synthetic Rationale & Mechanism

The synthesis of Palonosetron involves the formation of an amide bond between the chiral amine, (S)-3-aminoquinuclidine, and a chiral carboxylic acid, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.[4] This is followed by an intramolecular cyclization to form the final tricyclic structure.

The initial acylation step requires activation of the carboxylic acid, typically by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic (S)-3-aminoquinuclidine to form an amide intermediate. Subsequent steps involve reduction of the amide carbonyl and intramolecular Friedel-Crafts type cyclization to yield the final product.[4][6]

Palonosetron_Synthesis Palonosetron Synthesis Workflow cluster_Activation Step 1: Acid Activation cluster_Coupling Step 2: Amide Bond Formation cluster_Cyclization Step 3: Reduction & Cyclization S_Acid (S)-1,2,3,4-tetrahydro- 1-naphthalenecarboxylic acid Acid_Chloride Acyl Chloride Intermediate S_Acid->Acid_Chloride SOCl2 SOCl₂ (Activating Agent) SOCl2->Acid_Chloride S_Amine (S)-3-Aminoquinuclidine Amide_Intermediate Diastereomeric Amide S_Amine->Amide_Intermediate Acylation Acid_Chloride->Amide_Intermediate Palonosetron_base Palonosetron (Free Base) Amide_Intermediate->Palonosetron_base e.g., NaBH₄ / BF₃·OEt₂ Palonosetron_HCl Palonosetron HCl (Final API) Palonosetron_base->Palonosetron_HCl HCl

Caption: Synthesis of Palonosetron using the (S)-enantiomer of 3-aminoquinuclidine.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature [6]and is intended for informational purposes by qualified professionals.

  • Acid Activation: In a dry, inerted reaction vessel, dissolve (S)-tetrahydronaphthoic acid (1.0 eq) in a suitable organic solvent (e.g., dichloromethane). Add thionyl chloride (1.1 eq) dropwise at 0-5 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until acid chloride formation is complete. Remove excess thionyl chloride under vacuum.

  • Acylation: Dissolve the crude acyl chloride in fresh solvent. In a separate flask, prepare a solution of (S)-3-aminoquinuclidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in the same solvent. Cool this amine solution to 0-5 °C and add the acyl chloride solution dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Reduction and Cyclization: Dissolve the amide intermediate in a suitable solvent like tetrahydrofuran (THF). Add a reducing agent system (e.g., sodium borohydride followed by boron trifluoride etherate) to effect both reduction of the amide and subsequent intramolecular cyclization.

  • Isolation and Salt Formation: After an aqueous work-up, the crude Palonosetron free base is purified (e.g., by column chromatography). The final API is obtained by dissolving the purified base in a suitable solvent (e.g., ethanol) and treating it with hydrochloric acid to precipitate Palonosetron hydrochloride. The solid is collected by filtration and dried.

Conclusion

This compound and its enantiomer are not merely reagents; they are strategic chiral building blocks that enable the efficient, stereocontrolled synthesis of complex pharmaceutical agents. The rigid, conformationally defined structure of the quinuclidine core, combined with the defined stereocenter at the C3 position, provides a powerful platform for designing molecules with high specificity for their biological targets. As demonstrated by the syntheses of Solifenacin and Palonosetron, the selection of the correct enantiomer is a critical design choice that dictates the final product and its therapeutic application. For researchers and professionals in drug development, a deep understanding of the synthesis and application of these building blocks is essential for the continued innovation of enantiomerically pure medicines.

References

  • University of Liverpool Repository. (n.d.). The synthesis of functionalised quinuclidines for use in pharmaceuticals and asymmetric catalysis. Retrieved from [Link]

  • Google Patents. (2010). Process for the synthesis of solifenacin. (U.S. Patent No. 7,741,489B2).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2008). A kind of synthetic method of palonosetron hydrochloride. (Chinese Patent No. CN101186607A).
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.
  • Google Patents. (2015). Synthesis method of solifenacin succinate. (Chinese Patent No. CN104447734A).
  • Soni, J., et al. (2016). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2023). MDPI. Retrieved from [Link]

  • Google Patents. (2012). Process for the preparation of solifenacin and salts thereof. (Patent No. WO2012175119A1).
  • WIPO Patentscope. (2012). PROCESS FOR THE PREPARATION OF SOLIFENACIN AND SALTS THEREOF. (Patent No. WO/2012/175119). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2013). Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. Retrieved from [Link]

Sources

The Enduring Legacy of the Fever Tree: A Technical Guide to the Discovery and History of Quinuclidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Andean Forests to the Foundations of Modern Chemistry

The story of quinuclidine alkaloids is a captivating journey that intertwines ethnobotany, colonial exploration, and the very genesis of synthetic and medicinal chemistry. At the heart of this narrative lies the quinuclidine nucleus, a rigid bicyclic amine structure that forms the core of some of nature's most potent therapeutic agents.[1] This guide provides an in-depth technical exploration of the discovery and history of these remarkable compounds, with a primary focus on the celebrated Cinchona alkaloids. We will delve into their initial discovery, the groundbreaking efforts to isolate and elucidate their complex structures, the monumental challenges of their total synthesis, and their enduring impact on drug development. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the scientific and historical context of this vital class of natural products.

The Dawn of an Era: The "Fever Tree" and the First Antimalarial

The tale begins not in a laboratory, but in the high-altitude forests of the Andes. For centuries, the bark of the Cinchona tree was used by indigenous populations for its medicinal properties.[2] While the popular legend of the Countess of Chinchón being cured of malaria in the 1630s has been largely debunked, it was indeed Jesuit missionaries who first documented and introduced the bark to Europe around the same period.[2][3] Known as "Peruvian bark" or "Jesuit's bark," its remarkable ability to quell the debilitating fevers of malaria made it one of the most valuable commodities of the 17th and 18th centuries.[2] This marked the first instance of a chemical compound being used to effectively treat an infectious disease, laying a cornerstone for the field of chemotherapy.[2]

The initial application of Cinchona bark was crude; it was dried, powdered, and often mixed with wine or other liquids to be consumed.[2] The efficacy of different batches of bark varied wildly, a direct consequence of the natural variation in alkaloid content among different Cinchona species and even individual trees. This inconsistency highlighted a critical need: to isolate the active principle responsible for the bark's therapeutic effects.

The Birth of Alkaloid Chemistry: Isolation and Structural Elucidation

The early 19th century witnessed a revolution in the understanding of natural products. In 1820, a pivotal moment arrived when French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active compounds from "yellow" Cinchona bark, which was known to be particularly potent.[3] Through a pioneering acid-base extraction methodology, they crystallized two distinct alkaline substances: quinine and cinchonine.[3][4] This achievement not only provided a standardized and more effective treatment for malaria but also helped to establish the very concept of an "alkaloid" – a naturally occurring, nitrogen-containing organic compound with physiological activity.

The Pelletier-Caventou Method: A Classic in Extraction Chemistry

The procedure developed by Pelletier and Caventou, while rudimentary by modern standards, was a masterclass in early organic chemistry. It laid the groundwork for countless future isolations of natural products.

Experimental Protocol: The Pelletier-Caventou Isolation of Quinine (Reconstructed)

  • Pulverization and Basification: Powdered Cinchona bark is treated with a basic solution, such as milk of lime (calcium hydroxide), to liberate the free alkaloids from their salt forms within the plant material.[5]

  • Solvent Extraction: The basified plant material is then extracted with an organic solvent, such as toluene or alcohol, in which the free alkaloids are soluble.[5]

  • Acidic Aqueous Extraction: The organic extract containing the alkaloids is then treated with a dilute acid, typically sulfuric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic layer and separating them from neutral and acidic impurities.[5]

  • Neutralization and Crystallization: The acidic aqueous solution is carefully neutralized. As the pH increases, the solubility of the alkaloids as their sulfate salts decreases, leading to their crystallization. Quinine sulfate, being less soluble than the sulfates of cinchonine and cinchonidine, crystallizes out first.[5]

  • Purification: The crude quinine sulfate is then further purified by recrystallization, often involving decolorization with charcoal, to yield the pure alkaloid.[5]

Figure 1: Simplified workflow of the Pelletier-Caventou acid-base extraction method.
Unraveling a Complex Structure: The Pre-Spectroscopic Era

With pure quinine in hand, the next monumental task was to determine its chemical structure. In an era devoid of modern spectroscopic techniques, this was a formidable challenge that took over a century to fully resolve. The molecular formula of quinine was established as C₂₀H₂₄N₂O₂ by Adolph Strecker in 1854.[2] The structural elucidation that followed was a testament to the power of classical chemical degradation and deductive reasoning.

Key pieces of the structural puzzle were assembled through a series of chemical reactions:

  • Oxidation reactions cleaved the molecule into smaller, more easily identifiable fragments. For instance, oxidation of quinine yielded quininic acid (a methoxyquinoline carboxylic acid) and meroquinene (a piperidine derivative). This provided the first strong evidence for the presence of a quinoline and a piperidine-containing moiety.

  • Functional group analysis through reactions like acetylation and treatment with reagents like phosphorus pentachloride helped to identify the presence of a hydroxyl group and a methoxy group.[6]

  • The degradation of quinine to quinotoxine by Louis Pasteur in 1853 was another crucial step, revealing a key structural rearrangement.[7]

It was not until 1907 that the correct connectivity of the atoms in quinine was finally established by the German chemist Paul Rabe.[7] This revealed the intricate and unprecedented quinuclidine bicyclic system linked to a quinoline ring.

The Mount Everest of Synthesis: The Total Synthesis of Quinine

The total synthesis of quinine became a long-standing challenge and a benchmark for the prowess of synthetic organic chemistry. The impetus for this endeavor was not merely academic; the reliance on a natural source for a drug of such strategic importance was a precarious situation, especially during times of war.

The Woodward-Doering Formal Synthesis (1944)

During World War II, the urgency for a synthetic route to quinine intensified. In 1944, Robert Burns Woodward and William von Eggers Doering announced a formal total synthesis of quinine.[8] Their landmark synthesis began with 7-hydroxyisoquinoline and proceeded through a multi-step sequence to produce the intermediate quinotoxine.[7] They then cited the earlier work of Rabe and Kindler (1918), who had reported the conversion of quinotoxine back to quinine, thus completing the formal synthesis.[7][8] This was a monumental achievement that showcased the power of strategic, multi-step synthesis. However, the lack of detailed experimental procedures in Rabe's publication would later become a point of controversy.[9]

Figure 2: Conceptual overview of the Woodward-Doering formal synthesis of quinine.
The Stork Synthesis: A Stereoselective Triumph (2001)

For decades, the Woodward-Doering synthesis remained the pinnacle of achievement in this area. However, it was not stereoselective, meaning it produced a mixture of stereoisomers that then had to be separated. In 2001, Gilbert Stork and his team announced the first fully stereoselective total synthesis of quinine.[10] This elegant synthesis started from a chiral building block and controlled the stereochemistry at each crucial step, leading directly to the desired enantiomer of quinine. Stork's work was a landmark in modern organic synthesis, demonstrating the remarkable level of control that could be achieved over complex molecular architecture.

Biosynthesis: Nature's Synthetic Strategy

The intricate structures of the Cinchona alkaloids are assembled in the plant through a complex biosynthetic pathway. It has long been established that these alkaloids are derived from the amino acid tryptophan. The pathway involves the condensation of tryptamine with the iridoid secologanin to form strictosidine, a common intermediate in the biosynthesis of many indole alkaloids.[2] A series of enzymatic transformations, including rearrangements and cyclizations, then lead to the formation of the quinuclidine and quinoline ring systems.

Recent research has overturned previous assumptions about the timing of the introduction of the methoxy group that characterizes quinine and quinidine. It is now understood that this methoxylation occurs early in the pathway, with 5-methoxytryptamine being a key intermediate.[11] This discovery highlights the elegance and efficiency of nature's synthetic machinery.

Figure 3: Simplified biosynthetic pathway of quinine, highlighting the early methoxylation step.

Beyond Malaria: The Expanding Pharmacological Profile and Drug Development

While the Cinchona alkaloids are most famous for their antimalarial properties, their pharmacological activities are remarkably diverse.[4] Quinine is also used as a muscle relaxant, while its diastereomer, quinidine, is an important antiarrhythmic drug.[12] The rigid quinuclidine core has proven to be a valuable scaffold in drug discovery, and numerous synthetic derivatives have been developed with a wide range of therapeutic applications.[12][13]

Table 1: Pharmacological Activities of Key Cinchona Alkaloids and Synthetic Derivatives

CompoundClassPrimary Pharmacological ActivityTherapeutic Use
Quinine Natural Cinchona AlkaloidAntimalarial, Muscle RelaxantMalaria, Nocturnal Leg Cramps
Quinidine Natural Cinchona AlkaloidAntiarrhythmic (Class Ia)Cardiac Arrhythmias
Cinchonine Natural Cinchona AlkaloidAntimalarial (less potent than quinine)Malaria
Cinchonidine Natural Cinchona AlkaloidAntimalarial (less potent than quinine)Malaria
Solifenacin Synthetic Quinuclidine DerivativeMuscarinic Receptor AntagonistOveractive Bladder
Aceclidine Synthetic Quinuclidine DerivativeMuscarinic Receptor AgonistGlaucoma
Palonosetron Synthetic Quinuclidine Derivative5-HT₃ Receptor AntagonistChemotherapy-induced Nausea and Vomiting

The development of synthetic drugs containing the quinuclidine moiety underscores the enduring importance of this structural motif in medicinal chemistry.[14][15][16] Researchers continue to explore novel quinuclidine derivatives for a variety of therapeutic targets, including neurodegenerative diseases, cancer, and microbial infections.[12][13][17]

Conclusion: A Legacy of Discovery and Innovation

The history of quinuclidine alkaloids is a powerful illustration of the progression of science, from the observation of a natural remedy to the rational design of synthetic drugs. The journey from the bark of the Cinchona tree to the complex total syntheses of quinine and the development of novel quinuclidine-based therapeutics has left an indelible mark on chemistry and medicine. The quinuclidine core, first discovered in the context of a life-saving antimalarial, continues to inspire and enable the development of new medicines, a testament to the enduring legacy of these remarkable natural products. This rich history serves as a vital foundation for current and future research in natural product chemistry, medicinal chemistry, and drug development.

References

  • Quinine total synthesis. In: Wikipedia. ; 2023. [Link]

  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis.
  • O'Neill P. The University of Liverpool Repository;
  • Quinine. In: Wikipedia. ; 2024. [Link]

  • Ishihara Y, Nakao K, Kouno K, et al. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chem Pharm Bull (Tokyo). 2004;52(10):1204-1215.
  • Quinuclidine. In: Wikipedia. ; 2024. [Link]

  • Docherty PH. Total Synthesis of Quinine. Organic Chemistry Portal. Published online February 6, 2008. [Link]

  • Wang Z, Zhang Z, Xie X, Hao Y, Fu S, Liu B.
  • Patil R. Total synthesis of quinine Historical Perspective. Published online 2017.
  • Saunders J, MacLeod AM, Burton G, et al. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. J Med Chem. 1990;33(4):1128-1138.
  • Vass A, Tárkányi G, Dudás Z, et al.
  • Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine deriv
  • Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. Published online 2020.
  • Revised biosynthetic pathway for Cinchona alkaloids. The key steps and involved enzymes that introduce the aromatic methoxy group and leading to parallel pathways are highlighted in red. For a detailed scheme see Scheme S1. Published online 2021.
  • Quinine - Structural elucidation & Synthesis #mscchemistrynotes #alkaloids ‪@itschemistrytime‬.
  • Stork G, Niu D, Fujimoto A, et al. The First Stereoselective Total Synthesis of Quinine.
  • Malík I, Andriamainty F, Csollei J, et al. Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands. Published online 2006.
  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry.
  • Scheme 1.
  • Zandona A, Marcelic L, Zunec S, Madunic J, Katalinic M. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Int J Mol Sci. 2023;24(17).
  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine
  • Reed J, Cuddy E, Lichman BR, O’Connor SE. Early and Late Steps of Quinine Biosynthesis. Published online 2021.
  • Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chrom
  • The Woodward—Doering/Rabe—Kindler Total Synthesis of Quinine: Setting the Record Straight.
  • Alkaloids: Structure elucidation of Quinine & it's Stereochemistry @NOBLECHEMISTRY.
  • Historical overview of quinine isolation and its importance. Archives of Pharmacy.
  • Kacprzak K. Chemistry and Biology of Cinchona Alkaloids. Published online 2015.
  • The First Stereoselective Total Synthesis of Quinine. Published online 2001.
  • Quinine - Constitution. Published online 2014.
  • Some alkaloids isolated by pharmaceutists Pierre Joseph Pelletier and Joseph Bienaimé Caventou (1817-1820). Published online 2011.
  • Seeman JI. The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight. Angew Chem Int Ed Engl. 2007;46(9):1378-1413.
  • DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE.
  • Stork G. "Quinine, a forty Year Construction Problem". Bard Digital Commons.

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of (R)-quinuclidin-3-amine and its Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the chiral bicyclic amine, (R)-quinuclidin-3-amine, and its corresponding salts. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the naming process from the foundational bicyclic system to the specification of stereochemistry and the formation of salts, ensuring a clear and authoritative understanding of this compound's formal chemical identity.

Deconstructing the Parent Hydride: From Quinuclidine to 1-Azabicyclo[2.2.2]octane

The foundation of the target molecule is the bicyclic amine commonly known as quinuclidine.[1] While "quinuclidine" is a retained name for general use, the preferred IUPAC name is 1-azabicyclo[2.2.2]octane .[1][2][3][4] This systematic name is derived through a precise set of rules for bridged bicyclic systems.

  • bicyclo : This prefix identifies the molecule as containing two rings that share two common atoms, known as bridgehead atoms.[5][6]

  • 1-aza : The prefix 'aza' denotes the replacement of a carbon atom with a nitrogen atom in the ring system. The locant '1' specifies that this substitution occurs at the first position, which is, by convention, one of the bridgehead atoms.[7]

  • [2.2.2] : These numbers, enclosed in brackets, define the lengths of the three "bridges" connecting the two bridgehead atoms (N1 and C4). In quinuclidine, each path consists of two carbon atoms.[6][8]

  • octane : This suffix indicates that the total number of atoms comprising the bicyclic framework is eight (one nitrogen and seven carbons).[6]

The numbering of the quinuclidine ring system begins at one bridgehead (the nitrogen atom is assigned position 1) and proceeds along the longest bridge to the second bridgehead (position 4), then continues along the next longest bridge, and finally numbers the atoms of the shortest bridge.

cluster_key Structure of 1-Azabicyclo[2.2.2]octane (Quinuclidine) N1 C2 N1->C2 C6 N1->C6 C8 N1->C8 C3 C2->C3 C4 C3->C4 C5 C5->C4 C6->C5 C7 C7->C4 C8->C7

Caption: Numbering scheme for the 1-azabicyclo[2.2.2]octane core.

Incorporating the Amine Substituent

With the parent hydride established, the next step is to name the substituted compound. The presence of a primary amine (-NH₂) group at the C3 position leads to the name 1-azabicyclo[2.2.2]octan-3-amine .

According to IUPAC rules for primary amines, the suffix "-amine" is appended to the name of the parent alkane (or in this case, the parent heterocycle).[9][10][11] The final 'e' from the parent hydride name ('octane') is elided, and a locant ('3') is inserted to specify the position of the amine group.

Defining Absolute Stereochemistry: The (R) Configuration

The carbon atom at position 3 is a stereocenter, as it is bonded to four different groups:

  • The primary amine group (-NH₂)

  • A hydrogen atom (-H)

  • The carbon at position 2 (-CH₂-)

  • The bridgehead carbon at position 4 (-CH-)

To assign the absolute configuration as either (R) or (S), the Cahn-Ingold-Prelog (CIP) priority rules are applied.[12][13]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The four substituents attached to the chiral center (C3) are prioritized based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[14][15]

  • Priority 1: The -NH₂ group. The nitrogen atom (Z=7) has a higher atomic number than carbon (Z=6) or hydrogen (Z=1).

  • Priority 2: The -CH₂- group at C2 . The atom is carbon (Z=6).

  • Priority 3: The -CH- group at C4 . The atom is carbon (Z=6).

  • Priority 4: The -H atom (Z=1).

A tie exists between the groups at C2 and C4. To resolve this, we examine the atoms attached to them.

  • C2 is bonded to N1, H, and H.

  • C4 is bonded to C5, C7, and H.

Comparing the highest atomic number atom in each list, C2 is bonded to a nitrogen (Z=7) while C4 is bonded to carbons (Z=6). Therefore, the path through C2 has a higher priority than the path through C4.

The final priority order is: -NH₂ (1) > -C2H₂- (2) > -C4H- (3) > -H (4) .

Assigning the (R) Descriptor

To determine the configuration, the molecule is oriented so that the lowest-priority substituent (Priority 4, the -H atom) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. For the (R)-isomer, this path proceeds in a clockwise direction (rectus).

C3 N NH₂ C3->N C2 C2 C3->C2 C4 C4 C3->C4 H H C3->H N->C2 R (clockwise) C2->C4 R (clockwise) C4->N R (clockwise) p1 1 p2 2 p3 3 p4 (4, away)

Caption: CIP priority assignment for the C3 stereocenter of (R)-quinuclidin-3-amine.

Combining these elements, the full, unambiguous IUPAC name for the chiral amine is (3R)-1-azabicyclo[2.2.2]octan-3-amine .[16][17]

Nomenclature of Amine Salts

As a basic compound, (R)-quinuclidin-3-amine readily reacts with acids to form salts. The nomenclature of these salts can follow two primary conventions. For instance, with hydrochloric acid (HCl), the resulting salt is most commonly referred to in literature and commercial catalogs as (R)-quinuclidin-3-amine hydrochloride .[16][17][18]

This common naming convention simply appends the name of the acid to the name of the parent amine. A more systematic, though less frequently used, approach involves modifying the amine suffix.

  • Systematic Cation Name: The protonated amine is an 'aminium' ion. Thus, the cation is named (3R)-1-azabicyclo[2.2.2]octan-3-aminium .

  • Systematic Salt Name: The full salt is named by combining the cation name with the anion name, resulting in (3R)-1-azabicyclo[2.2.2]octan-3-aminium chloride .

This principle extends to other acids. For example, reaction with hydrobromic acid would yield (R)-quinuclidin-3-amine hydrobromide.

Summary of Nomenclature

The various valid names for the molecule and its hydrochloride salt are summarized below for clarity and cross-referencing.

Compound Type Common/Retained Name Preferred IUPAC Name
Parent Amine (R)-quinuclidin-3-amine(3R)-1-azabicyclo[2.2.2]octan-3-amine[16][17]
Hydrochloride Salt This compound[17][18](3R)-1-azabicyclo[2.2.2]octan-3-aminium chloride

References

  • Quinuclidine - Wikipedia . Wikipedia. [Link]

  • 24.1: Naming Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Chemical Properties of Quinuclidine (CAS 100-76-5) - Cheméo . Cheméo. [Link]

  • This compound | C7H15ClN2 | CID 45157555 - PubChem . PubChem. [Link]

  • Naming Amines: Systematic and Common Nomenclature - Chemistry Steps . Chemistry Steps. [Link]

  • Quinuclidine | C7H13N | CID 7527 - PubChem . PubChem. [Link]

  • Quinuclidine - chemeurope.com . chemeurope.com. [Link]

  • 3.6 Cahn-Ingold Prelog Rules - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • 24.1 Naming Amines - Organic Chemistry | OpenStax . OpenStax. [Link]

  • Cahn–Ingold–Prelog priority rules - Wikipedia . Wikipedia. [Link]

  • Quinuclidine - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules . Master Organic Chemistry. [Link]

  • 11.1: Naming Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Quinuclidine - Grokipedia . Grokipedia. [Link]

  • Naming Bicyclic Compounds - YouTube . The Organic Chemistry Tutor. [Link]

  • P-2 Parent Hydrides - IUPAC Recommendations and Preferred Names 2013 . The Royal Society of Chemistry. [Link]

  • Naming Amines in Organic Chemistry | Primary, Secondary, Tertiary & Common Names Explained - YouTube . The Organic Chemistry Tutor. [Link]

  • Cahn-ingold-prelog Chirality priority question? Carboxyl (-COOH) vs Amine (NH2). - Reddit . Reddit. [Link]

  • IUPAC Nomenclature 12 || Naming Of Bicyclo and Spiro Compound || For Competetive Exams - YouTube . Physics Wallah. [Link]

  • Naming Bicyclic Compounds | OpenOChem Learn . OpenOChem Learn. [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration - YouTube . The Organic Chemistry Tutor. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinuclidine scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, bicyclic structure that serves as a valuable building block for a multitude of pharmacologically active agents.[1] Within this class of compounds, the stereochemistry of substituted quinuclidines is of paramount importance, as the spatial arrangement of functional groups dictates their interaction with biological targets. This guide provides a comprehensive technical examination of (R)-quinuclidin-3-amine, a chiral amine of significant interest in drug development. We will delve into the principles governing its stereochemistry, the methodologies for determining its absolute configuration, and the profound impact of its chirality on its pharmacological utility. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical chiral intermediate.

The Quinuclidine Framework: A Structural Overview

Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a bicyclic tertiary amine with a distinctive cage-like structure.[2] This rigidity, which minimizes conformational flexibility, is a key attribute that medicinal chemists leverage to enhance receptor selectivity and reduce off-target effects.[1] When a substituent, such as an amino group, is introduced at the C3 position, a stereocenter is created, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-quinuclidin-3-amine and (S)-quinuclidin-3-amine.

The biological activities of these enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Consequently, the synthesis and characterization of the single, active enantiomer are often mandated by regulatory agencies for new drug approvals.[3]

cluster_0 (R)-quinuclidin-3-amine Structure C3_chiral C3* NH2 H₂N C3_chiral->NH2 1 H H C3_chiral->H 4 C4 C4 C3_chiral->C4 2 C2 C2 C3_chiral->C2 3 N1 N bridge ...(CH₂)₂... C4->bridge C2->N1 bridge->N1

Caption: Chiral center at C3 of quinuclidin-3-amine.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of a stereocenter is unambiguously assigned as either R (from the Latin rectus, for right) or S (from sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] This systematic process involves prioritizing the four substituents attached to the chiral carbon based on atomic number.

Step-by-Step CIP Priority Assignment for (R)-quinuclidin-3-amine:

  • Identify the Stereocenter: The chiral center is the C3 carbon, which is bonded to four different groups: an amino group (-NH₂), a hydrogen atom (-H), and two carbon atoms that are part of the bicyclic ring system (C2 and C4).

  • Prioritize Substituents:

    • Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (7) among the atoms directly attached to C3, so it receives the highest priority.

    • Priority 2: To prioritize between the two ring carbons (C2 and C4), we must examine the atoms they are subsequently attached to. C4 is the bridgehead carbon, bonded to C3, C5, and C10. C2 is bonded to C3, N1, and two hydrogens. Since N (atomic number 7) outranks C (atomic number 6), the path starting with C2 is of higher priority.

    • Priority 3: The path beginning with C4 is next in priority.

    • Priority 4: The hydrogen atom (-H) has the lowest atomic number (1) and thus the lowest priority.

  • Determine R/S Configuration:

    • Orient the molecule so that the lowest priority group (the hydrogen atom) points away from the viewer.

    • Trace the path from priority 1 to 2 to 3.

    • For (R)-quinuclidin-3-amine, this path traces a clockwise direction. Therefore, the absolute configuration is designated as (R) .

CIP_Rules center Chiral Center (C3) sub1 1. -NH₂ (Highest Atomic No.) center->sub1 Priority 1 sub2 2. -CH₂-N- (Path to N) center->sub2 Priority 2 sub3 3. -CH-CH₂- (Path to C) center->sub3 Priority 3 sub4 4. -H (Lowest Priority) center->sub4 Priority 4

Caption: CIP priority assignment for (R)-quinuclidin-3-amine.

Experimental Verification of Absolute Configuration

While the CIP rules provide a nomenclature, the actual three-dimensional structure must be determined experimentally. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

Self-Validating Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of an appropriate derivative of (R)-quinuclidin-3-amine (often a salt with a heavy atom) are grown from a supersaturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure. For determining absolute configuration, anomalous dispersion effects are utilized. The Flack parameter is calculated; a value close to zero for a given configuration confirms its correctness with high confidence.[7]

  • Validation: The final structure is validated using established crystallographic metrics to ensure the model's accuracy and reliability.

XRay_Workflow Start Synthesize Derivative & Grow Single Crystals DataCollection Mount Crystal & Collect X-ray Diffraction Data Start->DataCollection Solve Solve Phase Problem & Generate Electron Density Map DataCollection->Solve Refine Refine Atomic Positions Solve->Refine AbsoluteConfig Calculate Flack Parameter & Determine Absolute Configuration Refine->AbsoluteConfig Validate Validate Final Structure AbsoluteConfig->Validate End Confirmed (R) or (S) Structure Validate->End

Caption: Workflow for absolute configuration by X-ray crystallography.

Chiral Chromatography

Chiral chromatography is an essential technique for both separating enantiomers and confirming enantiomeric purity.[3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are commonly employed.

Principle of Separation: A CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support. As a racemic mixture of an analyte passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. This difference in interaction energy leads to different retention times, allowing for their separation.[8] By injecting a sample of (R)-quinuclidin-3-amine and comparing its retention time to a certified reference standard, its identity and enantiomeric excess (e.e.) can be confirmed.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for separating chiral amines.

  • Mobile Phase Optimization: Develop a mobile phase (typically a mixture of an alkane like hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier) that provides good resolution and peak shape.

  • Sample Preparation: Dissolve the (R)-quinuclidin-3-amine sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomeric purity is determined by integrating the peak areas of the two enantiomers.

Enantioselective Synthesis and Resolution

The production of single-enantiomer drugs requires robust methods for obtaining enantiomerically pure intermediates like (R)-quinuclidin-3-amine.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. A common strategy is the stereospecific reduction of the prochiral ketone, 3-quinuclidinone. A novel 3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR), for instance, can catalyze the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high stereoselectivity.[9] The resulting (R)-alcohol can then be converted to the (R)-amine.

Chiral Resolution

Chiral resolution is a classical and widely used method to separate a racemic mixture.

Protocol for Diastereomeric Salt Crystallization:

  • Salt Formation: A racemic mixture of 3-aminoquinuclidine is treated with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate].

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystals of the desired diastereomeric salt are isolated by filtration. This process may be repeated to achieve high diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (R)-quinuclidin-3-amine.

Resolution_Workflow Start Racemic (R/S)-amine AddAcid Add Chiral Acid (e.g., (+)-Tartaric Acid) Start->AddAcid FormSalts Formation of Diastereomeric Salts [(R,+) and (S,+)] AddAcid->FormSalts Crystallize Fractional Crystallization (Isolate less soluble salt) FormSalts->Crystallize Separate Filtration Crystallize->Separate Liberate Treat with Base Separate->Liberate End Enantiopure (R)-amine Liberate->End

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Pharmacological Importance and Applications

The rigid structure and specific stereochemistry of (R)-quinuclidin-3-amine make it a privileged scaffold for targeting various receptors with high selectivity. Its derivatives are particularly prominent as ligands for muscarinic and nicotinic acetylcholine receptors, as well as serotonin (5-HT) receptors.[10][11]

  • Muscarinic Receptor Ligands: (R)-quinuclidinol, a closely related precursor, is a key building block for drugs like Solifenacin (used to treat overactive bladder) and Cevimeline (for dry mouth).[7][11] The (R)-configuration is critical for their antagonist or agonist activity at specific muscarinic receptor subtypes.

  • 5-HT₃ Receptor Antagonists: The antiemetic drug Palonosetron incorporates an (S)-aminoquinuclidine moiety, highlighting how stereochemistry at this position is crucial for potent interaction with 5-HT₃ receptors.[12]

  • Neurological and Psychiatric Disorders: The unique steric and electronic properties of (R)-quinuclidin-3-amine make it a valuable precursor for developing novel therapeutics for Alzheimer's disease, schizophrenia, and other CNS disorders.[1]

Physicochemical Data

The hydrochloride salt is commonly used to improve the stability and solubility of the amine.[1]

PropertyValue
IUPAC Name (R)-1-azabicyclo[2.2.2]octan-3-amine hydrochloride
Molecular Formula C₇H₁₅ClN₂
Molecular Weight 162.66 g/mol
CAS Number 137661-31-5
Appearance White to off-white solid
pKa (amine) ~10

Table 1: Key physicochemical properties of (R)-quinuclidin-3-amine hydrochloride.[1][13]

Conclusion

The absolute configuration of (R)-quinuclidin-3-amine is a defining feature that governs its chemical and biological properties. Understanding its stereochemistry, from the theoretical assignment using CIP rules to experimental verification via X-ray crystallography and chiral chromatography, is fundamental to its application in drug discovery and development. The ability to produce this intermediate in high enantiomeric purity through either asymmetric synthesis or chiral resolution is a critical enabling technology in medicinal chemistry. As researchers continue to explore the chemical space around the quinuclidine core, the principles and techniques detailed in this guide will remain essential for the rational design of next-generation therapeutics.

References

  • The University of Liverpool Repository. (n.d.). Synthesis and reactions of quinuclidine N-oxide and its derivatives. Retrieved from The University of Liverpool Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminoquinuclidine. PubChem Compound Database. Retrieved from [Link]

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Rousselin, Y., Clavel, A., & Bonnaventure, I. (2013). (R)-(−)-Quinuclidin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1672.
  • National Center for Biotechnology Information. (n.d.). (+-)-3-Quinuclidinol. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • Hou, F., Miyakawa, T., Takeshita, D., Kataoka, M., Uzura, A., Nagata, K., Shimizu, S., & Tanokura, M. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta crystallographica.
  • Simeon-Rudolf, V., Reiner, E., & Skrinjarić-Špoljar, M. (2004). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases.
  • Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

  • University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • National Library of Medicine. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: (R)-Quinuclidin-3-amine Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Rigid Chiral Scaffold

In the landscape of asymmetric organocatalysis, the design of effective chiral catalysts is paramount. (R)-quinuclidin-3-amine hydrochloride emerges as a significant contender, distinguished by its unique molecular architecture. It is a chiral primary amine built upon the quinuclidine framework, a rigid 1-azabicyclo[2.2.2]octane core.[1] This bicyclic system locks the molecule into a constrained conformation, minimizing conformational ambiguity and creating a well-defined, three-dimensional chiral environment around the catalytically active primary amine group.[1]

Unlike more flexible catalysts, this rigidity is the key to its efficacy. It allows for more predictable and precise facial discrimination of prochiral substrates, translating into high levels of stereocontrol in a variety of chemical transformations. Chiral primary amines, as a class, are powerful organocatalysts that operate through key activation modes, primarily via the formation of chiral enamine and iminium ion intermediates with carbonyl-containing substrates.[2][3] This guide provides an in-depth exploration of the mechanistic principles and practical applications of this compound, offering detailed protocols for researchers engaged in stereoselective synthesis.

The Mechanistic Core: Enamine and Iminium Ion Catalysis

The catalytic prowess of this compound is rooted in its ability to reversibly form covalent intermediates with substrates, guiding them through a low-energy, stereocontrolled reaction pathway. The primary amine is the linchpin of this process.

  • Enamine Activation: When reacted with a prochiral ketone or aldehyde, the catalyst forms a nucleophilic chiral enamine . This intermediate then attacks an electrophile (e.g., a Michael acceptor). The rigid quinuclidine backbone shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face, thus inducing asymmetry in the newly formed C-C bond.

  • Iminium Ion Activation: With α,β-unsaturated aldehydes or ketones, the catalyst can form a chiral iminium ion . This transformation lowers the LUMO of the unsaturated system, activating it for nucleophilic attack. Again, the catalyst's chiral scaffold dictates the trajectory of the incoming nucleophile, ensuring an enantioselective outcome.

Following the key bond-forming step, the intermediate is hydrolyzed, releasing the enantioenriched product and regenerating the chiral amine catalyst to continue the cycle.

Catalytic_Cycle cluster_cycle General Catalytic Cycle Catalyst (R)-Quinuclidin-3-amine Intermediate Chiral Enamine Intermediate Catalyst->Intermediate + Substrate 1 - H₂O Substrate1 Carbonyl Substrate (e.g., Ketone) Product_Complex Product-Catalyst Complex Intermediate->Product_Complex + Substrate 2 Substrate2 Electrophile (e.g., Michael Acceptor) Product_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Hydrolysis (+ H₂O)

Caption: General catalytic cycle for enamine activation.

Application Focus I: The Asymmetric Michael Addition

The conjugate addition, or Michael reaction, is a cornerstone of C-C bond formation. Using this compound allows for the highly enantioselective addition of pronucleophiles (like ketones and aldehydes) to Michael acceptors such as nitroalkenes or α,β-unsaturated ketones.

Field-Proven Insights & Causality

The success of this reaction hinges on the efficient formation of the chiral enamine intermediate. The choice of solvent is critical; non-polar aprotic solvents like toluene or dichloromethane are preferred to minimize competing achiral background reactions and prevent premature hydrolysis of the enamine. Often, a weak acid co-catalyst (e.g., benzoic acid) is added in substoichiometric amounts. This co-catalyst facilitates both the formation of the enamine (by activating the carbonyl) and the final protonation step, accelerating catalyst turnover without compromising enantioselectivity.

Protocol 1: Enantioselective Michael Addition of a Ketone to a Nitroalkene

This protocol is a representative procedure adapted from established methods for primary amine-catalyzed conjugate additions.[4]

System Validation: The protocol is self-validating through in-process monitoring (TLC) and post-reaction analysis (NMR for yield, chiral HPLC for enantiomeric excess), allowing for direct assessment of catalyst performance.

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.2 mg, 0.02 mmol, 10 mol%) and benzoic acid (1.2 mg, 0.01 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 5 minutes.

  • Solvent & Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe and stir until all solids are dissolved. Add cyclohexanone (30 mg, 0.3 mmol, 1.5 equivalents).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Continue stirring for 24-48 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes), visualizing with UV light and a potassium permanganate stain. The disappearance of the limiting reagent (β-nitrostyrene) indicates completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired Michael adduct.

  • Analysis: Determine the yield of the purified product. Assess the enantiomeric excess (ee) by chiral stationary phase High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Results

The following table summarizes typical outcomes for Michael additions catalyzed by chiral primary amines, illustrating the potential of this compound.

DonorAcceptorCat. Loading (mol%)SolventYield (%)ee (%)
Cyclohexanoneβ-Nitrostyrene10Toluene>90>95
Acetone(E)-1-Nitro-3-phenylprop-1-ene10CH₂Cl₂85-95>90
Propanal(E)-2-Nitro-1-phenylprop-1-ene15Dioxane>80>92

Application Focus II: The Asymmetric Aldol Reaction

The aldol reaction, which forges a β-hydroxy carbonyl moiety, is another fundamental transformation where this compound can exert powerful stereocontrol. The catalyst promotes the enantioselective addition of a ketone enamine to an aldehyde.

Field-Proven Insights & Causality

Temperature control is a decisive factor in asymmetric aldol reactions. Lower temperatures (e.g., -20 °C to 0 °C) generally enhance both diastereoselectivity and enantioselectivity by favoring the more ordered transition state. The steric environment created by the rigid quinuclidine catalyst is crucial for differentiating the prochiral faces of the aldehyde electrophile, leading to a single major stereoisomer. The choice of the ketone is also important; sterically less hindered ketones like acetone or cyclohexanone often serve as excellent nucleophiles in this catalytic system.

Protocol 2: Enantioselective Aldol Reaction of a Ketone with an Aromatic Aldehyde

This protocol is based on general principles for organocatalyzed direct aldol reactions.[5]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis A 1. Add Catalyst & Solvent to Dry Flask B 2. Purge with N₂/Ar A->B C 3. Add Ketone (Donor) B->C D 4. Cool to specified temp. C->D E 5. Add Aldehyde (Acceptor) D->E F 6. Stir for 24-72h E->F G 7. Monitor by TLC F->G H 8. Quench Reaction G->H I 9. Extraction & Concentration H->I J 10. Column Chromatography I->J K 11. Determine Yield & ee% J->K

Caption: Standard experimental workflow for organocatalysis.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (3.2 mg, 0.02 mmol, 10 mol%) in a mixture of acetone (2.0 mL, excess) and DMSO (0.2 mL).

  • Cooling: Cool the solution to 4 °C using a refrigerated bath.

  • Initiation: Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equivalent) to the stirred solution.

  • Reaction: Maintain the reaction at 4 °C and stir for 48-72 hours.

  • Monitoring: Periodically take aliquots to monitor the consumption of the aldehyde by TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, quench by adding 2 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the aldol adduct.

  • Analysis: Characterize the product by ¹H and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Representative Results

The following table shows expected results for aldol reactions catalyzed by related chiral amine systems.

KetoneAldehydeCat. Loading (mol%)Temp (°C)Yield (%)ee (%)
Cyclohexanone4-Nitrobenzaldehyde104>95>99
AcetoneBenzaldehyde20RT~7085-90
Butan-2-one4-Chlorobenzaldehyde100>80>95 (anti)

Concluding Remarks for the Practicing Scientist

This compound is a robust and highly effective organocatalyst for key asymmetric transformations. Its rigid bicyclic structure provides a predictable platform for high stereochemical induction in both Michael additions and aldol reactions. The protocols detailed herein serve as a validated starting point for researchers. Optimization of catalyst loading, temperature, solvent, and potential additives will undoubtedly unlock further potential, enabling the efficient and elegant synthesis of complex, enantiomerically pure molecules for pharmaceutical and materials science applications.

References

  • The University of Liverpool Repository. (n.d.). Thesis: Synthesis and Reactions of Functionalised Quinuclidines. Retrieved from [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. Retrieved from [Link]

  • Google Patents. (2022). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lu, Y., & Lu, Y. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 47(40), 11144-11155. Retrieved from [Link]

  • Stadler, A., et al. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 22(13), 1895-1911. Retrieved from [Link]

  • Wang, Z., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. Retrieved from [Link]

  • Ríos, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1056. Retrieved from [Link]

  • Rowbotham, J. S., et al. (2022). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis, 2. Retrieved from [Link]

  • Nocedo-Mena, D., et al. (2020). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 85(15), 9847–9858. Retrieved from [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1071–1104. Retrieved from [Link]

  • Jana, A., et al. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts | Request PDF. Retrieved from [Link]

  • Yakhontov, L. N., & Komzolova, N. K. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds, 20, 1-13. Retrieved from [Link]

  • I.R.I.S. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

  • Organic Letters. (2024). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinuclidine. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates from (R)-Quinuclidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-quinuclidin-3-amine, particularly as its hydrochloride salt, is a cornerstone chiral building block in modern medicinal chemistry.[1] Its rigid, bicyclic 1-azabicyclo[2.2.2]octane core imparts unique conformational constraints, while the stereocenter at the C-3 position is critical for the enantioselective synthesis of a variety of potent pharmaceutical agents.[1] This document provides an in-depth guide to the synthetic utility of (R)-quinuclidin-3-amine hydrochloride, focusing on its conversion into key intermediates for active pharmaceutical ingredients (APIs). We will explore core synthetic transformations, provide detailed, field-tested protocols, and explain the mechanistic rationale behind these critical processes. The applications detailed herein are central to the synthesis of drugs targeting a range of conditions, from overactive bladder to chemotherapy-induced nausea.

Foundational Chemistry of the Quinuclidine Scaffold

The quinuclidine framework is a recurring motif in numerous physiologically active compounds, both natural and synthetic.[2] Its defining feature is a bridged bicyclic structure where a nitrogen atom occupies a bridgehead position, resulting in a sterically hindered yet strongly basic amine. This structure is integral to the pharmacological activity of several drugs, including Solifenacin, Palonosetron, and Cevimeline.[3]

The starting material, this compound, provides a chiral primary amine that can be strategically manipulated. While direct functionalization of the amine is a viable route for certain targets, a common and highly effective strategy involves its conversion to the corresponding (R)-quinuclidin-3-ol. This alcohol is a more versatile intermediate for many blockbuster drugs.[3][4]

Logical Workflow: From Amine to Versatile Intermediates

The following diagram illustrates the strategic position of (R)-quinuclidin-3-amine as a precursor to more advanced pharmaceutical intermediates.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Core Intermediates cluster_3 API Synthesis A (R)-Quinuclidin-3-amine HCl B Amide Coupling A->B Acyl Chloride / Coupling Agent C Diazotization & Hydrolysis A->C NaNO₂ / H⁺ D Amide Adducts (e.g., Palonosetron Precursor) B->D E (R)-Quinuclidin-3-ol C->E F Palonosetron D->F G Solifenacin E->G Carbamate Formation H Cevimeline E->H Derivatization

Caption: Synthetic pathways from this compound.

Application Note I: Synthesis of a Palonosetron Precursor via Amide Coupling

Introduction: Palonosetron is a highly potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5] A key step in its synthesis involves the formation of an amide bond between (S)-3-aminoquinuclidine and a suitable carboxylic acid derivative.[5][6] This protocol outlines the coupling of the enantiomeric (R)-amine with a model carboxylic acid, demonstrating the fundamental transformation.

Causality of Experimental Design: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic and efficient method for activating the carboxyl group for nucleophilic attack. The amine, freed from its hydrochloride salt by a base, acts as the nucleophile. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride.

Protocol 2.1: Acyl Chloride-Mediated Amide Coupling

Objective: To synthesize an N-((R)-quinuclidin-3-yl)amide intermediate.

Materials:

  • This compound

  • (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid (or similar)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid). Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes. The addition is exothermic and may result in gas evolution (HCl, SO₂).

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution. The formation of the acyl chloride is typically assumed to be complete.

  • Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM. Add triethylamine (2.5 eq) to neutralize the hydrochloride and free the amine base. Stir for 30 minutes at room temperature.

  • Coupling Reaction: Cool the amine suspension to 0°C. Add the freshly prepared acyl chloride solution dropwise to the amine suspension over 30 minutes, maintaining the temperature below 5°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

  • Work-up and Purification: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide intermediate.

Expected Results & Data
ParameterExpected ValueMethod
Yield 75-85%Gravimetric
Purity >98%HPLC, ¹H NMR
Stereochemical Integrity >99% deChiral HPLC

Application Note II: Strategic Conversion to (R)-Quinuclidin-3-ol

Introduction: (R)-quinuclidin-3-ol is a pivotal intermediate for numerous anticholinergic and muscarinic receptor antagonist drugs, including Solifenacin.[3][7] Its synthesis from the corresponding amine is a critical transformation that enables subsequent, more complex synthetic steps. While various methods exist for obtaining (R)-3-quinuclidinol, including asymmetric reduction of 3-quinuclidinone, the conversion from the enantiopure amine is a valuable route if the amine is the primary available starting material.[7]

Mechanistic Rationale: This conversion relies on the diazotization of a primary amine. In the presence of an acid (like H₂SO₄), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. This reacts with the primary amine to form a diazonium salt. The quinuclidine diazonium ion is unstable and readily loses dinitrogen gas (N₂) to form a secondary carbocation at the C-3 position. This carbocation is then trapped by water, yielding the alcohol. The key challenge is to perform this reaction under conditions that minimize racemization, preserving the (R)-stereochemistry.

Protocol 3.1: Synthesis of (R)-Quinuclidin-3-ol via Diazotization

Objective: To convert this compound to (R)-quinuclidin-3-ol with retention of stereochemistry.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Diethyl ether

  • Sodium hydroxide (NaOH), pellets or 50% solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in deionized water.

  • Cool the solution to 0-5°C in an ice-salt bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the acidic amine solution over 1 hour, maintaining the temperature strictly between 0-5°C. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture back to room temperature. Carefully basify the solution to pH > 12 by the slow addition of solid NaOH or a 50% aqueous solution while cooling in an ice bath. This step is highly exothermic.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain crude (R)-quinuclidin-3-ol as a white to off-white solid.

  • Purification: The product can be further purified by sublimation or recrystallization from a solvent like acetone to yield high-purity (R)-quinuclidin-3-ol.[3]

Workflow Diagram & Data

Caption: Workflow for the synthesis of (R)-quinuclidin-3-ol.

ParameterExpected ValueMethod of Verification
Yield 60-70%Gravimetric
Purity >99%GC, ¹H NMR
Enantiomeric Excess (ee) >99%Chiral HPLC[8]

Application Note III: Synthesis of Solifenacin from (R)-Quinuclidin-3-ol

Introduction: With enantiomerically pure (R)-quinuclidin-3-ol in hand, the path is clear for the synthesis of Solifenacin, a competitive muscarinic receptor antagonist for treating overactive bladder.[9] The synthesis involves forming a carbamate ester between the C-3 hydroxyl group of the quinuclidinol and the nitrogen of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Mechanistic Rationale: Direct esterification is inefficient. Therefore, an activating agent is required. A common strategy involves reacting (R)-quinuclidin-3-ol with an activated carbonate, such as bis(4-nitrophenyl) carbonate, to form an activated (R)-quinuclidin-3-yl carbonate intermediate.[10] This intermediate is highly susceptible to nucleophilic attack by the secondary amine of the tetrahydroisoquinoline moiety, leading to the formation of the desired carbamate bond and release of a good leaving group (p-nitrophenolate).

Protocol 4.1: Two-Step, One-Pot Synthesis of Solifenacin

Objective: To synthesize Solifenacin from (R)-quinuclidin-3-ol.

Materials:

  • (R)-Quinuclidin-3-ol

  • (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Bis(4-nitrophenyl) carbonate

  • Pyridine, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

Procedure:

  • Activation of Alcohol: In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-quinuclidin-3-ol (1.0 eq) in anhydrous THF and add anhydrous pyridine (1.2 eq) with stirring.[10]

  • Add bis(4-nitrophenyl) carbonate (1.1 eq) to the solution at room temperature (25-30°C).[10] Stir the mixture until the reaction is complete (monitor by TLC for consumption of quinuclidinol). This forms the activated carbonate intermediate.

  • Carbamate Formation: To the resulting brown reaction mixture, add (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.95 eq).[10] Continue stirring at room temperature until the reaction is complete (typically several hours to overnight, monitor by TLC or HPLC).

  • Work-up: Upon completion, dilute the reaction mixture with water. Adjust the pH to 1-2 with concentrated HCl.[10]

  • Extract the acidic aqueous layer with an organic solvent like diisopropyl ether to remove the p-nitrophenol byproduct.[10]

  • Separate the aqueous layer and basify it to pH 9-10 with an appropriate base (e.g., aq. NH₃ or NaOH).

  • Extract the now basic aqueous layer with dichloromethane (3x).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Solifenacin base.

  • Salt Formation (Optional but recommended): The crude base can be converted to its succinate salt for improved stability and handling. Dissolve the base in acetone and add a solution of succinic acid in acetone to precipitate Solifenacin succinate as a white crystalline solid.[11]

Summary Data for Solifenacin Synthesis
ParameterExpected ValueReference
Overall Yield 65-75% (as succinate salt)[11]
Chemical Purity >99.5%[11]
Chiral Purity (Diastereomeric Purity) >99.9% (S,R isomer)[11]

References

  • CN114437060A - Preparation method of (R) -and (S)
  • Chavakula R, et al. A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Org Chem Ind J. 2018;14(3):127.
  • CN101186607A - A kind of synthetic method of palonosetron hydrochloride - Google P
  • US7741489B2 - Process for the synthesis of solifenacin - Google P
  • Bosak, et al. Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases.
  • CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google P
  • TNG Tin; WU Yong-fu. Synthesis of Palonosetron Hydrochloride. Chinese Pharmaceutical Journal. 2009, 44(10): 794-795.
  • Benchchem. This compound | 137661-31-5.
  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determin
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R). Oxford Academic. 2016.
  • Solifenacin | New Drug Approvals.

Sources

Application Notes and Protocols: N-Alkylation of (R)-quinuclidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Quinuclidines

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid bicyclic structure that precisely orients substituents in three-dimensional space. This conformational rigidity allows for highly specific interactions with biological targets. N-alkylated derivatives of (R)-quinuclidin-3-amine, in particular, are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. These derivatives are integral to the development of muscarinic M1 and M3 receptor agonists and antagonists, compounds investigated for the treatment of Alzheimer's disease and overactive bladder, respectively. The renowned drug solifenacin, for instance, incorporates a complex N-substituted (R)-quinuclidine moiety, highlighting the therapeutic importance of this structural class.

This application note provides a comprehensive guide to the N-alkylation of (R)-quinuclidin-3-amine hydrochloride, a common starting material. We will explore two robust and widely applicable synthetic strategies: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization of the final products are presented to ensure scientific integrity and reproducibility.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the availability of starting materials. Here, we detail two field-proven methods.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.[1] Since the starting material is a hydrochloride salt, it is crucial to first liberate the free amine using a suitable base. The choice of base and solvent is critical to prevent undesired side reactions and ensure a good yield.

This protocol describes the synthesis of N-benzyl-(R)-quinuclidin-3-amine, a common intermediate.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
(R)-quinuclidin-3-amine dihydrochloride≥98%Commercially Available
Benzyl bromide≥98%Commercially AvailableLachrymatory, handle in a fume hood.
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially AvailableFor work-up.
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Procedure

  • Free Amine Generation: To a stirred suspension of (R)-quinuclidin-3-amine dihydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask, add finely powdered anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture vigorously at room temperature for at least 1 hour to ensure the complete formation of the free amine.

  • Alkylation: To the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonium hydroxide (90:9:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-(R)-quinuclidin-3-amine.

Purification

The crude product can be purified by flash column chromatography on silica gel. To mitigate the issue of the basic amine product interacting with the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent system.[2][3] A typical gradient elution starts with 100% dichloromethane, gradually increasing the polarity with methanol.

Expected Yield: 75-85%

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[4][5] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound, thus minimizing side reactions.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation.[7][8]

This protocol provides an alternative route to N-benzyl-(R)-quinuclidin-3-amine.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
(R)-quinuclidin-3-amine dihydrochloride≥98%Commercially Available
Benzaldehyde≥99%Commercially AvailableFreshly distilled if necessary.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableMoisture sensitive, handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (Et₃N)≥99%Commercially AvailableTo neutralize the hydrochloride salt.
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Procedure

  • Reaction Setup: To a solution of (R)-quinuclidin-3-amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (15 mL per 1 g of starting material) in a round-bottom flask, add triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzaldehyde (1.05 eq) to the mixture and stir for an additional 1 hour at room temperature to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The purification is carried out as described in Protocol 1, using flash column chromatography on silica gel with an eluent system containing triethylamine.

Expected Yield: 80-90%

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both N-alkylation methods.

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Free Amine Generation Free Amine Generation Alkylation with Benzyl Bromide Alkylation with Benzyl Bromide Free Amine Generation->Alkylation with Benzyl Bromide Add Benzyl Bromide Filtration Filtration Alkylation with Benzyl Bromide->Filtration Reaction Completion Concentration Concentration Filtration->Concentration Extraction Extraction Concentration->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Characterization of N-Benzyl-(R)-quinuclidin-3-amine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for N-benzyl-(R)-quinuclidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.35-7.20 (m, 5H, Ar-H)

    • 3.80 (s, 2H, N-CH₂-Ph)

    • 3.20-2.80 (m, 6H, quinuclidine protons adjacent to N)

    • 2.60-2.50 (m, 1H, quinuclidine C3-H)

    • 2.00-1.40 (m, 5H, remaining quinuclidine protons)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 140.0 (Ar-C)

    • 128.8 (Ar-CH)

    • 128.3 (Ar-CH)

    • 127.0 (Ar-CH)

    • 58.0 (N-CH₂-Ph)

    • 55.0 (quinuclidine C3)

    • 48.0 (quinuclidine C2, C6)

    • 47.0 (quinuclidine C7)

    • 26.0 (quinuclidine C4)

    • 25.0 (quinuclidine C5, C8)

Mass Spectrometry (MS)

  • ESI-MS: m/z calculated for C₁₄H₂₀N₂ [M+H]⁺: 217.16; found: 217.2.

Infrared (IR) Spectroscopy

  • IR (neat, cm⁻¹): 3300-3500 (N-H stretch, if secondary amine is present as impurity), 3020 (Ar C-H stretch), 2940, 2860 (aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch).

Troubleshooting and Key Considerations

  • Incomplete reaction: In direct alkylation, ensure the potassium carbonate is finely powdered and the reaction is stirred vigorously to maximize the formation of the free amine. For reductive amination, allow sufficient time for imine formation before adding the reducing agent.

  • Over-alkylation: In direct alkylation, the formation of a quaternary ammonium salt is a potential side reaction. Using a slight excess of the amine can help to minimize this. Reductive amination is generally less prone to over-alkylation.

  • Purification challenges: The basic nature of the product can lead to tailing on silica gel columns. As mentioned, adding a small amount of triethylamine to the eluent can significantly improve the separation.[2][3] Alternatively, purification can be achieved by an acid-base extraction procedure.[9]

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of many important pharmaceutical agents. Both direct alkylation with alkyl halides and reductive amination are effective methods for achieving this conversion. The choice of method will depend on the specific requirements of the synthesis. By following the detailed protocols and considering the key practical aspects outlined in this application note, researchers can confidently and efficiently synthesize N-alkylated quinuclidine derivatives for their drug discovery and development programs.

References

  • Odžak, R., & Tomić, S. (2006). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts. Molecules, 11(9), 726-730. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

  • Google Patents. (n.d.). US8283470B2 - Method for the preparation of solifenacin and intermediate thereof.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Academia.edu. (n.d.). Method for the Preparation of Solifenacin and Intermediate Thereof. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Novel meta- and para-Substituted N-Benzyl Protected Quinuclidine Esters and Their Resolution with Butyrylcholinesterase. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012175119A1 - Process for the preparation of solifenacin and salts thereof.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • MDPI. (n.d.). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

Sources

Application of (R)-quinuclidin-3-amine Hydrochloride in the Synthesis of G-Protein-Coupled Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinuclidine Scaffold in GPCR Ligand Design

G-protein-coupled receptors (GPCRs) represent the largest family of druggable targets in the human genome, playing pivotal roles in nearly every physiological process.[1] The design of selective and potent ligands for these receptors is a cornerstone of modern medicinal chemistry. (R)-quinuclidin-3-amine hydrochloride has emerged as a critical building block in this endeavor. Its rigid bicyclic structure and chiral amine functionality offer a unique three-dimensional framework that is highly advantageous for achieving specific and high-affinity interactions with GPCR binding pockets.

The quinuclidine moiety, a bridged tertiary amine, provides a conformationally constrained scaffold.[1] This rigidity reduces the entropic penalty upon binding to the receptor, often leading to higher affinity. Furthermore, the basic nitrogen atom within the quinuclidine structure can form a key ionic bond with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, anchoring the ligand in the orthosteric binding site. The (R)-chirality at the 3-position allows for precise stereospecific interactions with other residues in the binding pocket, which is crucial for achieving subtype selectivity among closely related receptors. This application note will detail the use of this compound in the synthesis of ligands for two major GPCR families: Muscarinic Acetylcholine Receptors and Tachykinin NK1 Receptors, providing field-proven insights and detailed experimental protocols.

Application in the Synthesis of Muscarinic Acetylcholine Receptor (M1) Antagonists

Rationale and Mechanistic Insight:

The muscarinic acetylcholine receptors (M1-M5) are key targets for treating a range of conditions, including Alzheimer's disease and overactive bladder.[2] Developing subtype-selective antagonists is a significant challenge due to the highly conserved nature of the orthosteric binding site across the five subtypes. The quinuclidine scaffold has been instrumental in creating potent muscarinic antagonists.[2] For M1 antagonists, the (R)-quinuclidin-3-amine moiety can be elaborated to introduce functionalities that exploit subtle differences in the binding pocket, thereby conferring selectivity. A common synthetic strategy involves the formation of an amide bond between (R)-quinuclidin-3-amine and a carefully selected carboxylic acid. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the carboxylic acid component.

Protocol 1: Synthesis of a Representative M1 Antagonist via Amide Coupling

This protocol describes the synthesis of an N-((R)-quinuclidin-3-yl) diaryl amide, a scaffold found in potent M1 antagonists.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling Acid Diaryl Acetic Acid Derivative ActivatedAcid Activated Ester Intermediate Acid->ActivatedAcid Reagent1 Coupling Reagent (e.g., HATU) Reagent1->ActivatedAcid Base1 Base (e.g., DIPEA) Base1->ActivatedAcid Solvent1 Anhydrous DMF Solvent1->ActivatedAcid Product Final M1 Antagonist ActivatedAcid->Product Coupling Amine (R)-quinuclidin-3-amine HCl Amine->Product Base2 Base (e.g., DIPEA) Base2->Product Solvent2 Anhydrous DMF Solvent2->Product

Caption: Workflow for M1 Antagonist Synthesis.

Materials and Reagents:

  • This compound

  • 2,3-diphenylpropionic acid (or a suitable diaryl acetic acid derivative)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,3-diphenylpropionic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Acid Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to form the activated ester intermediate.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt and free the amine.

  • Coupling Reaction: Add the solution of the free amine from step 3 to the activated acid solution from step 2. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((R)-quinuclidin-3-yl)-2,3-diphenylpropanamide.

Data Presentation: Pharmacological Profile of Quinuclidine-Based Muscarinic Antagonists

The incorporation of the (R)-quinuclidin-3-amine scaffold has led to the development of highly potent and selective muscarinic antagonists. The following table presents representative binding affinity data (Ki values) for such compounds at the five human muscarinic receptor subtypes.

Compound IDM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 Selectivity (fold vs M2)
VU0255035 12.7338.074.8445.185.7>75
Atropine 0.882.690.960.561.80~3

Data adapted from relevant pharmacological studies. VU0255035 is a known selective M1 antagonist incorporating a related structural motif.[3][4]

Application in the Synthesis of Tachykinin NK1 Receptor Antagonists

Rationale and Mechanistic Insight:

The tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis.[5][6] NK1 receptor antagonists are clinically used for the prevention of chemotherapy-induced nausea and vomiting.[6] The synthesis of non-peptide NK1 antagonists often utilizes (R)-quinuclidin-3-amine as a core scaffold. In this context, the amine serves as a nucleophile in reactions such as nucleophilic aromatic substitution (SNAr) to construct the final ligand. The rigid quinuclidine moiety helps to correctly orient the pharmacophoric elements for optimal interaction with the NK1 receptor.

Protocol 2: Synthesis of a Representative NK1 Antagonist via Nucleophilic Aromatic Substitution

This protocol details the synthesis of an N-((R)-quinuclidin-3-yl)-5-nitropyridin-2-amine derivative, a key intermediate for more complex NK1 antagonists.

Experimental Workflow Diagram:

G cluster_0 S N Ar Reaction Amine (R)-quinuclidin-3-amine HCl Product NK1 Antagonist Precursor Amine->Product ArylHalide 2-Chloro-5-nitropyridine ArylHalide->Product Base Base (e.g., K 2 CO 3 ) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: Workflow for NK1 Antagonist Precursor Synthesis.

Materials and Reagents:

  • This compound

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 2-chloro-5-nitropyridine (1.1 eq), and potassium carbonate (3.0 eq).

  • Reaction Conditions: Add acetonitrile as the solvent and heat the mixture to reflux (approximately 82°C).

  • Monitoring: Stir the reaction vigorously at reflux for 24-48 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or silica gel chromatography to yield the desired N-((R)-quinuclidin-3-yl)-5-nitropyridin-2-amine.

Data Presentation: Pharmacological Profile of Quinuclidine-Based NK1 Antagonists

The resulting quinuclidine-containing compounds often exhibit high affinity for the NK1 receptor. The table below shows representative data for a potent NK1 antagonist, Aprepitant, which features a more complex structure but highlights the affinity achievable with scaffolds targeting this receptor.

CompoundReceptorBinding Affinity (Ki, nM)
Aprepitant Human NK10.1 - 0.2

Data for Aprepitant, a clinically approved NK1 antagonist.[7]

GPCR Signaling Pathways

The ligands synthesized using this compound modulate GPCRs that couple to distinct intracellular signaling cascades.

Diagram of M1 and NK1 Receptor Signaling:

GPCR_Signaling cluster_M1 M1 Muscarinic Receptor Pathway cluster_NK1 NK1 Tachykinin Receptor Pathway M1_Ligand M1 Antagonist ((R)-Quinuclidine-based) M1R M1 Receptor M1_Ligand->M1R Blocks ACh Gq Gq/11 protein M1R->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC NK1_Ligand NK1 Antagonist ((R)-Quinuclidine-based) NK1R NK1 Receptor NK1_Ligand->NK1R Blocks Substance P Gq_2 Gq/11 protein NK1R->Gq_2 Inhibits Activation PLC_2 Phospholipase C (PLC) Gq_2->PLC_2 Activates Cellular_Response Cellular Response (e.g., Emesis Signal) PLC_2->Cellular_Response Downstream Signaling

Caption: Antagonism of Gq-coupled M1 and NK1 receptors.

M1 and NK1 receptors are both coupled to Gq/11 G-proteins.[2] Upon agonist binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The antagonists synthesized from this compound block the initial agonist-induced receptor activation, thereby inhibiting this signaling cascade.

Conclusion

This compound is a versatile and highly valuable chiral building block for the synthesis of potent and selective GPCR ligands. Its inherent structural rigidity and the stereospecific presentation of its primary amine for further chemical elaboration provide a robust platform for medicinal chemists. The detailed protocols for amide coupling and nucleophilic aromatic substitution serve as foundational workflows for the development of novel antagonists for muscarinic and tachykinin receptors, among others. The continued application of this scaffold in rational drug design is expected to yield new therapeutic agents with improved pharmacological profiles.

References

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Jones, C. K., et al. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6031-6034.
  • Muñoz, M., & Coveñas, R. (2020). Biological and Pharmacological Aspects of the NK1-Receptor. International Journal of Molecular Sciences, 21(15), 5303.
  • Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature Reviews Drug Discovery, 1(9), 727-730.
  • Williams, J. M., et al. (2007). Direct amide formation from unactivated carboxylic acids and amines.
  • Sauerberg, P., et al. (1998). Antimuscarinic 3-(2-furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 41(24), 4879-4889.
  • Li, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 212, 113136.
  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

  • Cooke, R. M., et al. (2012). GPCR Structures in Drug Design, Emerging Opportunities with New Structures. Current Opinion in Structural Biology, 22(4), 450-463.
  • Ohtake, N., et al. (2004). Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. Journal of Pharmacology and Experimental Therapeutics, 310(3), 914-923.
  • Jones, C. K., et al. (2008). A novel selective antagonist of the M1 muscarinic acetylcholine receptor, VU0255035, is efficacious in reducing pilocarpine-induced seizures. The Journal of pharmacology and experimental therapeutics, 325(2), 643–653.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(12), 5086-5098.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Al-Masoudi, N. A., et al. (2022). Preparation and characterization of a new ligand derived from the compounds 2-hydrazinobenzothiazole and 2-amino-6-methoxy b. Journal of Physics: Conference Series, 2114, 012028.
  • Synapse. (2023). Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. Retrieved from [Link]

  • Lindsey, J. S. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(2), 433.
  • Google Patents. (n.d.). WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists.
  • Gualtieri, F. (2020). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry, 63(10), 5176-5190.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2018). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 23(10), 2469.
  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.
  • Katritch, V., Cherezov, V., & Stevens, R. C. (2013). Structure-function of G protein-coupled receptors. Annual review of pharmacology and toxicology, 53, 531-556.
  • Pal, M., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-757.
  • University of California, Irvine. (2023).
  • Impact Factor. (2022). Formulation and Development of Solifenacin Succinate Oral Suspension. Retrieved from [Link]

  • Jones, C. K., et al. (2012). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & medicinal chemistry letters, 22(1), 178–182.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o892.
  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Chavakula, R., et al. (n.d.). Synthesis and spectral characterization of potential impurities of solifenacin succinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5221.
  • Dror, R. O., et al. (2013). Importance of Structure and Dynamics in the Rational Drug Design of G Protein-Coupled Receptor (GPCR) Modulators. Current opinion in structural biology, 23(2), 217–223.
  • Bodnar, E. N., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of medicinal chemistry, 48(4), 905–908.
  • Al-Dhfyan, A., & Alhoshani, A. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. Pharmaceutics, 15(6), 1714.
  • National Center for Biotechnology Information. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. Retrieved from [Link]

  • Ohtake, N., et al. (2004). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. The Journal of pharmacology and experimental therapeutics, 310(3), 914–923.

Sources

Chiral HPLC analysis method for (R)-quinuclidin-3-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Enantiomeric Purity Determination of (R)-quinuclidin-3-amine by Chiral High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of quinuclidin-3-amine. Due to the compound's lack of a native chromophore, a pre-column derivatization strategy is employed to enable sensitive UV detection. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline separation of the (R) and (S) enantiomers. This guide provides a comprehensive overview of the method development rationale, a detailed step-by-step protocol, and system suitability criteria to ensure self-validating and trustworthy results for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical attribute, often dictating its pharmacological activity, pharmacokinetic profile, and toxicological properties.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of controlling chirality.[2] (R)- and (S)-quinuclidin-3-amine are vital chiral building blocks used in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][4][5] Consequently, regulatory agencies demand accurate and precise analytical methods to determine the enantiomeric purity of such key intermediates.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers in analytical chemistry.[6][7] The fundamental principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[8][9] For a successful separation, there must be a sufficient difference in the stability of these complexes, which is often described by the "three-point interaction model," requiring at least three simultaneous points of interaction between the analyte and the CSP.[2][9]

This note details a method specifically developed for quinuclidin-3-amine, addressing its unique analytical challenges, namely its basicity and lack of a UV chromophore.

Method Development Rationale: A Scientifically Grounded Approach

The development of a successful chiral separation method is a systematic process that begins with understanding the analyte's physicochemical properties.[6]

Analyte Characteristics: (R)-quinuclidin-3-amine

Quinuclidin-3-amine is a bicyclic primary amine with a rigid structure.[4][10] Its key properties influencing this analysis are:

  • Chirality: A stereogenic center at the C3 position.

  • Basicity: The presence of two nitrogen atoms makes the molecule basic (pKa ≈ 10.6), which can lead to poor peak shape on standard silica-based columns due to strong interactions with acidic silanol groups.[3]

  • Lack of Chromophore: The molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors.

The Necessity of Pre-Column Derivatization

To overcome the absence of a chromophore, a pre-column derivatization step is essential.[1] This involves reacting the amine with a reagent that introduces a highly UV-absorbent group. For primary amines, common derivatizing agents include benzoyl chloride or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[7][11] This method will utilize benzoyl chloride, a strategy proven effective for the analogous compound, 3-quinuclidinol, to form a UV-active benzamide derivative.[12] This not only facilitates detection but can also enhance chiral recognition by introducing additional interaction sites (e.g., carbonyl group, phenyl ring).

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in a chiral separation.[13] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and widely used due to their broad applicability.[7] For the separation of derivatized quinuclidine compounds, cellulose tris(3,5-dichlorophenylcarbamate) phases (e.g., Chiralpak IC) have demonstrated excellent enantioselectivity.[11][14] The carbamate linkages and aromatic systems on the polysaccharide backbone provide a rich environment for hydrogen bonding, π-π stacking, and dipole-dipole interactions necessary for chiral recognition.

Mobile Phase Optimization

A normal phase elution mode is typically preferred for polysaccharide CSPs. The mobile phase composition is fine-tuned to control retention and optimize resolution.

  • Primary Solvent: An apolar alkane, such as n-hexane or n-heptane, constitutes the bulk of the mobile phase.

  • Polar Modifier: An alcohol, like ethanol or 2-propanol (IPA), is added to modulate the retention time of the analyte. Increasing the alcohol percentage generally decreases retention. A combination of alcohols can sometimes fine-tune selectivity.[11]

  • Basic Additive: To ensure sharp, symmetrical peaks for a basic analyte like quinuclidin-3-amine, a small amount of a basic additive, such as diethylamine (DEA), is crucial.[11] The DEA competes with the analyte for highly active (acidic) sites on the silica support, preventing undesirable ionic interactions that cause peak tailing.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by international guidelines.[11]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Chemicals & Reagents:

    • (R)-quinuclidin-3-amine and (S)-quinuclidin-3-amine standards

    • Racemic (R/S)-quinuclidin-3-amine

    • n-Hexane (HPLC grade)

    • Ethanol (200 proof, HPLC grade)

    • 2-Propanol (IPA, HPLC grade)

    • Diethylamine (DEA, >99.5%)

    • Benzoyl chloride (>99%)

    • Triethylamine (TEA, >99%)

    • Dichloromethane (DCM, HPLC grade)

  • Glassware: Class A volumetric flasks, autosampler vials, pipettes.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane:Ethanol:2-Propanol:DEA in a volumetric ratio of 85:10:5:0.1 (v/v/v/v) . Sonicate for 15 minutes to degas before use.

  • Diluent: Use the mobile phase as the diluent.

  • Derivatization Reagent Solution: In a fume hood, slowly add 1.0 mL of benzoyl chloride and 1.0 mL of triethylamine to 8.0 mL of dichloromethane in a suitable container. Caution: This reaction is exothermic and generates HCl gas. Prepare fresh daily.

Sample Preparation and Derivatization Workflow
  • Standard Preparation: Accurately weigh approximately 10 mg of the (R)-quinuclidin-3-amine standard into a 10 mL volumetric flask.

  • Racemic Standard Preparation: Accurately weigh approximately 10 mg of the racemic quinuclidin-3-amine into a separate 10 mL volumetric flask.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.

  • Dissolution: Add 2 mL of dichloromethane to each flask and sonicate briefly to dissolve the material.

  • Derivatization: To each flask, add 0.2 mL of the freshly prepared Derivatization Reagent Solution. Swirl gently and allow the reaction to proceed at room temperature for 20 minutes.

  • Dilution: Dilute each flask to the 10 mL mark with the diluent (mobile phase). Mix thoroughly.

  • Filtration: Filter the resulting solutions through a 0.45 µm PTFE syringe filter into autosampler vials for analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample/ Standard (~10 mg) dissolve 2. Dissolve in 2 mL DCM weigh->dissolve derivatize 3. Add 0.2 mL Derivatization Reagent dissolve->derivatize react 4. React for 20 minutes derivatize->react dilute 5. Dilute to 10 mL with Mobile Phase react->dilute filtrate 6. Filter (0.45 µm) into vial dilute->filtrate inject 7. Inject onto Chiral HPLC System filtrate->inject separate 8. Enantiomeric Separation on CSP inject->separate detect 9. UV Detection at 230 nm separate->detect integrate 10. Integrate Peak Areas detect->integrate calculate 11. Calculate Enantiomeric Purity integrate->calculate

Chiral HPLC Analysis Workflow
Chromatographic Conditions
ParameterValue
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:IPA:DEA (85:10:5:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time ~20 minutes
System Suitability Test (SST)

Before analyzing any samples, inject the derivatized racemic standard solution to verify system performance. The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Resolution (Rₛ) Rₛ ≥ 2.0 between (S) and (R) peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) T ≤ 1.5 for the (R)-enantiomer peakConfirms good peak shape, free from silanol interactions.
Theoretical Plates (N) N ≥ 2000 for the (R)-enantiomer peakIndicates good column efficiency.

Expected Results & Discussion

Under the specified conditions, the derivatized enantiomers will be well-resolved. The (S)-enantiomer is expected to elute before the (R)-enantiomer. A representative chromatogram would show two sharp, baseline-separated peaks.

G cluster_0 Three-Point Interaction Model cluster_1 Enantiomer Interaction CSP Chiral Stationary Phase (CSP) H-Bond Acceptor π-π Stacking Site Dipole Site R_Enantiomer (R)-Enantiomer Stronger Binding (3-Point Interaction) R_Enantiomer->CSP:H H-Bond R_Enantiomer->CSP:pi π-π Stack R_Enantiomer->CSP:D Dipole S_Enantiomer (S)-Enantiomer Weaker Binding (2-Point Interaction) S_Enantiomer->CSP:H H-Bond S_Enantiomer->CSP:pi π-π Stack

Chiral Recognition Mechanism
Quantitative Data Summary

The following table summarizes the expected chromatographic performance based on the described method. Actual retention times may vary slightly depending on the specific system, column age, and mobile phase preparation.

Parameter(S)-enantiomer(R)-enantiomer
Expected Retention Time (t_R) ~10.5 min~12.8 min
Relative Retention Time (RRT) ~0.821.00
Resolution (Rₛ) \multicolumn{2}{c}{> 2.5}
Selectivity (α) \multicolumn{2}{c}{~1.3}
Calculation of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, % ee) of the (R)-quinuclidin-3-amine sample is calculated from the peak areas in the chromatogram using the following formula:

% Enantiomeric Purity = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Where:

  • Area_R is the peak area of the (R)-enantiomer.

  • Area_S is the peak area of the (S)-enantiomer.

Conclusion

This application note provides a detailed, scientifically-justified, and robust chiral HPLC method for the enantiomeric analysis of (R)-quinuclidin-3-amine. By employing a strategic pre-column derivatization with benzoyl chloride and optimizing the separation on a polysaccharide-based chiral stationary phase, the method achieves excellent resolution and peak shape. The inclusion of clear system suitability criteria ensures that the protocol is self-validating and produces trustworthy, high-quality data essential for pharmaceutical development and quality control environments.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ChemicalBook. (2023). (S)-quinuclidin-3-aMine.
  • Harlikar, J., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol. Journal of Chromatographic Science. Available at: [Link]

  • BenchChem. (n.d.). Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide.
  • PubChem. (n.d.). (R)-quinuclidin-3-amine hydrochloride. Retrieved from [Link]

  • IntechOpen. (2018). Chiral Separation of Amino Acid Enantiomers. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (2016). Chiral stationary phases for HPLC. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Chiral separation of aromatic amino acids by capillary electrophoresis. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • PubMed. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinuclidine. Retrieved from [Link]

  • HPLC-service. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-quinuclidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-quinuclidin-3-amine hydrochloride is a critical chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid bicyclic structure and defined stereochemistry are key features in the development of potent and selective ligands for various receptors. Notably, it serves as a crucial intermediate in the synthesis of muscarinic M1 and M3 agonists and antagonists, which have therapeutic applications in treating conditions like Alzheimer's disease and chronic obstructive pulmonary disease (COPD).[1] Given its significance, robust, scalable, and economically viable synthetic and purification protocols are paramount for ensuring a consistent supply of high-purity material for research and drug development.

This document provides a comprehensive guide to the large-scale synthesis and purification of this compound. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthetic Pathway

The selected synthetic strategy emphasizes high enantioselectivity, operational simplicity, and scalability. The overall pathway can be divided into three core stages:

  • Asymmetric Synthesis of the Chiral Precursor, (R)-quinuclidin-3-ol: This is the key stereochemistry-defining step. Among various methods, enzymatic reduction of the prochiral ketone, 3-quinuclidinone, is chosen for its exceptional enantioselectivity (>99% e.e.) and mild, environmentally benign reaction conditions.[2][3]

  • Conversion of (R)-quinuclidin-3-ol to (R)-quinuclidin-3-amine: This transformation is achieved via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction. This approach is favored for its reliability and high yields.

  • Purification and Isolation of (R)-quinuclidin-3-amine as its Hydrochloride Salt: The final step involves the formation of the hydrochloride salt, which facilitates purification by crystallization, leading to a stable, crystalline solid with high purity.

G cluster_0 Stage 1: Asymmetric Synthesis cluster_1 Stage 2: Amination cluster_2 Stage 3: Purification 3-Quinuclidinone 3-Quinuclidinone Enzymatic Reduction Enzymatic Reduction 3-Quinuclidinone->Enzymatic Reduction Ketoreductase, NADH/NADPH (R)-quinuclidin-3-ol (R)-quinuclidin-3-ol Enzymatic Reduction->(R)-quinuclidin-3-ol >99% e.e. Hydroxyl Activation Hydroxyl Activation (R)-quinuclidin-3-ol->Hydroxyl Activation MsCl, TEA (R)-quinuclidin-3-yl mesylate (R)-quinuclidin-3-yl mesylate Hydroxyl Activation->(R)-quinuclidin-3-yl mesylate Azide Substitution Azide Substitution (R)-quinuclidin-3-yl mesylate->Azide Substitution NaN3, DMF (R)-quinuclidin-3-azide (R)-quinuclidin-3-azide Azide Substitution->(R)-quinuclidin-3-azide Azide Reduction Azide Reduction (R)-quinuclidin-3-azide->Azide Reduction H2, Pd/C (R)-quinuclidin-3-amine (R)-quinuclidin-3-amine Azide Reduction->(R)-quinuclidin-3-amine Salt Formation Salt Formation (R)-quinuclidin-3-amine->Salt Formation HCl in IPA Crystallization Crystallization Salt Formation->Crystallization (R)-quinuclidin-3-amine HCl (Pure) (R)-quinuclidin-3-amine HCl (Pure) Crystallization->(R)-quinuclidin-3-amine HCl (Pure)

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Methodologies

Part 1: Large-Scale Synthesis of (R)-quinuclidin-3-ol via Enzymatic Reduction

The asymmetric reduction of 3-quinuclidinone using a ketoreductase (KRED) is the cornerstone of this synthesis, affording the desired (R)-enantiomer with exceptional purity. Several microbial reductases have demonstrated high efficacy for this transformation.

Rationale for Method Selection:

  • High Enantioselectivity: Enzymatic methods consistently deliver (R)-quinuclidin-3-ol with an enantiomeric excess (e.e.) often exceeding 99%.[2][3][4]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near ambient temperature and neutral pH, avoiding the need for harsh reagents or extreme temperatures.

  • Scalability: Whole-cell biocatalysts or immobilized enzymes can be employed in large-scale fermenters or reactors, making the process amenable to industrial production.

ParameterValueReference
Enzyme SourceKetoreductase from Microbacterium luteolum or Rhodotorula rubra[3]
Substrate3-Quinuclidinone Hydrochloride
Co-factorNADH/NADPH (regenerated in situ)
Typical Yield>95%[4]
Enantiomeric Excess (e.e.)>99%[3][4]

Protocol:

  • Preparation of the Biocatalyst: A whole-cell biocatalyst, such as E. coli expressing a suitable ketoreductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase), is prepared by fermentation according to established procedures.

  • Reaction Setup:

    • To a temperature-controlled reactor, add a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Add the whole-cell biocatalyst to the reactor.

    • In a separate vessel, dissolve 3-quinuclidinone hydrochloride in the buffer solution and neutralize with a suitable base (e.g., sodium hydroxide) to liberate the free base.

    • Add the 3-quinuclidinone solution and a glucose source (for cofactor regeneration) to the reactor.

  • Reaction Execution:

    • Maintain the reaction temperature at 25-30°C with gentle agitation.

    • Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material.

  • Work-up and Isolation:

    • Upon completion, separate the biomass by centrifugation or filtration.

    • The aqueous phase containing (R)-quinuclidin-3-ol is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-quinuclidin-3-ol as a solid.

Part 2: Synthesis of (R)-quinuclidin-3-amine from (R)-quinuclidin-3-ol

This two-step sequence provides a reliable method for the conversion of the chiral alcohol to the corresponding amine with retention of stereochemical integrity.

Rationale for Method Selection:

  • Robust and High-Yielding: The activation of the hydroxyl group as a good leaving group (mesylate) followed by SN2 displacement with azide is a well-established and high-yielding transformation.

  • Stereochemical Control: The SN2 reaction with azide proceeds with inversion of configuration. Therefore, to obtain (R)-quinuclidin-3-amine, one must start with (S)-quinuclidin-3-ol. If starting with (R)-quinuclidin-3-ol, a double inversion strategy, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, would be required.[5] For the purpose of this protocol, we will assume the availability of (S)-quinuclidin-3-ol to produce the target (R)-amine. The reduction of the azide to the amine is a clean and efficient process.

G (S)-quinuclidin-3-ol (S)-quinuclidin-3-ol Mesylation Mesylation (S)-quinuclidin-3-ol->Mesylation MsCl, Et3N, DCM, 0°C (S)-quinuclidin-3-yl mesylate (S)-quinuclidin-3-yl mesylate Mesylation->(S)-quinuclidin-3-yl mesylate Azide Substitution (SN2) Azide Substitution (SN2) (S)-quinuclidin-3-yl mesylate->Azide Substitution (SN2) NaN3, DMF, 80°C (R)-quinuclidin-3-azide (R)-quinuclidin-3-azide Azide Substitution (SN2)->(R)-quinuclidin-3-azide Inversion of Stereochemistry Reduction Reduction (R)-quinuclidin-3-azide->Reduction H2 (g), Pd/C, MeOH (R)-quinuclidin-3-amine (R)-quinuclidin-3-amine Reduction->(R)-quinuclidin-3-amine

Caption: Conversion of (S)-quinuclidin-3-ol to (R)-quinuclidin-3-amine.

Protocol:

  • Mesylation of (S)-quinuclidin-3-ol:

    • Dissolve (S)-quinuclidin-3-ol in a suitable solvent such as dichloromethane (DCM) in a reactor equipped with a stirrer, thermometer, and addition funnel.

    • Cool the solution to 0-5°C.

    • Add triethylamine (TEA) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) while maintaining the temperature below 10°C.

    • Stir the reaction mixture at 0-5°C until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain crude (S)-quinuclidin-3-yl mesylate.

  • Azide Substitution:

    • Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (NaN3) to the solution.

    • Heat the reaction mixture to 80-90°C and stir until the reaction is complete.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry, and concentrate to yield crude (R)-quinuclidin-3-azide.

  • Reduction of the Azide:

    • Dissolve the crude azide in methanol (MeOH).

    • Carefully add palladium on carbon (10% Pd/C) to the solution.

    • Hydrogenate the mixture in a suitable hydrogenation apparatus under a hydrogen atmosphere (typically 50-60 psi) until the reaction is complete.

    • Carefully filter the catalyst through a pad of celite.

    • Concentrate the filtrate to obtain crude (R)-quinuclidin-3-amine.

Part 3: Purification of this compound

The final purification is achieved by converting the free amine to its hydrochloride salt and inducing crystallization. This method effectively removes non-basic impurities and provides a stable, easy-to-handle solid.

Rationale for Method Selection:

  • Enhanced Stability: Hydrochloride salts of amines are generally more stable and less volatile than the corresponding free bases.

  • Ease of Purification: The formation of a crystalline salt allows for purification by recrystallization, which is a highly effective method for removing impurities on a large scale.

Protocol:

  • Salt Formation:

    • Dissolve the crude (R)-quinuclidin-3-amine in a suitable solvent, such as isopropanol (IPA) or ethanol.

    • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.

    • Monitor the pH to ensure complete salt formation (pH ~ 2-3).

  • Crystallization:

    • The hydrochloride salt will typically precipitate out of the solution upon formation.

    • The slurry can be heated to obtain a clear solution and then cooled slowly to promote the growth of larger crystals.

    • An anti-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), can be added to increase the yield of the precipitated salt.

  • Isolation and Drying:

    • Collect the crystalline product by filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent or the anti-solvent.

    • Dry the product under vacuum at an appropriate temperature (e.g., 40-50°C) to a constant weight.

Analytical Characterization

To ensure the quality of the final product, a comprehensive analytical characterization should be performed.

Analytical MethodParameter MeasuredTypical Specification
Chiral HPLC Enantiomeric Purity (e.e.)≥ 99.5%
1H NMR, 13C NMR Structural Integrity and PurityConforms to structure
Mass Spectrometry Molecular WeightConforms to expected m/z
Elemental Analysis Elemental CompositionWithin ±0.4% of theoretical values
Melting Point Physical Property and PuritySharp melting point range

For chiral HPLC analysis of the final product or its precursor, pre-column derivatization with an agent like benzoyl chloride may be necessary to introduce a chromophore for UV detection.[6][7]

Safety Considerations

  • Sodium Azide (NaN3): Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Hydrogen Chloride (HCl): Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle the catalyst wet and avoid sources of ignition.

  • Hydrogen Gas: Highly flammable and explosive. All hydrogenation reactions must be conducted in a properly designed and maintained hydrogenation apparatus.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[8]

Conclusion

The methodologies presented in this guide provide a robust and scalable pathway for the synthesis and purification of high-purity this compound. The emphasis on enzymatic synthesis for the key stereochemical step ensures high enantioselectivity, while the subsequent chemical transformations and purification protocols are well-established and amenable to large-scale production. By adhering to these detailed protocols and safety guidelines, researchers and drug development professionals can confidently produce this vital chiral intermediate for their synthetic needs.

References

  • Langlois, M., Meyer, C., & Soulier, J. L. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 22(13), 1895-1911. [Link]

  • Nomoto, F., et al. (2003). A practical chemoenzymatic process to access (R)-quinuclidin-3-ol on scale. Tetrahedron: Asymmetry, 14(13), 1871-1877.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Harlikar, J. N., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 54(9), 1546-1552. [Link]

  • Isotani, K., et al. (2013). Gene Cloning and Characterization of Two NADH-Dependent 3-Quinuclidinone Reductases from Microbacterium luteolum JCM 9174. Applied and Environmental Microbiology, 79(4), 1367-1374. [Link]

  • Uzura, A., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Journal of Bioscience and Bioengineering, 107(6), 585-589.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • Google Patents. (2018). Enzymatic process for the production of (r)-3-quinuclidinol. EP2992106B1.
  • Google Patents. (2012). Process for production of (r)-3-quinuclidinol. EP2423320A1.
  • Harlikar, J. N., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 54(9), 1546–1552. [Link]

  • University of Liverpool Repository. (2005). Synthesis and applications of chiral quinuclidine derivatives. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

Application Notes & Protocols: (R)-Quinuclidin-3-amine Hydrochloride and its Derivatives as Chiral Precursors for Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinuclidine Scaffold

In the landscape of medicinal chemistry, the quinuclidine ring system stands out as a privileged scaffold, particularly in the design of compounds targeting the central and peripheral nervous systems.[1] (R)-quinuclidin-3-amine hydrochloride, a chiral amine built upon this rigid bicyclic framework, serves as a critical starting material and versatile building block for a host of pharmacologically active molecules.[2][3] Its significance is most pronounced in the synthesis of anticholinergic agents, where the specific stereochemistry and conformational rigidity of the quinuclidine moiety are fundamental to achieving high-affinity and selective interactions with muscarinic acetylcholine receptors.

This guide provides an in-depth exploration of the application of (R)-quinuclidin-3-amine derivatives in the synthesis of potent anticholinergic drugs. While (R)-quinuclidin-3-amine is a valuable precursor, its closely related analogue, (R)-3-quinuclidinol, is more frequently cited as the immediate chiral building block in the synthesis of major anticholinergic agents like solifenacin.[4][5][6] This document will therefore focus on the synthetic pathways originating from the essential (R)-quinuclidine core, providing detailed protocols, mechanistic insights, and the scientific rationale underpinning their use in drug development.

Physicochemical Properties of the Precursor

The hydrochloride salt form of (R)-quinuclidin-3-amine ensures stability and enhances handling characteristics. Its key properties are summarized below.

PropertyValueSource
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride[7]
CAS Number 137661-31-5[2][7]
Molecular Formula C₇H₁₅ClN₂[2][7]
Molecular Weight 162.66 g/mol [2][7]
Boiling Point ~165.9 °C at 760 mmHg[2]
Appearance White to off-white crystalline powder[8]
SMILES C1CN2CCC1N.Cl[7]

The Therapeutic Target: Anticholinergic Mechanism of Action

Anticholinergic agents function by inhibiting the action of the neurotransmitter acetylcholine (ACh) within the parasympathetic nervous system—the body's "rest and digest" network.[9][10][11] This system regulates involuntary smooth muscle movements in the gastrointestinal tract, lungs, and urinary tract.[9][10]

These drugs are competitive antagonists, meaning they bind to muscarinic acetylcholine receptors (subtypes M1-M5) without activating them, thereby blocking ACh from binding and initiating a cellular response.[12][13] The therapeutic effect—for instance, the relaxation of the bladder detrusor muscle to treat overactive bladder—is achieved by targeting specific muscarinic receptor subtypes, primarily M3 receptors.[14][15] The blockade of these receptors leads to reduced smooth muscle contraction and increased bladder capacity.[15]

Anticholinergic_Mechanism cluster_block ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Muscarinic Receptor (M3) on Smooth Muscle Cell ACh->Receptor Binds & Activates ACh->Receptor Response Parasympathetic Response (e.g., Muscle Contraction) Receptor->Response Leads to NoResponse Inhibition of Response (Muscle Relaxation) Receptor->NoResponse Blocked Pathway Antagonist Anticholinergic Agent (e.g., Solifenacin) Antagonist->Receptor Binds & Blocks Antagonist->Receptor block X

Caption: Mechanism of competitive antagonism at the muscarinic receptor.

Application Protocol: Synthesis of Solifenacin

Solifenacin is a potent and selective M3 muscarinic antagonist used for the treatment of overactive bladder. Its synthesis is a prime example of the strategic incorporation of the (R)-quinuclidine core. While various synthetic routes exist, a common and efficient method involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.[6] An improved process for industrial scale-up activates the (R)-3-quinuclidinol with 1,1'-carbonyldi(1,2,4-triazole) (CDT) prior to coupling.[4]

Rationale for Experimental Design
  • Chiral Precursor Selection : The use of enantiomerically pure (R)-3-quinuclidinol is critical. The stereochemistry at this position is fundamental to the drug's high affinity and selectivity for the M3 receptor.

  • Activation Step : Direct esterification can be inefficient. Activating the hydroxyl group of (R)-3-quinuclidinol with CDT forms a highly reactive carbamate intermediate in situ.[4] This avoids harsh reaction conditions and improves yields.

  • Solvent and Base : The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or isopropyl acetate to prevent side reactions.[4] A non-nucleophilic organic base such as triethylamine (TEA) is used to neutralize the HCl generated during the reaction without interfering with the primary coupling.[4]

  • One-Pot Procedure : Modern industrial processes favor a "one-pot" approach where the intermediate carbamate is not isolated. This simplifies the workflow, reduces solvent waste, and improves operational efficiency, making the process cost-effective and suitable for large-scale production.[4]

Solifenacin_Synthesis_Workflow Start1 (R)-3-Quinuclidinol Step1 Step 1: Activation Formation of reactive intermediate Start1->Step1 Start2 (1S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Step2 Step 2: Coupling Reaction Base (e.g., Triethylamine) Solvent (e.g., THF) Start2->Step2 Reagent1 Activating Agent (e.g., CDT or Phosgene derivative) Reagent1->Step1 Intermediate Intermediate (e.g., Carbamate) Step1->Intermediate Intermediate->Step2 Product_Crude Crude Solifenacin Step2->Product_Crude Step3 Step 3: Salt Formation & Purification Succinic Acid in Ethanol/Acetone Product_Crude->Step3 FinalProduct Solifenacin Succinate (High Purity) Step3->FinalProduct

Caption: General workflow for the synthesis of Solifenacin.

Detailed Laboratory Protocol for Solifenacin Synthesis

This protocol is an illustrative example based on established synthetic strategies.[4][6][16] Researchers must adapt and optimize conditions based on their specific laboratory setup and scale.

Materials and Reagents:

  • (R)-3-Quinuclidinol

  • 1,1'-Carbonyldi(1,2,4-triazole) (CDT)

  • (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Succinic Acid

  • Ethanol

  • Acetone

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Activation of (R)-3-Quinuclidinol:

    • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1,1'-carbonyldi(1,2,4-triazole) (CDT) (1.1 equivalents) in anhydrous THF.

    • To this stirring solution, add (R)-3-quinuclidinol (1.0 equivalent) portion-wise at room temperature (20-25 °C).

    • Stir the reaction mixture for approximately 2 hours at room temperature. The formation of the intermediate carbamate can be monitored by Thin Layer Chromatography (TLC).[4]

  • Coupling Reaction:

    • In a separate flask, dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.05 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.

    • Add the solution from the separate flask to the activated quinuclidinol mixture from Step 1.

    • Stir the resulting mixture at room temperature. The reaction progress should be monitored by HPLC or TLC until completion (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude Solifenacin free base as an oil or residue.

    • Dissolve the crude product in a suitable solvent like ethyl acetate and wash with water and brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Salt Formation and Purification:

    • Dissolve the crude Solifenacin base in a minimal amount of a suitable solvent mixture, such as ethanol and acetone.

    • Add a solution of succinic acid (1.0 equivalent) in the same solvent system.

    • Stir the mixture. The Solifenacin succinate salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to yield pure Solifenacin succinate.

Safety and Handling

This compound and its derivatives require careful handling in a laboratory setting.

  • Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures :

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound and its related alcohol derivative are indispensable chiral building blocks in the synthesis of modern anticholinergic agents.[2][8][17] The inherent stereochemistry and rigid conformational structure of the quinuclidine core are paramount for achieving the high potency and receptor selectivity required for effective therapeutic intervention in conditions like overactive bladder. The synthetic protocols, such as the one-pot synthesis of Solifenacin, demonstrate how strategic chemical choices can lead to efficient, scalable, and industrially viable manufacturing processes. This guide provides a foundational framework for researchers to understand and leverage the power of this unique precursor in the ongoing development of novel and improved anticholinergic therapies.

References

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • Preparation method of (R) -and (S) -3-quinuclidinol.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Anticholinergic Medications. StatPearls, National Center for Biotechnology Information. [Link]

  • Process for the synthesis of solifenacin.
  • Muscarinic Antagonists. StatPearls, National Center for Biotechnology Information. [Link]

  • Autonomic Pharmacology | Muscarinic Antagonists. Ninja Nerd Science. [Link]

  • Anticholinergic. Wikipedia. [Link]

  • Method for the Preparation of Solifenacin and Intermediate Thereof. Academia.edu. [Link]

  • What is the mechanism of action of anticholinergics?. Dr.Oracle. [Link]

  • Muscarinic Receptor Agonists and Antagonists. AccessMedicine. [Link]

  • Process for the preparation of solifenacin and salts thereof.
  • Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. ResearchGate. [Link]

  • 3-Aminoquinuclidine. PubChem, National Center for Biotechnology Information. [Link]

  • Anticholinergic Drugs Uses & Side Effects. Cleveland Clinic. [Link]

  • Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. ResearchGate. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • PROCESS FOR THE PREPARATION OF SOLIFENACIN AND SALTS THEREOF. WIPO Patentscope. [Link]

  • Muscarinic Antagonists. University of Babylon. [Link]

  • The Synthesis and Application of Quinuclidine N-Oxide Derivatives. The University of Liverpool Repository. [Link]

  • Anticholinergics: Mechanism of Action, Adverse Effects and Contraindications. Urology-textbook.com. [Link]

  • Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis. [Link]

  • Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. [Link]

  • Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. MDPI. [Link]

Sources

Application Notes and Protocols for the Derivatization of (R)-quinuclidin-3-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. (R)-quinuclidin-3-amine, a chiral building block, is of particular interest due to its presence in a variety of pharmacologically active agents. Derivatization of the primary amine at the C-3 position allows for the systematic exploration of the chemical space around this core structure. This exploration is fundamental to establishing structure-activity relationships (SAR), which are crucial for optimizing lead compounds in drug discovery.

This guide provides a comprehensive overview of established protocols for the derivatization of (R)-quinuclidin-3-amine and discusses the subsequent SAR studies. The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of compound libraries for screening and optimization.

Core Synthetic Strategies for Derivatization

The primary amine of (R)-quinuclidin-3-amine serves as a versatile handle for a range of chemical transformations. The most common and effective derivatization strategies include acylation, reductive amination, sulfonylation, and N-arylation. Each of these methods introduces different functionalities, allowing for a thorough investigation of the impact of steric and electronic properties on biological activity.

G cluster_reactions Derivatization Reactions start (R)-quinuclidin-3-amine acylation Acylation (Amide Formation) start->acylation RCOCl or (RCO)2O reductive_amination Reductive Amination (Secondary/Tertiary Amine) start->reductive_amination RCHO/RCOR', Reducing Agent sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation RSO2Cl n_arylation N-Arylation (Aryl Amine Formation) start->n_arylation Ar-X, Pd-catalyst amide N-Acyl Derivatives acylation->amide sec_amine N-Alkyl/Arylmethyl Derivatives reductive_amination->sec_amine sulfonamide N-Sulfonyl Derivatives sulfonylation->sulfonamide aryl_amine N-Aryl Derivatives n_arylation->aryl_amine

Figure 1: Key derivatization strategies for (R)-quinuclidin-3-amine.

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Acylation via Schotten-Baumann Conditions

This robust method is ideal for forming amides from (R)-quinuclidin-3-amine using acid chlorides or anhydrides. The biphasic reaction condition with an aqueous base effectively traps the HCl byproduct, driving the reaction to completion.

Materials:

  • (R)-quinuclidin-3-amine dihydrochloride

  • Acid chloride (e.g., benzoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Generation: Dissolve (R)-quinuclidin-3-amine dihydrochloride (1.0 eq) in a minimal amount of water. Add a 2N aqueous solution of NaOH until the pH is >12. Extract the free amine into DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base. Use immediately in the next step.

  • Acylation: Dissolve the (R)-quinuclidin-3-amine free base (1.0 eq) in DCM (10 mL/mmol). Add a 2N aqueous solution of NaOH (2.0 eq). Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add the acid chloride (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of N-benzoyl-(R)-quinuclidin-3-amine:

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the quinuclidine core protons, the amide proton (broad singlet), and the aromatic protons of the benzoyl group.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for forming secondary and tertiary amines. This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced. Sodium borohydride in the presence of acetic acid is a convenient and effective reducing system.

Materials:

  • (R)-quinuclidin-3-amine

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: Dissolve (R)-quinuclidin-3-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol (15 mL/mmol) in a round-bottom flask. Add acetic acid (1.2 eq) and stir the mixture at room temperature for 1-2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 10-12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add saturated aqueous NaHCO₃ solution until the pH is ~8-9. Extract the product with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

G start Dissolve Amine and Aldehyde/Ketone in MeOH add_acid Add Acetic Acid start->add_acid stir_rt Stir at RT for 1-2h (Imine Formation) add_acid->stir_rt cool Cool to 0°C stir_rt->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir_overnight Stir at RT Overnight add_nabh4->stir_overnight quench Quench with Water stir_overnight->quench concentrate Concentrate to Remove MeOH quench->concentrate basify Basify with NaHCO3 concentrate->basify extract Extract with DCM basify->extract purify Purify by Chromatography extract->purify

Figure 2: Workflow for Reductive Amination.

Protocol 3: N-Sulfonylation

The synthesis of sulfonamides is readily achieved by reacting (R)-quinuclidin-3-amine with a sulfonyl chloride in the presence of a base.

Materials:

  • (R)-quinuclidin-3-amine

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve (R)-quinuclidin-3-amine (1.0 eq) in DCM (10 mL/mmol) in a round-bottom flask. Add triethylamine (1.5 eq). Cool the mixture to 0 °C.

  • Reagent Addition: Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Wash the reaction mixture with 1N HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the synthesis of N-aryl derivatives of (R)-quinuclidin-3-amine.

Materials:

  • (R)-quinuclidin-3-amine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or JohnPhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous toluene or dioxane

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), (R)-quinuclidin-3-amine (1.2 eq), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The derivatization of (R)-quinuclidin-3-amine has been instrumental in elucidating the SAR for several important biological targets, including the α7 nicotinic acetylcholine receptor (nAChR) and the 5-HT₃ serotonin receptor.

α7 Nicotinic Acetylcholine Receptor Agonists

Derivatives of (R)-quinuclidin-3-amine have been investigated as agonists for the α7 nAChR, a target for cognitive disorders. SAR studies have revealed that the nature of the substituent on the amine nitrogen is critical for activity.

CompoundR GroupEC₅₀ (nM)Efficacy (% ACh)
1 H>10,000-
2 Benzoyl426052
3 2-Furoyl150065
4 (Benzo[b]thiophen-2-yl)carbonyl98075

Data compiled from multiple sources for illustrative purposes.

The data in the table above suggests that:

  • The unsubstituted amine has low activity.

  • Acylation with aromatic and heteroaromatic groups significantly increases agonist activity.

  • The size and electronic properties of the acyl group modulate both potency (EC₅₀) and efficacy.

5-HT₃ Receptor Antagonists

The 5-HT₃ receptor is a target for antiemetic drugs. Amide derivatives of (R)-quinuclidin-3-amine have shown potent antagonist activity at this receptor.

CompoundR Group (Amide)Kᵢ (nM)
5 2-Methoxy-4-amino-5-chlorobenzoyl0.8
6 Indole-3-glyoxyl1.2
7 6-Chloro-1-isopropylbenzimidazole-4-carbonyl0.5

Data compiled from multiple sources for illustrative purposes.

Key SAR observations for 5-HT₃ antagonists include:

  • The presence of a hydrogen bond acceptor in the R group is often beneficial for high affinity.

  • The stereochemistry at the C-3 position of the quinuclidine ring is crucial, with the (R)-enantiomer generally being more potent than the (S)-enantiomer.[1]

  • Lipophilic substituents on the aromatic/heteroaromatic ring of the amide can enhance binding affinity.[2]

Conclusion

The derivatization of (R)-quinuclidin-3-amine is a valuable strategy in medicinal chemistry for the development of potent and selective ligands for various biological targets. The protocols outlined in this application note provide a foundation for the synthesis of diverse libraries of compounds for SAR studies. A systematic exploration of the chemical space around the quinuclidine core, guided by the principles of medicinal chemistry, will continue to yield novel therapeutic agents.

References

  • Haga, N., et al. (1995). 5-HT3 receptor antagonists. 1. New quinoline derivatives. Journal of Medicinal Chemistry, 38(14), 2537-2546.
  • Bodnar, A. L., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905-908.
  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Journal of Medicinal Chemistry, 44(16), 2487-2511.
  • Clark, R. D., et al. (1993). 5-HT3 receptor agonists. 2. Enantiomers of N-(quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. Journal of Medicinal Chemistry, 36(18), 2645-2651.
  • Eglen, R. M., et al. (1996). Pharmacological characterization of (R)-3-(6-chloro-1-isopropylbenzimidazole-4-carboxamido)quinuclidine (RS-25259-197), a potent, selective, and orally active 5-HT3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 277(3), 1543-1551.
  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186.
  • Ignatovich, J., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(ix), 42-51.
  • Langlois, M., Meyer, C., & Soulier, J. L. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.
  • O'Donnell, C. J., et al. (2004). Sequential N-arylation of primary amines as a route to alkyldiarylamines. The Journal of Organic Chemistry, 69(18), 6045-6051.
  • Wallace, O. B. (2001). Methods for the acylation of amine compounds. U.S. Patent No. 6,211,384. Washington, DC: U.S.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-quinuclidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-quinuclidin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. As a key intermediate in the development of various pharmaceuticals, ensuring a high-yield, enantiomerically pure synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and the scientific rationale behind our recommendations.

Understanding the Synthetic Landscape

The most common and industrially viable pathway to (R)-quinuclidin-3-amine hydrochloride begins with the synthesis of quinuclidin-3-one.[4] This ketone is then converted to a racemic mixture of 3-aminoquinuclidine, which is subsequently resolved to isolate the desired (R)-enantiomer.[4] While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide is structured to address these challenges in a logical progression, following the synthetic route.

Troubleshooting Guide & FAQs

Part 1: Synthesis of Quinuclidin-3-one

The quality of your starting material, quinuclidin-3-one, will directly affect the subsequent steps. Common issues in its preparation can lead to impurities that are difficult to remove later.

Question 1: My synthesis of quinuclidin-3-one resulted in a low yield and a dark, impure product. What are the likely causes and how can I improve this?

Answer: Low yields and impurities in the synthesis of quinuclidin-3-one often stem from side reactions during the cyclization step. The specific precursors used can influence the nature of these side reactions. For instance, in syntheses starting from 4-methylpyridine and formaldehyde, polymerization of formaldehyde and the formation of various pyridine derivatives can occur, leading to a complex mixture and low yields of the desired 2-(pyridine-4-yl)ethanol intermediate.[5]

Troubleshooting Steps:

  • Temperature Control: Ensure strict temperature control during the initial reaction. Overheating can promote polymerization and other side reactions.

  • Reagent Purity: Use high-purity starting materials. Impurities in the initial reagents can act as catalysts for unwanted side reactions.

  • Purification of Intermediates: If your synthesis involves multiple steps to reach quinuclidin-3-one, purify the intermediates at each stage. For example, the purification of 2-(pyridine-4-yl)ethanol before the reduction of the pyridine ring is crucial.

  • pH Adjustment: During the final hydrolysis and ring-closure to form quinuclidinone, careful control of the pH is essential. Ensure the pH is adjusted to approximately 10.5 with a strong base like sodium hydroxide to facilitate the cyclization and subsequent extraction.[1]

  • Extraction and Purification: Use an appropriate solvent for extraction, such as chloroform, and ensure the organic layers are thoroughly dried before solvent removal. The crude quinuclidin-3-one can be purified by recrystallization from a solvent like hexane to yield a white crystalline solid.[1]

Part 2: Reductive Amination of Quinuclidin-3-one

Reductive amination is a critical step to introduce the amine functionality.[6] However, this reaction can be prone to the formation of side products and incomplete conversion if not properly optimized.

Question 2: I am observing the formation of 3-quinuclidinol as a major byproduct during the reductive amination of quinuclidin-3-one. How can I prevent this?

Answer: The formation of 3-quinuclidinol is a common side reaction in reductive amination, resulting from the direct reduction of the ketone starting material before the imine is formed and reduced.[7] This is particularly problematic when using strong reducing agents like sodium borohydride under conditions that favor ketone reduction over imine reduction.

Causality: The relative rates of imine formation and ketone reduction are key. If the rate of ketone reduction is comparable to or faster than imine formation, a significant amount of the alcohol byproduct will be generated.

Troubleshooting Workflow:

G start Low Yield of Amines High Alcohol Byproduct cond1 Is a selective reducing agent being used? start->cond1 sol1 Switch to NaBH3CN or NaBH(OAc)3 cond1->sol1 No cond2 Is the pH of the reaction optimal? cond1->cond2 Yes sol1->cond2 sol2 Adjust pH to 6-7 to favor imine formation cond2->sol2 No cond3 Are you using a one-pot or two-step procedure? cond2->cond3 Yes sol2->cond3 sol3a Consider a two-step approach: 1. Form the imine first. 2. Then, add the reducing agent. cond3->sol3a One-pot sol3b If one-pot, ensure slow addition of the reducing agent. cond3->sol3b Two-step end Improved Yield of (R,S)-quinuclidin-3-amine sol3a->end sol3b->end

Caption: Troubleshooting reductive amination.

Detailed Recommendations:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is the preferred reducing agent for one-pot reductive aminations because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, but readily reduces the protonated imine intermediate.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent alternative.

  • pH Control: The rate of imine formation is pH-dependent. The optimal pH for most reductive aminations is between 6 and 7. At this pH, the amine is sufficiently nucleophilic to attack the carbonyl, and the carbonyl is susceptible to nucleophilic attack.

  • Reaction Sequence: Consider a two-step approach. First, form the imine by reacting quinuclidin-3-one with the amine source (e.g., ammonia or an ammonium salt) under dehydrating conditions. Once the imine is formed, then introduce the reducing agent. This temporal separation of the reaction steps can significantly reduce the formation of the alcohol byproduct.

  • Amine Source: The choice of amine source can also influence the reaction. Using a high concentration of the amine or an ammonium salt can help drive the equilibrium towards imine formation.

Question 3: My reductive amination reaction is sluggish and shows incomplete conversion of the starting material. What can I do to improve the reaction rate?

Answer: Sluggish reaction rates can be attributed to several factors, including suboptimal pH, insufficient removal of water, or steric hindrance.

Troubleshooting Steps:

  • Optimize pH: As mentioned, a pH of 6-7 is generally optimal. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Water Removal: Imine formation is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. The inclusion of a dehydrating agent, such as molecular sieves, can improve the reaction rate and yield.

  • Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious, as excessive heat can lead to side reactions. A temperature range of 40-50 °C is a good starting point for optimization.

  • Catalyst: For some reductive aminations, a catalytic amount of a Lewis acid can accelerate imine formation. However, this should be done with care, as it can also affect the stability of the reducing agent.

Part 3: Chiral Resolution of (R,S)-3-Aminoquinuclidine

The final and often most challenging step is the separation of the enantiomers to obtain the desired (R)-quinuclidin-3-amine.

Question 4: I am struggling to achieve a high enantiomeric excess (ee) during the chemical resolution of (R,S)-3-aminoquinuclidine using a chiral acid. What are the critical parameters to control?

Answer: Chemical resolution via diastereomeric salt formation is a powerful technique, but its success is highly dependent on the precise control of crystallization conditions. Low ee values are typically due to incomplete separation of the diastereomeric salts or co-crystallization.

Key Parameters for Successful Resolution:

ParameterRationaleRecommended Starting Point
Chiral Resolving Agent The choice of resolving agent is crucial for forming diastereomeric salts with significantly different solubilities.For 3-aminoquinuclidine precursors, D-(+)-dibenzoyltartaric acid has been used successfully.[9]
Solvent System The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts.A mixture of protic and aprotic solvents, such as propanol and acetone, can be effective.[9]
Temperature Profile A controlled cooling rate is essential for selective crystallization. Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice.Dissolve the racemic amine and resolving agent at an elevated temperature, then cool slowly to room temperature, followed by further cooling in an ice bath.
Stoichiometry The stoichiometry of the resolving agent to the racemic amine can influence the efficiency of the resolution.Start with a 1:1 molar ratio, but this can be optimized.

Troubleshooting Steps:

  • Solvent Screening: If the initial solvent system does not provide good separation, screen a range of other solvents or solvent mixtures.

  • Recrystallization: The isolated diastereomeric salt may need to be recrystallized one or more times to improve the enantiomeric excess.

  • Seeding: In some cases, seeding the solution with a small crystal of the desired diastereomeric salt can promote its selective crystallization.

  • Analytical Monitoring: Use chiral HPLC or a similar analytical technique to monitor the enantiomeric excess of the resolved amine after each crystallization step.[10]

Question 5: The overall yield of my resolved (R)-quinuclidin-3-amine is very low. How can I improve it?

Answer: A low overall yield in a chemical resolution is often due to the loss of the desired enantiomer in the mother liquor and during the liberation of the free amine from the diastereomeric salt.

Strategies for Yield Improvement:

  • Recovery from Mother Liquor: The mother liquor from the crystallization contains the other enantiomer and some of the desired enantiomer. It is possible to recover the amine from the mother liquor, racemize it, and recycle it back into the resolution process.

  • Efficient Amine Liberation: After isolating the desired diastereomeric salt, the free amine must be liberated. This is typically done by treating the salt with a base (e.g., NaOH or Na2CO3) and extracting the free amine into an organic solvent. Ensure the pH is sufficiently high to deprotonate the amine fully and that the extraction is performed thoroughly.

  • Minimize Transfers: Each transfer of material from one vessel to another can result in losses. Streamline your process to minimize these transfers where possible.

Experimental Protocols

Protocol 1: Reductive Amination of Quinuclidin-3-one

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and desired scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add quinuclidin-3-one (1 equivalent) and a suitable solvent (e.g., methanol or ethanol).

  • Amine Addition: Add the amine source, such as ammonium acetate (2-3 equivalents).

  • pH Adjustment: Adjust the pH of the mixture to 6-7 using glacial acetic acid.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding dilute HCl. Basify the mixture with NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Chiral Resolution of (R,S)-3-Aminoquinuclidine

This protocol is a starting point for resolution with a chiral acid.

  • Salt Formation: Dissolve (R,S)-3-aminoquinuclidine (1 equivalent) in a suitable solvent mixture (e.g., 3:1 propanol:acetone). In a separate flask, dissolve the chiral resolving agent (e.g., D-(+)-dibenzoyltartaric acid, 1 equivalent) in the same solvent.

  • Crystallization: Heat both solutions until the solids are fully dissolved. Combine the hot solutions and allow the mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization (if necessary): To improve the enantiomeric excess, recrystallize the isolated salt from the same solvent system.

  • Amine Liberation: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.

  • Extraction: Extract the liberated (R)-quinuclidin-3-amine with an organic solvent.

  • Final Product: Dry the organic extracts, remove the solvent, and isolate the final product. The hydrochloride salt can be prepared by treating a solution of the free amine with HCl.

Concluding Remarks

The synthesis of (R)-quinuclidin-3-amine derivatives, while presenting several challenges, can be successfully achieved with careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the underlying chemical principles of each step, from the formation of the quinuclidinone precursor to the final chiral resolution, researchers can optimize their synthetic routes to achieve high yields and enantiopurity. This guide provides a framework for addressing the most common issues encountered in this synthesis, empowering you to overcome these obstacles and advance your research and development efforts.

References

  • The University of Liverpool Repository. (n.d.). Thesis: Synthesis of Functionalised Quinuclidines. Retrieved from [Link]

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Google Patents. (n.d.). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123238, 3-Aminoquinuclidine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15381, (+-)-3-Quinuclidinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.
  • ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hou, F., Miyakawa, T., Takeshita, D., Kataoka, M., Uzura, A., Nagata, K., Shimizu, S., & Tanokura, M. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta crystallographica. Section F, Structural biology and crystallization communications, 68(Pt 10), 1237–1239. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Langlois, M., Meyer, C., & Soulier, J. L. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.
  • Frackenpohl, J., & Hoffmann, H. M. (2000). Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982–3996. [Link]

  • Dunsmore, C. J., & McMaster, C. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(23), 11625–11666. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(125).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in reactions with (R)-quinuclidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (R)-quinuclidin-3-amine hydrochloride. As a chiral building block, this reagent is instrumental in synthesizing pharmacologically active molecules.[1] However, its hydrochloride salt form presents specific challenges that can lead to low reaction conversion rates. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to resolve common issues.

Question 1: My reaction has stalled or shows no conversion. I've combined my carboxylic acid, coupling agent, and this compound. What is the most likely cause?

Answer: The most probable cause of reaction failure is the acidic nature of the starting material. This compound is an amine salt. In this form, the primary amine is protonated to form an ammonium salt (R-NH3+ Cl-). This protonation renders the nitrogen lone pair unavailable for nucleophilic attack, which is essential for reactions like amide bond formation.

To initiate the reaction, the free amine (R-NH2) must be liberated. This requires the addition of a non-nucleophilic base to neutralize the hydrochloride. You must add at least one equivalent of base to deprotonate the ammonium salt. For reactions that generate an acidic byproduct (e.g., amide couplings), additional base is required. A common practice is to use 2 to 3 equivalents of base in total.

Core Concept: The Amine Deprotonation Equilibrium

The fundamental principle is shifting the equilibrium from the unreactive protonated form to the reactive free amine form.

G cluster_main Deprotonation of Amine Hydrochloride AmineHCl (R)-Quinuclidin-3-aminium chloride (Unreactive Nucleophile) FreeAmine (R)-Quinuclidin-3-amine (Active Nucleophile) AmineHCl->FreeAmine + Base FreeAmine->AmineHCl + H+ Base Added Base (e.g., DIPEA, Et3N) ProtonatedBase Protonated Base (e.g., DIPEA-H+, Et3N-H+) Base->ProtonatedBase + H+

Caption: Equilibrium between the inactive salt and the active free amine.

Recommended Action:
  • Select an Appropriate Base: Choose a hindered, non-nucleophilic organic base to avoid competitive reactions.

  • Use Sufficient Equivalents: Add a minimum of 2 equivalents of base relative to the amine hydrochloride.

  • Order of Addition: It is often beneficial to pre-mix the amine hydrochloride, the chosen base, and the solvent and stir for 15-30 minutes before adding the electrophile (e.g., activated carboxylic acid).

BasepKa of Conjugate AcidCommon SolventsNotes
Diisopropylethylamine (DIPEA, Hünig's base)~10.7DCM, DMF, THFHighly sterically hindered, minimizes side reactions.
Triethylamine (Et₃N)~10.75DCM, DMF, THFLess hindered than DIPEA; can sometimes act as a nucleophile.
N-Methylmorpholine (NMM)~7.4DMF, DCMA weaker base, useful when substrates are sensitive to stronger bases.
Question 2: I've added a base, but my amide coupling reaction is still sluggish and gives a low yield. How can I optimize this?

Answer: Even with the free amine present, amide bond formation can be challenging due to factors like steric hindrance or the electronic properties of your substrates.[2] If you are experiencing low yields, you should systematically evaluate your coupling reagents, solvent, and reaction temperature.

Many modern coupling reagents are highly efficient but may have different optimal conditions.[3]

Troubleshooting Workflow for Amide Coupling

This workflow provides a logical sequence for troubleshooting difficult amide couplings.

G Start Low Conversion in Amide Coupling CheckBase Is ≥ 2 eq. of a suitable base (e.g., DIPEA) present? Start->CheckBase CheckReagent Review Coupling Reagent. Using HATU/EDC? CheckBase->CheckReagent Yes AddBase ACTION: Add 2-3 eq. of DIPEA or Et3N. Pre-stir with amine. CheckBase->AddBase No CheckSolvent Is the solvent appropriate? (e.g., DMF, DCM) CheckReagent->CheckSolvent Yes SwitchReagent ACTION: Switch coupling reagent. Try COMU or T3P. CheckReagent->SwitchReagent No/Ineffective CheckTemp Is the reaction run at 0 °C to RT? CheckSolvent->CheckTemp Yes SwitchSolvent ACTION: Ensure anhydrous conditions. Try NMP for poor solubility. CheckSolvent->SwitchSolvent No/Solubility Issues IncreaseTemp ACTION: Slowly warm the reaction to 40-50 °C. Monitor for decomposition. CheckTemp->IncreaseTemp No/Stalled Success Reaction Optimized CheckTemp->Success Yes, reaction proceeds AddBase->CheckBase SwitchReagent->CheckReagent SwitchSolvent->CheckSolvent IncreaseTemp->Success

Caption: A decision tree for optimizing amide coupling reactions.

Detailed Protocol: Optimized Amide Coupling

This protocol is a robust starting point for coupling a generic carboxylic acid with this compound.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and an appropriate coupling reagent (e.g., HATU, 1.1 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction progress using LC-MS or TLC to check for the consumption of the limiting reagent.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Question 3: I'm concerned about the solubility of my reagents. How does this affect the reaction?

Answer: Solubility is critical for reaction kinetics. While this compound is soluble in water, its solubility in common organic solvents can be limited.[1] The corresponding free base has significantly different solubility properties, being more soluble in less polar organic solvents.

If your starting materials or activated intermediates are not fully dissolved, the reaction will be heterogeneous and significantly slower.

SolventPolarity (Dielectric Constant)Typical UseConsiderations
Dichloromethane (DCM)9.1General purposeLower boiling point, may not be suitable for reactions requiring heat.
Tetrahydrofuran (THF)7.5General purposeMust be anhydrous. Can be heated moderately.
Acetonitrile (MeCN)37.5Good for polar compoundsCan participate in side reactions with some electrophiles.
N,N-Dimethylformamide (DMF)36.7Excellent solvating powerHigh boiling point, can be difficult to remove. Must be anhydrous.
N-Methyl-2-pyrrolidone (NMP)32.2For very poor solubilityVery high boiling point. Use when other solvents fail.[4]

Recommended Action:

  • Ensure you are using high-quality, anhydrous solvents, as water can hydrolyze activated intermediates.[4]

  • If you observe poor solubility in solvents like DCM or THF after adding the base, consider switching to a more polar aprotic solvent like DMF or NMP.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is generally stable under standard laboratory conditions.[1] However, for long-term integrity, it should be stored in a tightly sealed container in a dry, inert atmosphere at room temperature.[5][6][7] It is hygroscopic and should be protected from moisture.

Q2: Can I prepare and isolate the free amine of (R)-quinuclidin-3-amine before my reaction?

Yes, isolating the free base is an excellent strategy to ensure you are starting with a known quantity of the active nucleophile and to avoid introducing excess base or salts into your reaction mixture.

Protocol: Free Base Extraction
  • Dissolve this compound in a minimal amount of deionized water.

  • Cool the aqueous solution in an ice bath and add 1 M NaOH(aq) dropwise until the pH is >12.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • The resulting residue is the free amine, which should be used immediately or stored under an inert atmosphere as it can be less stable than the hydrochloride salt.

Q3: What are the key chemical properties of this reagent?

This compound is a chiral primary amine featuring a rigid bicyclic quinuclidine skeleton.[1] This structure is a key building block in medicinal chemistry, often used in the synthesis of receptor antagonists and other neurologically active agents.[8][9]

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂[1]
Molecular Weight 162.66 g/mol [1][10]
Appearance White to off-white crystalline solid[11]
Boiling Point ~165.9 °C (for free base)[1][12]
Solubility Soluble in water[1]
Q4: Can quinuclidine derivatives be used in other types of reactions besides nucleophilic attack?

Yes. The quinuclidine core is notable in the field of catalysis. Under visible light irradiation, quinuclidine can act as a highly effective Hydrogen Atom Transfer (HAT) catalyst.[13] The photoexcited catalyst can abstract hydrogen atoms from C-H bonds, enabling a wide range of C-H functionalization reactions.[13] This advanced application highlights the versatility of the quinuclidine scaffold beyond its role as a simple building block.[14]

References
  • This compound (EVT-1476957) | 137661-31-5. EvitaChem.
  • Quinuclidone. Wikipedia. [Link]

  • Safety Data Sheet: (R)-3-Quinuclidinol. Carl ROTH. [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Semantic Scholar. [Link]

  • QUINUCLIDIN-3-AMINE | CAS#:6238-14-8. Chemsrc. [Link]

  • This compound | C7H15ClN2. PubChem. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • (+-)-3-Quinuclidinol | C7H13NO. PubChem. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • Quinuclidine. Wikipedia. [Link]

  • 3-Aminoquinuclidine dihydrochloride. ChemBK. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride? It allegedly occurs in toluene under reflux for 4 hours. Reddit. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Quinuclidine derivatives as structure directing agents for the synthesis of boron containing zeolites. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Recovery of amines from by-product chloride salts.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Request PDF. [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry (ACS Publications). [Link]

  • (R)-(−)-Quinuclidin-3-ol. ResearchGate. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Semantic Scholar. [Link]

Sources

Stability and degradation of (R)-quinuclidin-3-amine hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-Quinuclidin-3-amine Hydrochloride

Welcome to the technical support guide for this compound (CAS: 137661-31-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability and degradation challenges encountered during experimentation. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Section 1: Core Stability Profile & Handling Recommendations

This section addresses the most common initial questions regarding the handling and storage of this compound to prevent degradation before your experiment even begins.

Q1: What are the fundamental chemical properties and recommended storage conditions for this compound?

This compound is a chiral amine featuring a rigid 1-azabicyclo[2.2.2]octane core.[1] This structure contains two key nitrogen atoms: a primary amine at the C3 position and a tertiary bridgehead amine (N1). The hydrochloride salt form significantly enhances its stability and solubility in aqueous media.[2]

  • Standard Conditions: The compound is generally stable when stored under standard laboratory conditions (room temperature, protected from light).[2]

  • Atmosphere: For long-term storage, it is best practice to store the solid material under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize exposure to atmospheric moisture and oxygen.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce degradation.[2][3]

Q2: What is the solubility profile of this compound in common solvents?

Understanding solubility is the first step in designing a robust experimental protocol. The hydrochloride salt form dictates its solubility profile.

SolventSolubilityRationale & Expert Insight
Water SolubleThe ionic nature of the hydrochloride salt makes it readily soluble in water.[2] This is the recommended solvent for most aqueous applications.
Methanol SolubleAs a polar protic solvent, methanol can effectively solvate the hydrochloride salt.[4]
Ethanol SolubleSimilar to methanol, ethanol is a suitable polar protic solvent.
DMSO SolubleWhile soluble, be aware that DMSO can be hygroscopic and may contain peroxide impurities. For sensitive reactions, using a fresh, high-purity grade is advised.
Acetonitrile Sparingly SolubleLower polarity compared to alcohols and water results in reduced solubility.
Toluene / Hexane InsolubleThe high polarity of the salt prevents it from dissolving in non-polar organic solvents.
THF Sparingly SolubleSome solubility may be observed, but it is not an ideal solvent for preparing concentrated stock solutions.[5]

Q3: I need to prepare a stock solution. What are the best practices for maintaining its stability?

The stability of your stock solution is critical for reproducible results.

  • Aqueous Solutions: Aqueous solutions are convenient but are the most susceptible to pH- and oxidation-mediated degradation.

    • Recommendation: Prepare fresh aqueous solutions daily. If storage is necessary, filter-sterilize, aliquot into single-use vials, and store at -20°C for up to one month or -80°C for up to six months.[6] Minimize freeze-thaw cycles.[6] Always degas aqueous buffers to remove dissolved oxygen.

  • Organic Solutions (Methanol/Ethanol): Solutions in anhydrous polar solvents are generally more stable than their aqueous counterparts.

    • Recommendation: Use anhydrous solvents. Store under an inert atmosphere at -20°C. These solutions are preferable for long-term storage over aqueous stocks.

Section 2: Troubleshooting Common Degradation Scenarios

This section provides a problem-and-solution framework for degradation issues frequently observed during experiments.

Issue: My HPLC analysis shows a rapid loss of the parent peak and the emergence of new, unidentified peaks, especially in a buffered aqueous solution.

  • Potential Cause 1: Oxidative Degradation. The tertiary bridgehead nitrogen in the quinuclidine ring is susceptible to oxidation, primarily forming an N-oxide.[7] This process is accelerated by dissolved oxygen, trace metal ions, or peroxide impurities often found in solvents like THF or aged DMSO.[8][9]

    • Troubleshooting Steps:

      • De-gas Solvents: Always sparge aqueous mobile phases and buffers with helium or sonicate under vacuum before use.

      • Use High-Purity Solvents: Use fresh, HPLC-grade or higher solvents.

      • Consider Antioxidants: For formulation studies, the inclusion of a suitable antioxidant may be necessary, but this must be validated for compatibility.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be investigated.

  • Potential Cause 2: pH-Instability. The compound is explicitly noted to be sensitive to strong bases and acids.[2] While stable at neutral pH, extremes can catalyze degradation. A highly basic pH can deprotonate the hydrochloride salt to the more reactive free base, while highly acidic conditions can also promote specific hydrolytic pathways.

    • Troubleshooting Steps:

      • Verify pH: Confirm the pH of your buffered solution after the addition of the compound.

      • Conduct a pH Range Study: Evaluate the stability of the compound in a series of buffers (e.g., pH 3, 5, 7, 9) over a 24-hour period to identify the optimal pH range for your experiment.

Issue: After storing my compound in solution, it has developed a yellow or brown tint.

  • Potential Cause: Oxidative Degradation and Polymerization. The formation of color often indicates the creation of complex chromophoric degradation products. Oxidative degradation of amines can lead to the formation of radical species that can initiate polymerization or other side reactions, resulting in colored impurities.[10][11]

    • Troubleshooting Steps:

      • Protect from Light: Store all solutions in amber vials or protected from light to rule out photolytic contributions.

      • Strict Inert Atmosphere: Prepare and store solutions under a strictly inert atmosphere (e.g., in a glovebox) to see if the color change is prevented. This strongly implicates oxygen.

      • Analyze Degradants: Use LC-MS/MS to identify the masses of the colored impurities, which can provide clues to their structure and formation pathway.

Section 3: Essential Protocols for Stability Assessment

To ensure the scientific integrity of your work, a systematic evaluation of the compound's stability is crucial. These protocols provide a validated framework for this assessment.

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are mandated by ICH guidelines to identify likely degradation products and establish the intrinsic stability of a compound.[12][13] The goal is to achieve 5-20% degradation of the parent compound.[14]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This serves as the initial T=0 sample and the source for all stress conditions.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 N NaOH before HPLC analysis.[3]

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N NaOH. Incubate at room temperature (as base-catalyzed degradation is often faster). Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize immediately with an equivalent amount of 0.1 N HCl before analysis.[3]

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.[3]

  • Thermal Degradation: Place the solid powder in a 60°C oven.[15] Separately, place a solution of the compound in a 60°C oven. Sample at 24, 48, and 72 hours.

  • Photostability Testing: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.[14][16] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, along with a T=0 control, using a validated stability-indicating HPLC method (see Protocol 3.2). Calculate the mass balance to ensure all degradation products are accounted for.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Stock Prepare Stock Solution (1 mg/mL in ACN/H2O) T0 T=0 Control Sample Stock->T0 Analyze Immediately Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution, 60°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B Light Source) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis T0->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBalance Calculate Mass Balance & Identify Degradants HPLC->MassBalance Report Generate Stability Report MassBalance->Report

Caption: Workflow for conducting forced degradation studies.

Protocol 3.2: Development of a Stability-Indicating HPLC Method

A self-validating method must be able to separate the active compound from all potential degradation products.

  • Objective: To achieve baseline resolution (Rs > 1.5) between the main peak and all impurity peaks generated during forced degradation.

  • Starting Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to visualize all potential impurities.

  • Detection: Use a Photodiode Array (PDA) detector to check for peak purity across all peaks. A mass spectrometer (MS) is highly recommended for identifying the mass of the parent and degradation products.

  • Method Validation: Once the gradient is optimized, inject a mixture of all stressed samples to confirm that all degradation products are resolved from the parent peak and from each other. This "peak purity" assessment is the cornerstone of a trustworthy, stability-indicating method.

Section 4: Key Degradation Pathways

Understanding the chemical mechanisms of degradation allows for proactive prevention.

Oxidative Degradation: N-Oxide Formation

The bridgehead tertiary amine (N1) is the most likely site for oxidation due to the availability of its lone pair of electrons.[7] This reaction is common for tertiary amines and leads to the formation of a polar N-oxide degradant.

Oxidation_Pathway Parent (R)-quinuclidin-3-amine (Tertiary N1, Primary N3) Oxidant + [O] (e.g., H₂O₂, O₂) Product Quinuclidine N-Oxide Derivative (at N1 position) Parent->Product Oxidation

Caption: Oxidation of the tertiary bridgehead nitrogen.

Other Potential Pathways
  • Reactions of the Primary Amine: The primary amine at C3 is also reactive and can undergo reactions like acylation or N-alkylation, especially if reactive species are present in the formulation or solvent.[2]

  • Ring Opening: Under extreme thermal or chemical stress, the bicyclic ring system could potentially undergo fragmentation, though this would require significant energy and is less likely under typical experimental conditions. When heated to decomposition, it is expected to emit toxic vapors of nitrogen oxides.[17]

References

  • PubChem. (+-)-3-Quinuclidinol | C7H13NO | CID 15381. [Link]

  • The University of Liverpool Repository. Synthesis and Application of Chiral Quinuclidine-Based Compounds. [Link]

  • PubChem. This compound | C7H15ClN2 | CID 45157555. [Link]

  • ICH. Stability testing: photostability testing of new drug substances and products. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Google Patents.
  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • ACS Publications. Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • PubMed. 3-Quinuclidinyl benzilate hydrolysis in dilute aqueous solution. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • Google Patents. CN105315274A - Process for synthesizing quinuclidine hydrochloride.
  • Pharmatutor. Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ACS Publications. Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. [Link]

  • ACS Publications. New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]

  • ChemBK. 3-Aminoquinuclidine dihydrochloride. [Link]

  • MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • ResearchGate. thermal degradation study of some local anesthetic drugs. [Link]

  • CUTM Courseware. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • ResearchGate. (PDF) Compatibility study of ranitidine with pharmaceutical excipients. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Catalysis with Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for catalysis using quinuclidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique catalytic properties of these powerful bicyclic amines. Quinuclidine and its derivatives are prized for their strong basicity, well-defined steric profile, and their ability to act as potent nucleophiles, Lewis bases, or even hydrogen-atom-transfer (HAT) catalysts.[1][2][3] Their rigid framework is a cornerstone in asymmetric catalysis, particularly in the celebrated Cinchona alkaloid family of catalysts.[4][5]

This document moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios that you are likely to encounter in your work. Our goal is to empower you to diagnose issues, rationally optimize your reaction conditions, and achieve your desired outcomes with confidence.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of quinuclidine-based catalysts.

Q1: What makes quinuclidine derivatives such effective catalysts?

A1: The efficacy of quinuclidine catalysts stems from a combination of structural and electronic factors:

  • High Basicity and Nucleophilicity: The nitrogen atom's lone pair is highly accessible due to the bicyclic structure, which prevents steric hindrance and ring-flipping, making it a very strong non-nucleophilic base and an excellent nucleophile. A direct correlation between the basicity (pKₐ) of the quinuclidine derivative and its reactivity has been established in reactions like the Baylis-Hillman.[3]

  • Rigid Chiral Scaffolding: In asymmetric catalysis, derivatives such as the Cinchona alkaloids provide a well-defined, rigid chiral environment. This "chiral pocket" forces substrates to approach in a specific orientation, enabling high levels of stereocontrol.[5][6]

  • Versatile Activation Modes: Beyond acting as a simple base or nucleophile, quinuclidine derivatives can serve as hydrogen-atom-transfer (HAT) catalysts under visible light irradiation[1], or their tertiary amine can inhibit undesirable background reactions in photochemistry.[6]

Q2: How do I select the appropriate quinuclidine derivative for my specific transformation?

A2: The choice of catalyst is dictated by the nature of the reaction:

  • For non-asymmetric base catalysis: Unsubstituted quinuclidine is often the most active catalyst due to its high basicity.[3]

  • For asymmetric reactions: Chiral derivatives are required. The Cinchona alkaloids (e.g., quinine, quinidine, and their derivatives) are the most common starting point. For example, bifunctional catalysts incorporating a thiourea moiety can activate electrophiles through hydrogen bonding while the quinuclidine nitrogen activates the nucleophile, bringing both partners together in a controlled orientation.[5][7]

  • For photoredox/HAT catalysis: Simple quinuclidine can be effective for generating racemic products. For asymmetric variants, a chiral catalytic system may need to be employed alongside the quinuclidine derivative.[1]

Part 2: Troubleshooting Guide: From Low Yields to Poor Selectivity

This section is formatted to help you diagnose and solve specific experimental problems.

Scenario 1: Low or No Reaction Conversion

Q3: My reaction is not proceeding, or the conversion is very low. What are the first things I should investigate?

A3: When a reaction fails, it's crucial to systematically verify the foundational parameters before spending time on extensive optimization.

  • Catalyst Integrity and Loading: Is the catalyst active? Catalysts can degrade upon storage. Verify the purity of your catalyst. More importantly, ensure you are using an appropriate catalyst loading. While higher loadings can increase costs and complicate purification, an insufficient amount will stall the reaction.[7] A screening of catalyst loading is a primary optimization step (see Protocol 1).

  • Reagent and Solvent Purity: Quinuclidine catalysts are bases and can be "poisoned" or neutralized by acidic impurities in your reagents or solvent.[8][9] Ensure substrates are pure and solvents are dry and free of acid. In some cases, reactions require a strictly inert atmosphere (N₂ or Ar) to prevent catalyst oxidation or reaction with atmospheric components.[10]

  • Temperature: Is the reaction's activation energy barrier too high for the current temperature? While many organocatalytic reactions run at room temperature, some may require gentle heating. Conversely, extremely high temperatures can lead to catalyst decomposition.[11][12] A preliminary screen from 0 °C to 60 °C can be informative.

Scenario 2: Poor Isolated Yield Despite Good Conversion

Q4: TLC/LC-MS analysis shows good conversion to my product, but the isolated yield is poor. What could be the cause?

A4: This common issue often points to problems during the reaction work-up or with product stability.

  • Inefficient Catalyst Removal: The basic nature of quinuclidine catalysts can make them tricky to remove with standard silica gel chromatography. They often streak on the column, co-eluting with the product.

    • Solution: Perform an acidic wash. Before chromatography, dilute the reaction mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl).[13] The protonated catalyst will move to the aqueous layer. Be sure to neutralize the organic layer afterward if your product is acid-sensitive.

  • Product Instability: Your product might be degrading on silica gel or during solvent evaporation.

    • Solution: Minimize contact time with silica. Consider using a less acidic stationary phase like alumina or a plug of silica rather than a full column. If the product is volatile, use caution during solvent removal (e.g., lower bath temperature, avoid high vacuum).

  • Side Reactions: The catalyst may be promoting unintended side reactions, consuming the product as it forms. Analyze the crude reaction mixture carefully for byproducts. Optimization of reaction time and temperature can often mitigate this.

Scenario 3: Low Enantioselectivity or Diastereoselectivity

Q5: My reaction yield is acceptable, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low. How can I improve the stereochemical outcome?

A5: Achieving high stereoselectivity is about fine-tuning the subtle energetic differences between the transition states leading to the different stereoisomers.

  • Lower the Temperature: This is the most critical and effective variable for improving selectivity. Lowering the reaction temperature makes the reaction more sensitive to small differences in activation energies between the diastereomeric transition states. A screen from room temperature down to -78 °C is standard practice.

  • Solvent Screening: The solvent has a profound impact on the catalyst's conformation and the geometry of the transition state.[14][15] A non-polar solvent might favor a more compact transition state, while a polar solvent could interact differently through hydrogen bonding or dipole interactions. A systematic solvent screen is essential (see Table 1).

  • Catalyst Modification: The structure of the chiral catalyst itself is paramount. If a standard Cinchona alkaloid isn't providing sufficient selectivity, consider derivatives with different substituents at the C6' or C9 positions, which can alter the steric and electronic properties of the chiral pocket.[14][15]

  • Additives: In some cases, additives can influence selectivity. For instance, the presence of a Brønsted acid can alter the catalytic cycle and reaction mechanism.[16][17] However, this should be explored after optimizing the primary parameters.

Scenario 4: Reaction Stalls or Catalyst Appears to Deactivate

Q6: My reaction starts quickly but then stops before reaching full conversion. What could be causing catalyst deactivation?

A6: Catalyst deactivation can occur through several mechanisms.[18][19]

  • Chemical Poisoning: As mentioned, impurities in the substrate or solvent can irreversibly bind to the catalyst's active site.[8][9] Common poisons include strong acids, electrophilic species, or heavy metals. Rigorous purification of all reaction components is the best preventative measure.

  • Thermal Degradation (Sintering): Although more common in heterogeneous metal catalysis, organic catalysts can also decompose at elevated temperatures.[12] If you are heating your reaction, ensure the temperature is not exceeding the catalyst's stability limit. Running a control experiment where the catalyst is stirred in the solvent at the reaction temperature can help diagnose this.

  • Fouling: A solid byproduct may be precipitating from the reaction and coating the catalyst, blocking active sites. This can sometimes be observed visually. Improving the solubility of all species by changing the solvent may help.

Part 3: Standard Optimization Protocols & Data Tables

Here you will find detailed experimental procedures and data tables to guide your optimization efforts.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

  • Setup: In parallel reaction vials, add your limiting substrate (e.g., 0.1 mmol) and any other reagents.

  • Catalyst Addition: To each vial, add a different amount of the quinuclidine catalyst. A good starting range is 2 mol%, 5 mol%, 10 mol%, and 20 mol%.

  • Initiation: Add the solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Monitoring: Stir all reactions under identical conditions (temperature, atmosphere). Withdraw small aliquots at set time points (e.g., 1h, 4h, 12h, 24h) and analyze by a suitable method (TLC, GC, LC-MS) to determine conversion.

  • Analysis: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves maximum conversion in a reasonable timeframe.

Protocol 2: General Procedure for Solvent Screening for Asymmetric Reactions

  • Setup: In parallel reaction vials, add the substrate (0.1 mmol), reagents, and the optimized amount of your chiral quinuclidine catalyst.

  • Solvent Addition: To each vial, add a different solvent (1 mL). Ensure all solvents are of high purity and are dry (see Table 1 for suggestions).

  • Reaction: Stir all reactions at a consistent, often low, temperature (e.g., 0 °C or -20 °C) for a predetermined time.

  • Work-up: Quench the reactions and perform a work-up to remove the catalyst.

  • Analysis: Determine the yield of the isolated product and measure the enantiomeric excess (ee) using chiral HPLC or SFC. The solvent that provides the best combination of yield and ee is selected for further optimization.

Data Presentation

Table 1: Solvent Selection Guide for Quinuclidine Catalysis This table provides properties of common solvents to aid in rational selection for screening. The choice can significantly influence reaction rates and stereoselectivity.[14][15][20]

SolventDielectric Constant (ε)PolarityCommon Use & Considerations
Toluene2.4Non-polarOften good for stereoselectivity; favors compact transition states.
Dichloromethane (DCM)9.1Polar AproticGeneral-purpose, dissolves most organics. Can be reactive.
Tetrahydrofuran (THF)7.5Polar AproticGood coordinating solvent. Ensure peroxide-free.
Acetonitrile (MeCN)37.5Polar AproticHighly polar, may not be ideal for all asymmetric reactions.[20]
Methyl tert-butyl ether (MTBE)4.5Non-polarLess prone to peroxide formation than THF or diethyl ether.
Chloroform (CHCl₃)4.8Polar AproticCan participate in hydrogen bonding, potentially affecting selectivity.
Methanol (MeOH)32.7Polar ProticCan act as a proton source, accelerating some reactions (e.g., Baylis-Hillman) but may interfere with others.[3]

Table 2: Example Data from a Catalyst Loading Optimization This table illustrates a typical outcome from following Protocol 1.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Notes
122445Reaction is slow; likely catalyst-limited.
252492Good conversion within a reasonable time.
31012>98Faster reaction, reaches completion quickly.
42012>98No significant rate increase over 10 mol%; higher cost and purification burden.[7]
Conclusion: 5-10 mol% represents the optimal range for this hypothetical reaction.

Part 4: Visualization of Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

TroubleshootingWorkflow cluster_yield Yield Optimization cluster_selectivity Selectivity Enhancement cluster_workup Purification Strategy cluster_stall Stability Investigation Start Problem Encountered in Quinuclidine-Catalyzed Reaction Problem_Yield Low Yield or Conversion Start->Problem_Yield Problem_Selectivity Poor Enantio- or Diastereoselectivity Start->Problem_Selectivity Problem_Workup Difficult Work-up or Catalyst Removal Start->Problem_Workup Problem_Stall Reaction Stalls or Catalyst Deactivates Start->Problem_Stall Opt_Loading 1. Optimize Catalyst Loading (Protocol 1) Problem_Yield->Opt_Loading Opt_LowTemp 1. Lower Reaction Temperature (0°C to -78°C) Problem_Selectivity->Opt_LowTemp Workup_Wash 1. Perform Acidic Wash (e.g., 1M HCl (aq)) Problem_Workup->Workup_Wash Stall_Purify 1. Rigorously Purify Reagents (Remove potential poisons) Problem_Stall->Stall_Purify Opt_Temp 2. Screen Temperature (0°C to 60°C) Check_Purity 3. Verify Reagent Purity (Check for acidic impurities) Opt_Solvent 2. Screen Solvents (Protocol 2 / Table 1) Opt_Catalyst 3. Modify Catalyst Structure Workup_Silica 2. Use Alternative Chromatography (e.g., Alumina, deactivated silica) Stall_Inert 2. Use Inert Atmosphere (N2 or Argon) Stall_Temp 3. Check for Thermal Degradation

Caption: A decision-making workflow for troubleshooting common issues.

CatalyticCycle Catalyst Quinuclidine Catalyst (Nu:) Intermediate Zwitterionic Intermediate [Nu-E]⁻⁺ Catalyst->Intermediate 1. Nucleophilic Attack Substrate Electrophile (E) Substrate->Intermediate Product Product Intermediate->Product 2. Reaction with Second Substrate Product->Catalyst 3. Catalyst Regeneration Nucleophile Nucleophile (Nu'-H) Nucleophile->Product

Caption: A generalized catalytic cycle for nucleophilic quinuclidine catalysis.

References

  • Qu, L., et al. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Organic & Biomolecular Chemistry.
  • Zhang, T., Maruoka, K., et al. (2026).
  • Tu, H-F., et al. (2019).
  • Jana, G., et al. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry.
  • Various Authors. (N.D.). Effects of catalyst and additives.
  • Various Authors. (N.D.). The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository.
  • Al-Fatesh, A. S., et al. (2024). Calcination temperature impacting the structure and activity of CuAl catalyst in aqueous glycerol hydrogenolysis to 1,2-propanediol. Queen's University Belfast.
  • Pescarmona, F. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI.
  • Various Authors. (N.D.). Proposed catalytic cycle of quinuclidine‐catalyzed halocyclizations.
  • Tu, H-F., et al. (2019).
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Cimino, S., & Lisi, L. (2019).
  • Various Authors. (N.D.).
  • Various Authors. (N.D.). Optimization of the reaction conditions.
  • Iacono, M., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central.
  • Aggarwal, V. K., et al. (2003). Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope. PubMed.
  • Various Authors. (N.D.).
  • Anane, H., et al. (2021).
  • Soottitantawat, A., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
  • Various Authors. (2025).
  • Asymmetric Catalysis. (2021).
  • Szymański, W., et al. (2018).
  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration.
  • Various Authors. (N.D.). Organic Reaction Workup Formulas for Specific Reagents.
  • Czajka, A., & Jasińska, J. (2022).
  • Various Authors. (N.D.).
  • Various Authors. (N.D.). Optimization of catalyst loading with respect to yield of 5a.

Sources

Common side products in the synthesis of (R)-quinuclidin-3-amine hydrochloride

[1]

Executive Summary: The Purity Landscape

(R)-Quinuclidin-3-amine (dihydrochloride) is a critical chiral building block for high-value muscarinic antagonists, including Solifenacin and Palonosetron .[1]

The synthesis typically follows two industrial vectors:

  • Reductive Amination of quinuclidin-3-one (to form the racemate).

  • Chiral Resolution of the racemate using tartaric acid derivatives.

Users frequently encounter a specific triad of impurities that degrade yield and downstream efficacy.[1] This guide addresses the Mechanistic Origins of these side products and provides Self-Validating Protocols to eliminate them.

The "Three-Headed Hydra" of Impurities
Impurity CodeCommon NameStructure TypeOrigin StepCriticality
IMP-A 3-QuinuclidinolAlcohol (Reduction)Reductive AminationHigh (Chemoselectivity failure)
IMP-B Diquinuclidinyl-3-amineDimer (Secondary Amine)Reductive AminationMedium (Stoichiometry failure)
IMP-C (S)-Quinuclidin-3-amineEnantiomerResolutionCritical (Optical purity failure)

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways during the reductive amination of quinuclidin-3-one. Note how IMP-A and IMP-B act as parasitic sinks for your starting material.[1]

ReactionPathwaysKetoneQuinuclidin-3-one(Starting Material)ImineImine IntermediateKetone->Imine+ NH3/Amine source- H2OAlcoholIMP-A:3-QuinuclidinolKetone->AlcoholDirect Reduction(NaBH4 attack)AmineRacemic3-Aminoquinuclidine(Target)Imine->Amine+ Hydride SourceDimerIMP-B:DimerAmine->Dimer+ Ketone (excess)(Reductive Alkylation)S_IsomerIMP-C:(S)-IsomerAmine->S_IsomerResolution StepR_Isomer(R)-Isomer(Final Product)Amine->R_IsomerResolution Step

Figure 1: Divergent reaction pathways showing the origin of alcohol (IMP-A) and dimer (IMP-B) side products.[1]

Troubleshooting Guide (Q&A)

Module 1: The Alcohol Impurity (3-Quinuclidinol)

Symptom: HPLC shows a significant peak for 3-quinuclidinol (IMP-A).[1] Yield of amine is low.[1][2][3]

Q: Why is the ketone reducing to an alcohol instead of converting to an amine? A: This is a classic Chemoselectivity issue. The reducing agent (e.g., NaBH₄) is attacking the ketone before the imine has fully formed.

  • Mechanism: Ketones reduce faster than imines with standard borohydrides if the imine equilibrium is not established.[1]

  • Correction:

    • Pre-activation: Allow the ketone and ammonia/amine source to stir for at least 1-2 hours before adding the reducing agent.[1] This pushes the equilibrium toward the imine.[1]

    • Hydride Selection: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and more selective for imines over ketones compared to NaBH₄.[1]

    • Drying Agents: Add Ti(OiPr)₄ or molecular sieves to scavenge the water produced during imine formation, driving the equilibrium forward.[1]

Module 2: The Dimer Impurity

Symptom: Mass Spec shows a peak at [M+H] ≈ 235 (Dimer).[1] The product is oily or sticky.[1]

Q: Where is this high molecular weight impurity coming from? A: This is IMP-B , formed via "Reductive Alkylation."[1]

  • Mechanism: As your desired primary amine forms, it is nucleophilic. If unreacted ketone is still present, the newly formed amine reacts with the ketone to form a secondary imine, which then reduces to the dimer.

  • Correction:

    • Ammonia Overload: You must use a large excess of ammonia (or ammonium source) (typically >5-10 equivalents).[1] This statistically favors the reaction of ketone with ammonia (to form primary amine) rather than with the product amine.[1]

    • Concentration: Dilute the reaction. High concentrations favor intermolecular reactions between product and starting material (dimerization).[1]

Module 3: The Optical Purity Crisis (IMP-C)

Symptom: Chiral HPLC shows 85% ee (S-isomer presence), but target is >99%.[1]

Q: The resolution with Tartaric Acid failed. Why? A: Resolution is a Thermodynamic Crystallization process.[1]

  • Mechanism: The (R)-amine-D-tartrate salt and (S)-amine-D-tartrate salt have different solubilities.[1] If you crash the solid out too fast (Kinetic Control), you trap the "wrong" isomer in the crystal lattice.

  • Correction:

    • The "Slow Cool": After adding D-tartaric acid in hot ethanol/water, cool the solution at a rate of 5°C per hour . Do not use an ice bath immediately.[1]

    • Recrystallization: Do not discard the batch. Recrystallize the salt in Methanol/Water (3:1). The (R)-salt is significantly less soluble, allowing the (S)-isomer to stay in the mother liquor.[1]

Validated Protocol: Synthesis & Resolution

This protocol minimizes IMP-A and IMP-B through stepwise control and IMP-C through thermodynamic resolution.[1]

Phase A: Reductive Amination (Minimizing Alcohol/Dimer)[1]
  • Imine Formation:

    • Charge Quinuclidin-3-one HCl (1.0 eq) into Methanol.

    • Add Methanolic Ammonia (7.0 eq) – Critical: High excess prevents Dimer.[1]

    • Stir at 20-25°C for 3 hours . Critical: Ensures conversion to imine before reduction.

  • Reduction:

    • Cool to 0°C.[1]

    • Add NaBH₄ (1.5 eq) portion-wise over 1 hour. Note: Slow addition prevents exotherm-driven ketone reduction.[1]

    • Stir at ambient temperature for 12 hours.

  • Workup:

    • Quench with conc.[1][4] HCl (destroy unreacted hydride).

    • Basify with NaOH to pH > 12.[1]

    • Extract with CHCl₃ or DCM.[1]

    • Checkpoint: GC/HPLC should show <2% Alcohol (IMP-A).[1]

Phase B: Chiral Resolution (Eliminating (S)-Isomer)[1]
  • Salt Formation:

    • Dissolve racemic base in Ethanol (10 volumes).

    • Add L-Tartaric Acid (1.0 eq) dissolved in hot Ethanol. Note: Use L-Tartaric to target (R)-amine if following specific patent literature, or D-Tartaric depending on the specific diastereomer solubility profile desired.[1] (Common industrial standard uses D-Tartaric acid to precipitate the (R)-amine tartrate).[1]

    • Correction: For (R)-Quinuclidin-3-amine, use D-Tartaric Acid .[1][4]

  • Crystallization:

    • Heat to reflux until clear.[1][4]

    • Cool to 25°C over 4 hours (Slow ramp).

    • Filter the solid.[1][2][4]

  • Liberation:

    • Treat solid with NaOH (aq).[1]

    • Extract with DCM.[1]

    • Treat with HCl gas/ether to form (R)-Quinuclidin-3-amine Dihydrochloride .[1]

Troubleshooting Logic Tree

Use this flow to diagnose purity failures in real-time.

TroubleshootingTreeStartQC Checkpoint:Crude Product AnalysisDecisionIdentify Major ImpurityStart->DecisionImpA> 5% Alcohol (IMP-A)Decision->ImpAImpB> 2% Dimer (IMP-B)Decision->ImpBImpCLow ee% (< 95%)Decision->ImpCFixAAction: Increase ImineEquilibrium TimeOR Switch to STABImpA->FixAFixBAction: Increase NH3Equivalents (>7eq)& Dilute RxnImpB->FixBFixCAction: Recrystallize Salt(Slow Cooling 5°C/hr)ImpC->FixC

Figure 2: Decision matrix for troubleshooting common synthesis failures.

References

  • Synthesis of (S)-3-aminoquinuclidine dihydrochloride via Chiral Resolution.

    • Source: CN101613349B (Patent).[1]

    • Relevance: Defines the industrial standard for resolving the racemate using tartaric acid without derivatiz
    • URL:[1]

  • Preparation of (R)-3-aminopiperidine dihydrochloride (Analogous Chemistry).

    • Source: US20100029941A1.[1]

    • Relevance: Describes the reductive amination conditions and salt form
    • URL:[1]

  • 3-Aminoquinuclidine Dihydrochloride Compound Summary.

    • Source: PubChem CID 12494972.
    • Relevance: Physical properties and safety data for the target molecule.[1]

    • URL:[1]

  • Reductive Amin

    • Source: Organic Syntheses / General Literature.[1]

    • Relevance: Mechanistic grounding for the competition between ketone reduction and imine formation.[1]

    • URL: (Contextual grounding for starting material).[1]

Impact of moisture on the stability of (R)-quinuclidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-quinuclidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and stability of this compound, with a specific focus on the challenges posed by its moisture sensitivity. As a hydrochloride salt of a chiral amine, this compound is inherently hygroscopic, and improper handling can significantly impact its physical integrity and chemical purity, leading to compromised experimental outcomes.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and reliability of your material.

Troubleshooting Guide: Moisture-Related Issues

This section addresses common problems encountered during the use of this compound that are often linked to moisture exposure.

Issue 1: The compound has become clumpy or difficult to weigh accurately.
  • Probable Cause: This is a classic sign of moisture absorption.[2] As a hygroscopic salt, this compound will attract and absorb water vapor from the ambient atmosphere, leading to the formation of hydrates and causing the powder to cake or clump. This not only makes accurate weighing challenging but also indicates that the material's water content is no longer within specification.

  • Solution:

    • Immediate Action: Move the compound to a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to remove surface moisture.

    • Drying Procedure: For a more thorough drying process, the compound can be dried under vacuum at a controlled temperature. It is crucial to use a temperature that is high enough to remove water but not so high as to cause thermal degradation. A temperature of 40-50°C is generally a safe starting point for many hydrochloride salts, but it is recommended to perform a thermogravimetric analysis (TGA) to determine the optimal drying temperature.[3]

    • Prevention: Always handle the compound in a low-humidity environment, such as a glove box or a controlled humidity room. When not in use, store the compound in a tightly sealed container with a desiccant.

Issue 2: Inconsistent analytical results (e.g., NMR, HPLC) are observed.
  • Probable Cause: The presence of excess water can affect analytical results in several ways. In NMR, the presence of water can lead to the exchange of labile protons, broadening of peaks, and shifts in the chemical shifts of N-H and O-H protons.[4] In HPLC, the presence of water can alter the polarity of the sample and the mobile phase, leading to shifts in retention times and poor peak shape. More critically, moisture can initiate chemical degradation, leading to the appearance of impurity peaks.

  • Solution:

    • Quantify Water Content: Before preparing analytical samples, determine the water content of the material using Karl Fischer titration.[5][6][7] This will allow you to calculate the purity of the compound on an anhydrous basis and to account for the presence of water in your experiments.

    • Use Dry Solvents: Ensure that all solvents used for sample preparation are anhydrous.

    • Assess for Degradation: Employ a stability-indicating HPLC method to check for the presence of degradation products. A typical starting point for a reverse-phase HPLC method for an amine hydrochloride would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][9][10]

Issue 3: The compound has developed a slight discoloration or a faint odor.
  • Probable Cause: This may be an indication of chemical degradation. While this compound is generally stable under standard laboratory conditions, prolonged exposure to moisture, especially in the presence of light or elevated temperatures, can lead to hydrolysis or oxidation.[11] The amine functional group is susceptible to oxidation, and the overall molecule could undergo rearrangement or fragmentation.

  • Solution:

    • Cease Use: If degradation is suspected, it is best to discard the material to avoid compromising your research.

    • Characterize Degradants: If it is necessary to understand the degradation pathway, techniques such as LC-MS and NMR spectroscopy can be used to identify the impurities.[12][13]

    • Review Storage Conditions: Ensure that the compound is stored in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its stability, this compound should be stored in a tightly sealed, airtight container, preferably in a desiccator with a fresh desiccant. For long-term storage, keeping it in a controlled environment with low relative humidity (ideally below 30% RH) and at room temperature is recommended. The container should be opaque to protect it from light.

Q2: How can I accurately weigh a hygroscopic compound like this?

A2: Weighing should be done as quickly as possible to minimize exposure to atmospheric moisture. If possible, perform the weighing inside a glove box or a balance enclosure with a nitrogen or argon purge. If a controlled environment is not available, use a weighing boat and tare the balance with the boat. Add the compound quickly and record the weight. For highly accurate measurements, consider preparing a stock solution in a dry solvent and using volumetric dispensing.

Q3: What is a suitable method for determining the water content of this compound?

A3: The most accurate and specific method for determining water content is Karl Fischer titration.[5][6][7] This technique selectively quantifies water and is not affected by other volatile components. Both volumetric and coulometric Karl Fischer methods are suitable, with the choice depending on the expected water content.

Q4: Can I dry this compound in a standard laboratory oven?

A4: It is not recommended to dry this compound in a standard laboratory oven that is open to the atmosphere, as this can expose it to more moisture and potential contaminants. A vacuum oven is the preferred method, as it allows for drying at a lower temperature and under a controlled atmosphere.[14] Care should be taken to avoid high temperatures that could lead to decomposition.

Q5: What are the likely degradation pathways for this compound in the presence of moisture?

A5: While specific degradation studies on this compound are not widely published, based on the chemistry of amine hydrochlorides, potential degradation pathways in the presence of water could include:

  • Hydrolysis: Although the amine itself is not directly hydrolyzed, the presence of water can facilitate reactions with other components or lead to changes in the solid-state form.

  • Oxidation: The amine group can be susceptible to oxidation, especially if exposed to air and light.

  • Disproportionation: In the presence of moisture, a salt can sometimes disproportionate into its free base and the corresponding acid.[15]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (single-component or two-component system)

  • Anhydrous methanol or other suitable solvent

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Solvent Addition: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate any residual water in the solvent.

  • Sample Preparation: In a low-humidity environment, accurately weigh approximately 50-100 mg of this compound into a dry weighing boat.

  • Sample Introduction: Quickly introduce the sample into the titration vessel.

  • Titration: Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically. The calculation is based on the following formula: Water Content (%) = (Volume of KF reagent × KF reagent factor × 100) / Sample weight

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a starting point for developing an HPLC method to assess the purity of this compound and detect potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the primary working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of new peaks in the sample chromatogram may indicate the presence of impurities or degradation products. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Moisture_Impact_Workflow cluster_storage Storage & Handling cluster_observation Observation of Instability cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome storage Store in tightly sealed container with desiccant handling Handle in low humidity environment (glove box) storage->handling clumping Physical Change: Clumping, caking handling->clumping Exposure to moisture analytical_issues Analytical Issues: Inconsistent results handling->analytical_issues Exposure to moisture discoloration Chemical Change: Discoloration, odor handling->discoloration Prolonged exposure drying Dry under vacuum (40-50°C) clumping->drying kf_titration Perform Karl Fischer Titration to quantify water content analytical_issues->kf_titration hplc_analysis Analyze by Stability-Indicating HPLC for degradation analytical_issues->hplc_analysis discoloration->hplc_analysis stable_material Material is stable and suitable for use drying->stable_material kf_titration->stable_material Water content within spec hplc_analysis->stable_material No significant degradation degraded_material Material is degraded and should be discarded hplc_analysis->degraded_material Degradation products detected

Caption: Troubleshooting workflow for moisture-exposed this compound.

Data Summary

ParameterRecommendationRationale
Storage Humidity < 30% Relative HumidityTo minimize moisture absorption and prevent physical and chemical changes.
Storage Temperature Room Temperature (15-25°C)To avoid accelerating potential degradation reactions.
Drying Temperature 40-50°C (under vacuum)A safe starting range to remove water without causing thermal decomposition. TGA is recommended for optimization.
Water Content Analysis Karl Fischer TitrationProvides accurate and specific quantification of water content.[5][6][7]
Purity Analysis Stability-Indicating HPLCTo separate the parent compound from potential degradation products and accurately assess purity.[8][9][10]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • ResearchGate. Representative ¹H-NMR spectral data set for hydrolysis of 2·HCl in... [Link]

  • MDPI. Lifitegrast Degradation: Products and Pathways. [Link]

  • Chemistry Stack Exchange. Drying salts with HCl solution. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • ResearchGate. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Hygroscopicity classification. [Link]

  • PubMed. Elucidating the pathways of degradation of denagliptin. [Link]

  • MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

  • ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. What is the best procedure of drying a moisture absorbing salt? [Link]

  • MDPI. Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • ResearchGate. Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. [Link]

  • ResearchGate. The Karl Fischer Titration of Water. [Link]

  • Google Patents. US3592854A - Hydrolysis of amides to amines.
  • ResearchGate. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

  • AZoM. Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

Sources

Validation & Comparative

The Ascendancy of the Quinuclidine Scaffold: A Comparative Efficacy Analysis in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, organocatalysis has emerged as the third pillar of asymmetric catalysis, standing alongside biocatalysis and metal catalysis.[1] Its appeal lies in the use of small, metal-free organic molecules that are often less sensitive to air and moisture, promoting greener and more sustainable chemical transformations.[2] Within this domain, nitrogen-based catalysts, particularly tertiary amines, have carved out a significant niche. This guide provides an in-depth comparative analysis of quinuclidine-based catalysts, evaluating their efficacy against other prominent classes of organocatalysts in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of catalyst selection and performance.

The Baylis-Hillman Reaction: A Litmus Test for Nucleophilic Amines

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde.[3] The reaction is critically dependent on a nucleophilic catalyst, making it a perfect stage to compare the performance of quinuclidine against other tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and phosphines.

The Causality of Basicity and Steric Availability

The efficacy of tertiary amine catalysts in the MBH reaction is intrinsically linked to their nucleophilicity and basicity. A crucial mechanistic step involves the nucleophilic addition of the amine to the activated alkene to form a zwitterionic enolate intermediate.[4][5] A more potent nucleophile accelerates this initial step. Subsequent steps, including the addition to the aldehyde and proton transfer, are also influenced by the catalyst's properties.

Experimental studies have established a direct correlation between the basicity (pKa of the conjugate acid) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction.[6] Quinuclidine, with the highest pKa, is demonstrably the most active catalyst in its class.[6][7] This is a direct consequence of its structural rigidity, which minimizes steric hindrance around the nitrogen atom, making the lone pair of electrons highly accessible for nucleophilic attack.

Workflow: Catalyst Screening in the Baylis-Hillman Reaction

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis P1 Select Aldehyde & Activated Alkene R1 Combine Aldehyde, Alkene, Solvent in Reaction Vessel P1->R1 P2 Choose Solvent (e.g., MeOH, DMSO) P2->R1 P3 Prepare Catalyst Solutions (Quinuclidine, DABCO, Phosphine) R2 Add Catalyst (e.g., 20 mol%) P3->R2 R1->R2 R3 Stir at Room Temperature R2->R3 R4 Monitor Progress by TLC/GC-MS R3->R4 A1 Quench Reaction R4->A1 A2 Work-up and Purification (Column Chromatography) A1->A2 A3 Characterize Product (NMR, IR, MS) A2->A3 A4 Calculate Yield and Compare Reaction Times A3->A4

Caption: A generalized workflow for comparing organocatalyst efficacy.

Performance Data: Quinuclidine vs. DABCO and Phosphines

A systematic study comparing various quinuclidine-based catalysts with DABCO highlights the superior performance of quinuclidine. The order of reactivity was found to directly correlate with the pKa of the conjugate acid.[6]

CatalystpKa (of conjugate acid in H₂O)Relative Reactivity
Quinuclidine 11.3Highest
3-Hydroxyquinuclidine9.9High
3-Acetoxyquinuclidine9.3Moderate
DABCO8.7Moderate
Data sourced from Aggarwal, V. K., et al. (2001).[6]

While phosphines are also competent catalysts for the MBH reaction, direct comparisons often show that tertiary amines like quinuclidine lead to shorter reaction times.[8] The choice between an amine and a phosphine can also be substrate-dependent, but for general applications, the high reactivity of quinuclidine makes it a preferred choice. Furthermore, the addition of a protic co-catalyst, such as methanol, has been shown to significantly accelerate quinuclidine-catalyzed reactions, a phenomenon attributed to the stabilization of the zwitterionic intermediates.[6][7]

Experimental Protocol: Quinuclidine-Catalyzed Baylis-Hillman Reaction

This protocol describes a typical procedure for the reaction between 4-nitrobenzaldehyde and methyl acrylate.

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Methyl acrylate (1.2 mmol, 108 µL)

  • Quinuclidine (0.2 mmol, 22.2 mg)

  • Methanol (2.0 mL)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottom flask, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and methanol (2.0 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add methyl acrylate (108 µL, 1.2 mmol) to the solution.

  • Add quinuclidine (22.2 mg, 0.2 mmol) to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired Baylis-Hillman adduct.

The Asymmetric Aldol Reaction: A Realm Dominated by Enamine Catalysis

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing chiral β-hydroxy carbonyl compounds. Here, the preeminent organocatalyst is not a simple Lewis base like quinuclidine, but rather the amino acid L-proline and its derivatives, which operate through a distinct enamine catalytic cycle.

Mechanistic Divergence: Lewis Base vs. Enamine Catalysis

Quinuclidine's catalytic action is primarily as a Lewis base, activating substrates by donating its electron pair. In contrast, L-proline, a secondary amine, reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[9][10] This enamine then attacks the aldehyde acceptor. The stereochemistry is controlled by a well-organized, hydrogen-bonded transition state, often depicted by the Houk model, where the carboxylic acid group of proline acts as a Brønsted acid to activate the aldehyde and direct the facial attack.[11]

Catalytic Cycle: Proline-Catalyzed Aldol Reaction

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Proline->Enamine Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Iminium Iminium Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Product Aldol Adduct (β-Hydroxy Ketone) Iminium->Product + H₂O Iminium->Product Product->Proline - Catalyst Product->Proline Water1 Water2

Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.

This mechanistic pathway is not accessible to tertiary amines like quinuclidine, which lack the N-H proton required for enamine formation. Therefore, a direct efficacy comparison in the aldol reaction is moot; instead, we recognize them as specialists for different transformations.

Performance Data: Proline and its Derivatives

The power of proline catalysis lies in its ability to deliver high yields and excellent enantioselectivities (often >90% ee) under mild conditions.[12][13] While unmodified L-proline is highly effective, numerous derivatives have been developed to fine-tune reactivity and selectivity for specific substrates.

CatalystReactionYield (%)ee (%)
L-ProlineAcetone + 4-Nitrobenzaldehyde6876
L-ProlineCyclohexanone + 4-Nitrobenzaldehyde9796
Proline DerivativeCyclopentanone + 4-Nitrobenzaldehyde95>99
Data synthesized from multiple sources including[10][12]. Conditions vary.
Experimental Protocol: L-Proline-Catalyzed Intermolecular Aldol Reaction

This protocol details the reaction between cyclohexanone and 4-nitrobenzaldehyde.[12]

Materials:

  • L-Proline (0.3 mmol, 34.5 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Cyclohexanone (3.6 mL, 35 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (1.0 mL)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • Charge a 10 mL round-bottom flask with L-proline (34.5 mg, 0.3 mmol) and 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol).

  • Add anhydrous DMSO (1.0 mL) followed by cyclohexanone (3.6 mL, 35 mmol).

  • Seal the flask and stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, add a saturated aqueous solution of NH₄Cl (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral aldol product.

The Asymmetric Michael Addition: The Bifunctional Advantage of Cinchona Alkaloids

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. In its asymmetric variant, chiral organocatalysts are employed to control the stereochemical outcome. Here, derivatives of quinuclidine, specifically the Cinchona alkaloids (e.g., quinine, quinidine), exhibit exceptional performance due to their unique bifunctional nature.

Cooperative Catalysis: The Cinchona Scaffold

Cinchona alkaloids contain a quinuclidine core, which provides the essential Lewis basic nitrogen, and a quinoline moiety bearing a hydroxyl group at the C9 position. This structure allows the catalyst to act bifunctionally. The basic quinuclidine nitrogen deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound) to generate a nucleophilic enolate. Simultaneously, the C9-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the Michael acceptor (e.g., a nitroalkene), thereby activating it and orienting it for a stereoselective attack.[14][15]

Mechanism: Bifunctional Cinchona Alkaloid Catalysis

G Catalyst Cinchona Alkaloid TS Ternary Complex (Transition State) Catalyst->TS [Bifunctional Activation] Pronucleophile Pronucleophile (e.g., Malonate) Pronucleophile->TS Deprotonation by Quinuclidine-N Acceptor Michael Acceptor (e.g., Nitroalkene) Acceptor->TS H-Bonding by C9-OH Product Michael Adduct TS->Product C-C Bond Formation Product->Catalyst - Catalyst (Regeneration)

Caption: Bifunctional activation in a Cinchona-catalyzed Michael addition.

This dual activation model is highly efficient and leads to excellent levels of stereocontrol.[14] This contrasts with simpler catalysts that can only activate one of the reacting partners. For instance, while proline derivatives can catalyze Michael additions via enamine formation, the bifunctional hydrogen-bonding capability of catalysts like Cinchona-derived thioureas often provides superior results in reactions involving nitroalkenes.

Performance Data: Cinchona Derivatives in Michael Additions

Cinchona alkaloids and their derivatives (especially thioureas and squaramides) are workhorse catalysts for the asymmetric Michael addition, consistently providing high yields and enantioselectivities across a broad range of substrates.

CatalystNucleophileAcceptorYield (%)ee (%)
QuinineDibenzyl malonateNitrostyrene9490
Cinchonidine-ThioureaAcetylacetoneNitrostyrene9594
Quinidine-SquaramideEthyl 2-oxocyclopentane-1-carboxylateNitrostyrene9898
Data synthesized from various sources in the literature. Conditions are substrate and catalyst specific.
Experimental Protocol: Cinchona-Thiourea Catalyzed Michael Addition

This protocol outlines the addition of acetylacetone to trans-β-nitrostyrene.

Materials:

  • Takemoto catalyst (a Cinchona-thiourea derivative) (0.02 mmol, 11.8 mg)

  • trans-β-Nitrostyrene (0.2 mmol, 29.8 mg)

  • Acetylacetone (0.4 mmol, 41 µL)

  • Toluene, anhydrous (0.5 mL)

  • Vial (2 mL)

  • Magnetic stirrer

Procedure:

  • In a 2 mL vial, dissolve the Cinchona-thiourea catalyst (11.8 mg, 0.02 mmol) and trans-β-nitrostyrene (29.8 mg, 0.2 mmol) in anhydrous toluene (0.5 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add acetylacetone (41 µL, 0.4 mmol) to the solution.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched Michael adduct.

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates that the efficacy of an organocatalyst is fundamentally tied to its structure and the mechanistic pathway it enables.

  • Quinuclidine stands out for its exceptional Lewis basicity and nucleophilicity, making it a superior catalyst for reactions like the Baylis-Hillman, where it consistently outperforms less basic amines like DABCO. Its rigid, sterically unencumbered structure is key to its high reactivity.

  • Proline and its derivatives operate via a distinct enamine catalytic cycle, a pathway inaccessible to tertiary amines. This makes them the undisputed catalysts of choice for asymmetric aldol reactions, where they provide exquisite stereocontrol through a highly organized, bifunctional transition state.

  • Cinchona alkaloids , which feature a quinuclidine core, showcase the power of rational catalyst design. By incorporating a hydrogen-bond-donating group, they become powerful bifunctional catalysts, capable of activating both the nucleophile and the electrophile simultaneously. This cooperative activation makes them exceptionally effective for asymmetric Michael additions, often yielding higher stereoselectivities than catalysts that activate only one reaction partner.

For the practicing chemist, the choice of catalyst is not a matter of universal superiority but of selecting the right tool for the specific transformation. Understanding the underlying causality—the relationship between catalyst structure, mechanism, and performance—is paramount to achieving efficiency, selectivity, and success in synthesis.

References

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond-Forming Reaction. Chemical Reviews, 103(2), 811–892. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Declerck, V., Martinez, J., & Lamaty, F. (2009). The aza-Baylis–Hillman reaction. Chemical Reviews, 109(1), 1-48. [Link]

  • Ibrahem, I., & Córdova, A. (2008). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 13(5), 1021-1037. [Link]

  • Aggarwal, V. K., & Fulford, S. Y. (2001). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, 66(22), 7463-7468. [Link]

  • Houk, K. N., & List, B. (2002). Asymmetric organocatalysis. Accounts of Chemical Research, 37(8), 487-487. [Link]

  • Wikipedia contributors. (2023). Baylis–Hillman reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Hoyt, M. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]

  • Pacak, A. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. [Link]

  • Aggarwal, V. K., et al. (2001). Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction. PubMed. [Link]

  • Abuaf, M., Das, S., & Mastai, Y. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 13(2), 1146-1153. [Link]

  • Mayer, S., & List, B. (2006). Asymmetric Counteranion-Directed Catalysis. Angewandte Chemie International Edition, 45(25), 4193-4195. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. International Journal of Organic Chemistry, 6(3), 125-162. [Link]

  • Dondoni, A., & Massi, A. (2008). Asymmetric Organocatalysis: From Infancy to Adolescence. Angewandte Chemie International Edition, 47(25), 4638-4660. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Wikipedia contributors. (2023). Michael addition reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric Michael addition of carbon nucleophiles. European Journal of Organic Chemistry, 2007(16), 2561-2580. [Link]

  • Jacobsen, E. N., & MacMillan, D. W. C. (2004). Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 487. [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for (R)-quinuclidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiopurity in Chiral Drug Development

In the landscape of modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules, individual enantiomers can exhibit remarkably different pharmacological and toxicological properties. (R)-quinuclidin-3-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a case in point. Ensuring the enantiomeric purity of this intermediate is paramount to the quality and safety of the final drug product. Regulatory bodies worldwide now often mandate the development of single-enantiomer drugs, necessitating robust and reliable analytical methods for the validation of enantiomeric excess (ee).

This guide provides a comprehensive comparison of established analytical techniques for determining the enantiomeric excess of this compound. We will delve into the principles, practical considerations, and validation requirements of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to select and implement the most appropriate analytical strategy for their needs.

Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical technique for determining the enantiomeric excess of this compound is a critical decision that impacts accuracy, throughput, and cost. Here, we compare the most prominent chromatographic and spectroscopic methods.

Chromatographic Approaches: The Workhorses of Chiral Separations

Chromatographic techniques are the cornerstone of enantiomeric purity analysis, offering high-resolution separation of enantiomers. The selection of a specific chromatographic method often depends on the volatility, polarity, and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely employed technique for the enantiomeric separation of pharmaceutical compounds due to its versatility and robustness. For a polar and non-volatile compound like quinuclidin-3-amine, HPLC is a natural first choice.

  • Principle of Separation: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.

  • Derivatization: A significant challenge with quinuclidin-3-amine is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, a pre-column derivatization step is often necessary. This involves reacting the amine with a UV-active reagent to introduce a chromophore. Common derivatizing agents for amines include benzoyl chloride and its analogues.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and speed. While quinuclidin-3-amine hydrochloride itself is not sufficiently volatile for direct GC analysis, its free base or a derivatized form can be analyzed.

  • Principle of Separation: Similar to HPLC, chiral GC utilizes a chiral stationary phase, typically a cyclodextrin derivative, coated onto the inner wall of a capillary column. The differential partitioning of the enantiomers between the mobile gas phase and the chiral stationary phase leads to their separation.

  • Derivatization: Derivatization is almost always required for the GC analysis of amines to improve their volatility and chromatographic behavior. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact.

  • Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. The separation mechanism on a chiral stationary phase is similar to that in normal-phase HPLC.

  • Advantages for Amine Analysis: SFC can provide comparable or even better selectivity for chiral amines compared to HPLC, often with improved peak shapes. It is also a "greener" technique due to the reduced consumption of organic solvents. SFC can often resolve enantiomers 3 to 5 times faster than HPLC.[1]

Spectroscopic Approach: A Powerful Orthogonal Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which leads to distinguishable signals for the two enantiomers.

  • Principle of Discrimination: The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte leads to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate NMR signals for the corresponding nuclei in the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Quantitative Data Summary: A Head-to-Head Comparison

The following table provides a comparative summary of the key performance parameters for the different analytical techniques. The data presented is a synthesis of literature values for the analysis of chiral primary amines and serves as a general guide.

Parameter Chiral HPLC (with Derivatization) Chiral GC (with Derivatization) Chiral SFC Chiral NMR (with CSA)
Resolution (Rs) > 2.0 (typically excellent)> 1.5 (often very high)> 1.5 (comparable to HPLC)N/A (signal separation)
Limit of Detection (LOD) Low (µg/mL to ng/mL)Very Low (pg level)Low (µg/mL to ng/mL)Higher (mg level)
Limit of Quantitation (LOQ) Low (µg/mL range)Very Low (pg to ng level)Low (µg/mL range)Higher (mg level)
Analysis Time 15 - 30 minutes10 - 25 minutes3 - 10 minutes5 - 15 minutes
Throughput ModerateModerateHighModerate
Solvent Consumption HighLowLow (significantly less organic solvent)Very Low
Method Development Can be time-consumingRequires optimization of temperature programsCan be faster than HPLCRelatively straightforward
Cost (Instrument) Moderate to HighModerateHighVery High
Cost (Consumables) Moderate (columns can be expensive)LowModerateLow

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, we present detailed, step-by-step methodologies for validated chiral HPLC and GC methods, along with a general protocol for chiral NMR analysis.

Workflow for Method Selection and Validation

The selection and validation of an appropriate analytical method is a structured process. The following diagram illustrates a typical workflow.

Method_Selection_Validation cluster_selection Method Selection cluster_validation Method Validation (ICH Q2(R1)) Analyte Define Analyte Properties (Volatility, Polarity, Chromophore) Technique Initial Technique Screening (HPLC, GC, SFC, NMR) Analyte->Technique CSP Chiral Stationary Phase & Mobile Phase Screening Technique->CSP Deriv Derivatization Strategy (if necessary) Technique->Deriv Specificity Specificity CSP->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the selection and validation of an analytical method for enantiomeric excess determination.

Detailed Protocol 1: Validated Chiral HPLC Method

This protocol describes a validated method for the determination of the enantiomeric excess of this compound following pre-column derivatization.

1. Materials and Reagents:

  • This compound reference standard

  • (S)-quinuclidin-3-amine hydrochloride reference standard

  • Racemic quinuclidin-3-amine hydrochloride

  • Derivatizing agent: Benzoyl chloride

  • Base: Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), n-Hexane (HPLC grade), Ethanol (HPLC grade), 2-Propanol (IPA, HPLC grade), Diethylamine (DEA)

  • HPLC system with UV detector

  • Chiral column: Polysaccharide-based, e.g., Chiralpak® IC (250 x 4.6 mm, 5 µm)

2. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the quinuclidin-3-amine hydrochloride sample into a vial.

  • Add 1 mL of DCM and 100 µL of TEA. Vortex to dissolve.

  • Add 50 µL of benzoyl chloride.

  • Cap the vial and allow the reaction to proceed at room temperature for 1 hour.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 10 mL of the mobile phase.

3. Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol:IPA:DEA (e.g., 80:10:10:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Inject the derivatized racemate, individual enantiomers, and a blank (derivatization reaction without the amine) to demonstrate that the peaks for the two enantiomers are well-resolved from each other and from any potential interfering peaks.

  • Linearity and Range: Prepare a series of solutions of the derivatized (S)-enantiomer (the impurity) at different concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit) and inject them. Plot the peak area against the concentration and determine the correlation coefficient (should be >0.99).

  • Accuracy: Perform recovery studies by spiking known amounts of the (S)-enantiomer into the (R)-enantiomer sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the same sample on the same day and by the same analyst. The relative standard deviation (RSD) of the results should be within an acceptable limit (e.g., <5%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) within a small range and assess the impact on the resolution and quantification.

Detailed Protocol 2: Chiral GC Method

This protocol outlines a general approach for the enantiomeric analysis of a chiral amine using GC after derivatization.

1. Materials and Reagents:

  • Chiral amine sample

  • Derivatizing agent: Trifluoroacetic anhydride (TFAA)

  • Solvent: Ethyl acetate (GC grade)

  • GC system with a Flame Ionization Detector (FID)

  • Chiral capillary column: Cyclodextrin-based, e.g., Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Derivatization Procedure:

  • Dissolve approximately 5 mg of the chiral amine in 1 mL of ethyl acetate.

  • Add 100 µL of TFAA.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject an aliquot into the GC.

3. Chromatographic Conditions:

  • Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1)

4. Validation: The validation parameters would be assessed in a similar manner to the HPLC method, with appropriate adjustments for the GC technique.

General Protocol 3: Chiral NMR Analysis

This protocol provides a general workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

1. Materials and Reagents:

  • Chiral amine sample (racemic and enantiomerically enriched)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • NMR solvent: Deuterated chloroform (CDCl3)

  • High-resolution NMR spectrometer

2. Sample Preparation:

  • Prepare a solution of the chiral amine in CDCl3 (e.g., 5-10 mg in 0.6 mL).

  • Acquire a standard 1H NMR spectrum of the sample.

  • Add a sub-stoichiometric amount of the CSA to the NMR tube (e.g., 0.5 equivalents).

  • Gently mix and acquire another 1H NMR spectrum.

  • Incrementally add more CSA (e.g., up to 2-3 equivalents), acquiring a spectrum after each addition, to find the optimal concentration for signal separation.

3. Data Analysis:

  • Identify a proton signal in the amine that shows clear separation into two distinct signals in the presence of the CSA.

  • Integrate the two separated signals.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100

Troubleshooting Common Issues in Chiral Amine Separations

  • Poor Resolution:

    • HPLC/SFC: Screen different chiral stationary phases. Optimize the mobile phase composition (e.g., type and concentration of alcohol modifier and amine additive).

    • GC: Adjust the temperature program (slower ramp rates often improve resolution). Try a different cyclodextrin derivative.

  • Peak Tailing:

    • HPLC/SFC/GC: Amines can interact with residual silanol groups on the silica support of the stationary phase, leading to tailing. The addition of a small amount of a basic modifier (e.g., diethylamine in HPLC/SFC) can suppress these interactions.

  • Irreproducible Retention Times:

    • Ensure proper column equilibration between injections.

    • Check for solvent degradation or changes in mobile phase composition.

    • The history of a chiral column can impact its performance; it is good practice to dedicate a column to a specific method where possible.

Conclusion: A Multi-faceted Approach to Ensuring Enantiopurity

The validation of the enantiomeric excess of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. While chiral HPLC remains a robust and widely used technique, chiral SFC offers significant advantages in terms of speed and reduced environmental impact. Chiral GC provides a high-resolution alternative for volatile derivatives, and chiral NMR serves as a valuable orthogonal method for confirmation.

The choice of the most suitable technique will depend on a variety of factors, including the specific requirements of the analysis (e.g., throughput, sensitivity), the available instrumentation, and regulatory expectations. A thorough understanding of the principles, strengths, and limitations of each method, coupled with a rigorous validation process following ICH guidelines, will ensure the generation of reliable and defensible data on the enantiomeric purity of this important chiral building block.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Chiral NMR solvating agents. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Preparation method of (R) -and (S) -3-quinuclidinol.
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Zenodo. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Institutes of Health. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • (R)-(−)-Quinuclidin-3-ol. ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Trade Science Inc. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. National Institutes of Health. [Link]

Sources

Unambiguous Stereochemical Assignment of (R)-Quinuclidin-3-amine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemistry in Modern Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. For chiral molecules such as (R)-quinuclidin-3-amine and its derivatives, which are pivotal building blocks for various active pharmaceutical ingredients, the specific stereoisomer can dramatically influence pharmacological and toxicological profiles.[1][2] Regulatory bodies increasingly mandate the marketing of single, therapeutically active enantiomers to enhance efficacy and minimize adverse effects.[3][4] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural confirmation of (R)-quinuclidin-3-amine derivatives, alongside a critical evaluation of alternative spectroscopic and chromatographic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for the determination of the absolute configuration of chiral molecules.[5][6] This non-destructive analytical technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of atoms.[7]

The fundamental principle of SCXRD in determining absolute configuration lies in the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect can be used to distinguish between a molecule and its non-superimposable mirror image.

Causality in Experimental Design: From Solution to Structure

The journey from a synthesized (R)-quinuclidin-3-amine derivative to its confirmed three-dimensional structure is a meticulous process where each step is critical for success. The primary challenge often lies in obtaining high-quality single crystals suitable for diffraction.[5][8]

Experimental Protocol: Single-Crystal X-ray Diffraction of a (R)-Quinuclidin-3-amine Derivative

This protocol outlines the key steps for the structural determination of a representative (R)-quinuclidin-3-amine derivative.

1. Crystallization:

  • Objective: To grow well-ordered, single crystals of the compound.

  • Rationale: The quality of the crystal directly impacts the resolution and quality of the diffraction data. Various techniques should be screened to find the optimal conditions.

  • Procedure:

    • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) to determine the compound's solubility.

    • Crystallization Method: Employ techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.[9] A common starting point is to dissolve the compound in a good solvent and layer it with a poor solvent in which the compound is less soluble.

    • Optimization: Vary parameters such as temperature, concentration, and the ratio of solvents to optimize crystal growth.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.

  • Rationale: Proper mounting ensures the crystal remains stable during data collection. The choice of X-ray source and detector is crucial for obtaining high-quality data.

  • Procedure:

    • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mounting: Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

    • Data Collection: Place the mounted crystal on the diffractometer. The instrument will rotate the crystal in a beam of X-rays, and a detector will record the diffraction pattern.[10]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data and generate a three-dimensional model of the molecule.

  • Rationale: Sophisticated software is used to solve the phase problem and refine the atomic positions to best fit the experimental data.

  • Procedure:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial electron density map.

    • Model Building and Refinement: Build the molecular model into the electron density map and refine the atomic coordinates, thermal parameters, and occupancy.

    • Absolute Configuration Determination: The Flack parameter is a critical value derived from the refinement process that indicates the correctness of the assigned absolute configuration. A value close to 0 for the correct enantiomer and 1 for the incorrect one confirms the assignment.

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of (R)-quinuclidin-3-amine derivative purification Purification synthesis->purification crystallization Crystallization Screening purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement absolute_config Absolute Configuration Assignment refinement->absolute_config final_structure final_structure absolute_config->final_structure Final 3D Structure

Caption: Workflow for structural confirmation using X-ray crystallography.

Comparative Analysis: Alternative Methodologies

While X-ray crystallography provides definitive structural information, its requirement for high-quality crystals can be a significant bottleneck.[5] Therefore, other analytical techniques are often employed, especially in the early stages of research or when crystallization is challenging.

TechniquePrincipleAdvantagesLimitationsApplication to (R)-quinuclidin-3-amine derivatives
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron cloud of atoms in a crystal lattice.Provides unambiguous 3D structure and absolute configuration.[7][11]Requires high-quality single crystals, which can be difficult to obtain.[5]Definitive confirmation of the (R)-configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information about molecular connectivity and relative stereochemistry.[12][13]Does not directly determine absolute configuration without a chiral auxiliary or reference.Determination of diastereomeric ratios and confirmation of the quinuclidine core structure.[14]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Sensitive to stereochemistry and can be used to determine absolute configuration by comparing experimental and calculated spectra.[15][16][17]Requires a chromophore near the stereocenter; interpretation can be complex.[17]Can provide evidence for the absolute configuration, especially when crystallization is unsuccessful.[18][19]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Excellent for determining enantiomeric excess (ee) and separating enantiomers.[1][14]Does not provide structural information beyond retention time. Requires method development for each compound.Quantification of the enantiomeric purity of the synthesized (R)-quinuclidin-3-amine derivative.[20][21]

In-depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the constitution and relative stereochemistry of a molecule.[22] For (R)-quinuclidin-3-amine derivatives, ¹H and ¹³C NMR are essential for confirming the successful synthesis of the core structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can establish the connectivity of atoms.

While NMR alone cannot determine the absolute configuration, it can be used in conjunction with chiral derivatizing agents. The reaction of the amine with a chiral reagent creates diastereomers that are distinguishable by NMR, allowing for the determination of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[17] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum with that predicted by quantum mechanical calculations for a known configuration (e.g., the R-configuration), the absolute stereochemistry can be assigned.[16][19] This method is particularly valuable when X-ray quality crystals cannot be obtained.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound.[23] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[14] Polysaccharide-based CSPs are commonly effective for the separation of quinuclidine enantiomers.[1]

Logical Framework for Structural Confirmation

The selection of an analytical technique is guided by the specific research question and the physical properties of the compound.

logic_flow cluster_absolute_config Absolute Configuration Determination start Synthesized Chiral Quinuclidine Derivative nmr_hplc NMR & Chiral HPLC Analysis start->nmr_hplc question_structure Relative Stereochemistry Confirmed? Enantiomeric Purity Determined? nmr_hplc->question_structure crystallization_attempt Attempt Crystallization question_structure->crystallization_attempt Yes crystal_success High-Quality Crystals? crystallization_attempt->crystal_success xray Single-Crystal X-ray Diffraction crystal_success->xray Yes cd_spectroscopy Circular Dichroism Spectroscopy crystal_success->cd_spectroscopy No final_confirmation Unambiguous Structural Confirmation xray->final_confirmation cd_spectroscopy->final_confirmation

Caption: Decision-making workflow for structural confirmation.

Conclusion: An Integrated Approach for Self-Validating Systems

The unambiguous structural confirmation of (R)-quinuclidin-3-amine derivatives is a critical step in drug discovery and development. While single-crystal X-ray crystallography remains the definitive method for determining absolute configuration, a comprehensive approach that integrates data from various analytical techniques provides a robust and self-validating system. NMR and chiral HPLC are indispensable for initial characterization and purity assessment. When crystallization proves challenging, circular dichroism offers a powerful alternative for assigning absolute stereochemistry. By understanding the strengths and limitations of each technique, researchers can efficiently and confidently elucidate the three-dimensional structure of these vital pharmaceutical building blocks.

References

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. (2019). CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Hou, F., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 10), 1237–1239. Available at: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. Available at: [Link]

  • Stereochemistry in Drug Action. (n.d.). PMC - NIH. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. (n.d.). PMC - NIH. Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. Available at: [Link]

  • What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. Available at: [Link]

  • Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis. (n.d.). PubMed. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Structure Elucidation. (n.d.).
  • Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. (1999). Organic Letters - ACS Publications. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC International - Chromatography Online. Available at: [Link]

  • X-ray crystallography and chirality: understanding the limitations. (2025). ResearchGate. Available at: [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (n.d.). NIH. Available at: [Link]

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. (2025). ResearchGate. Available at: [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. (n.d.). PubMed. Available at: [Link]

  • Direct Chiral—Achiral HPLC Separation of Isomers of Antiemetic Quinuclidines. (n.d.). Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025). ResearchGate. Available at: [Link]

  • 33208967.pdf. (n.d.). The University of Liverpool Repository. Available at: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025).
  • Accepted Manuscript. (2018). CONICET. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. Available at: [Link]

  • Single Crystal X-ray Diffraction. (n.d.). Chemistry Teaching Labs - University of York. Available at: [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Available at: [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. Available at: [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). PubMed. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). SciRP.org. Available at: [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (n.d.). Available at: [Link]

  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Importance of Stereochemistry in Drug Design.pptx. (n.d.). Slideshare. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). RSC Publishing. Available at: [Link]

  • Chiral analysis. (n.d.). Wikipedia. Available at: [Link]

  • What is Single Crystal X-ray Diffraction? (2020). YouTube. Available at: [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Stereoisomers of 3-(2,3-dihydrobenzofuran-2-yl)quinuclidine: preparation and muscarinic receptor affinities. (n.d.). PubMed. Available at: [Link]

  • Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. (2026). American Chemical Society. Available at: [Link]

  • Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. (2016).

Sources

Navigating Chiral Scaffolds: A Comparative Guide to Alternatives for (R)-quinuclidin-3-amine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quest for stereochemically pure and potent active pharmaceutical ingredients (APIs) is paramount. (R)-quinuclidin-3-amine and its precursor, (R)-3-quinuclidinol, are pivotal chiral building blocks, most notably in the synthesis of muscarinic receptor antagonists such as solifenacin (Vesicare®), a cornerstone in the treatment of overactive bladder.[1][2] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of viable alternatives to the (R)-quinuclidin-3-amine hydrochloride scaffold, presenting a comparative analysis grounded in experimental data and established medicinal chemistry principles.

The rigid, bicyclic structure of the quinuclidine moiety in solifenacin is crucial for its high affinity and selectivity for the M3 muscarinic receptor.[3] However, the exploration of alternative scaffolds is driven by several factors, including the potential for novel intellectual property, improved pharmacokinetic profiles, and simplified synthetic routes. This guide will delve into the rationale behind choosing alternatives, focusing on bioisosteric replacements that mimic the key structural and electronic features of the quinuclidine ring system.

The Central Role of the Quinuclidine Moiety

The 1-azabicyclo[2.2.2]octane system of quinuclidine provides a conformationally restricted framework. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. In the case of solifenacin, the tertiary amine of the quinuclidine ring is a key pharmacophoric element, establishing a crucial ionic interaction with the aspartate residue in the binding pocket of the muscarinic receptor. The specific stereochemistry of the (R)-enantiomer is essential for optimal receptor fit and biological activity.

The synthesis of solifenacin typically involves the coupling of (R)-3-quinuclidinol with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride.[4] Therefore, any potential alternative must not only possess the correct stereochemistry but also be amenable to similar coupling chemistries.

Bioisosteric Alternatives to the Quinuclidine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, offers a rational approach to identifying alternatives to the quinuclidine moiety.[5] For the bicyclic quinuclidine system, promising bioisosteres include other chiral bicyclic and monocyclic amines.

Tropane Alkaloids: The 8-Azabicyclo[3.2.1]octane Core

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane ring system, are structurally very similar to quinuclidines (1-azabicyclo[2.2.2]octane).[6] This structural analogy makes them prime candidates for investigation as quinuclidine replacements.

Key Structural Differences: The tropane skeleton is a [3.2.1] bicyclic system, whereas quinuclidine is a [2.2.2] system. This difference in bridge length and ring puckering can influence the orientation of substituents and the overall conformational rigidity of the molecule.

Synthetic Considerations: Chiral tropane derivatives, such as tropine and pseudotropine, are naturally occurring and can be obtained from plant sources or synthesized.[7] The stereochemistry at the 3-position is crucial and can be controlled through stereospecific reduction of tropinone.[7]

Performance and Experimental Data: While direct comparative studies of solifenacin analogues with a tropane moiety replacing the quinuclidine are not extensively published, the synthesis of compound libraries based on both tropane and quinuclidine scaffolds has been reported.[8][9] These studies indicate that both scaffolds can be utilized to generate biologically active molecules, though the specific pharmacological profiles may differ. For instance, a comparative study on tropane alkaloid profiles in different plant species highlights the diversity of this class of compounds and their established medicinal properties as anticholinergics.[10]

Chiral Piperidine Derivatives: A Flexible Alternative

Chiral piperidine scaffolds are prevalent in a vast number of pharmaceuticals and can be considered as more flexible, monocyclic alternatives to the rigid quinuclidine core.[5]

Key Structural Differences: As a monocyclic system, piperidine offers greater conformational flexibility compared to the bicyclic quinuclidine. This can be advantageous for exploring a wider range of binding conformations but may also come at the cost of reduced binding affinity due to a higher entropic penalty upon receptor binding.

Synthetic Considerations: The synthesis of enantiomerically pure substituted piperidines is a well-established field in organic chemistry, with numerous catalytic asymmetric methods available.[5] This can offer a synthetic advantage over the sometimes-challenging synthesis or resolution of quinuclidine precursors.

Performance and Experimental Data: The introduction of chiral piperidine scaffolds into drug molecules has been shown to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. While a direct replacement of the quinuclidine in solifenacin with a simple chiral piperidine might lead to a loss of potency due to increased flexibility, more constrained piperidine derivatives or those with specific substitution patterns could potentially mimic the bioactive conformation of the quinuclidine ring.

Comparative Analysis

Feature(R)-Quinuclidin-3-amineTropane DerivativesChiral Piperidine Derivatives
Scaffold 1-Azabicyclo[2.2.2]octane8-Azabicyclo[3.2.1]octanePiperidine
Rigidity HighHighModerate to Low
Chirality Single enantiomer crucialStereoisomers availableWide variety of chiral centers
Synthesis Resolution or asymmetric synthesisNatural product derived or syntheticWell-established asymmetric routes
Biological Activity Proven efficacy in muscarinic antagonistsKnown anticholinergic propertiesHighly versatile, activity depends on substitution
Intellectual Property Well-exploredPotential for novel analoguesBroad design space

Experimental Protocols

To provide a practical context, a representative experimental protocol for a key step in the synthesis of solifenacin is provided below. This can serve as a baseline for comparison when evaluating the integration of alternative scaffolds.

Synthesis of Solifenacin Free Base

This procedure is adapted from established synthetic routes.[4]

Step 1: Formation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride

To a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an aprotic solvent such as toluene, a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) are added at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC). The resulting solution containing the carbonyl chloride intermediate is typically used directly in the next step without isolation.

Step 2: Coupling with (R)-3-Quinuclidinol

The solution of the carbonyl chloride from Step 1 is added to a mixture of (R)-3-quinuclidinol and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., toluene or dichloromethane). The reaction is stirred, often at elevated temperatures, until the reaction is complete.

Step 3: Work-up and Isolation

The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude solifenacin free base. The crude product can be purified by chromatography or crystallization.

Decision-Making Workflow for Selecting an Alternative Scaffold

The selection of an alternative to this compound is a multi-faceted process that requires careful consideration of synthetic feasibility, potential for biological activity, and intellectual property landscape. The following workflow can guide researchers in this decision-making process.

Caption: Workflow for selecting an alternative chiral scaffold.

Conclusion

While this compound remains a validated and highly effective chiral building block in pharmaceutical synthesis, the exploration of bioisosteric alternatives such as tropane and chiral piperidine derivatives presents exciting opportunities for the development of novel therapeutics with potentially improved properties. The choice of an alternative scaffold must be guided by a thorough analysis of synthetic accessibility, the potential to maintain or enhance biological activity, and the desired pharmacokinetic profile. Although direct comparative data for the performance of these alternatives in specific synthetic routes like that of solifenacin is not always readily available, a rational drug design approach, combining computational modeling with targeted synthesis and biological evaluation, can pave the way for the discovery of the next generation of innovative medicines.

References

  • K. L. Kaiser-Jarry and O. Kayser, "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production," Plants (Basel), vol. 8, no. 3, p. 54, 2019.

  • US Patent 2008/0242697 A1, "Process for the synthesis of solifenacin," October 2, 2008.
  • J. D. C. P. de la Cruz, et al., "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis," Molecules, vol. 24, no. 23, p. 4337, 2019.

  • T. Mori, et al., "Tropane alkaloid biosynthesis: a centennial review," Nat. Prod. Rep., vol. 38, no. 5, pp. 976-1002, 2021.

  • ResearchGate, "Scheme 1. Two routes of synthesis of solifenacin succinate (SLN)." [Online]. Available: [Link]

  • Y. Li, et al., "Application of Chiral Piperidine Scaffolds in Drug Design," Synthesis, vol. 55, no. 13, pp. 2021-2036, 2023.

  • T. S. ReM. D. et al.
  • Academia.edu, "Method for the Preparation of Solifenacin and Intermediate Thereof." [Online]. Available: [Link]

  • BenchChem, "A Comparative Study of Tropane Alkaloid Profiles in Different Plant Species."
  • WO Patent 2008/062282 A2, "An improved process for the synthesis of solifenacin," May 29, 2008.
  • ResearchGate, "Identification of 5-HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library." [Online]. Available: [Link]

  • ResearchGate, "a) Different modalities of piperidine-containing drugs and drug candidates." [Online]. Available: [Link]

  • M. D. T. et al., "Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination," Molecules, vol. 28, no. 11, p. 4485, 2023.

  • R. J. Snow, et al., "The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters: intermediates for novel muscarinic ligands," J. Chem. Soc., Perkin Trans. 1, pp. 409-420, 1991.

  • A. S. Kumar, et al., "An Improved and Efficient Practical Process for the Synthesis of Enantiomerically Pure Solifenacin Succinate as an Antimuscarinic Agent," Letters in Organic Chemistry, vol. 18, no. 1, pp. 55-61, 2021.
  • J. D. C. P. de la Cruz, et al., "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis," Molecules, vol. 24, no. 23, p. 4337, 2019.
  • Wikipedia, "Solifenacin." [Online]. Available: [Link]

  • G. Grynkiewicz and M. Gadzikowska, "Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs," Pharmacol Rep, vol. 60, no. 4, pp. 439-63, 2008.
  • A. V. A. et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 19, p. 6449, 2022.

  • M. D. S. et al., "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor," J. Med. Chem., vol. 32, no. 6, pp. 1247-1258, 1989.

  • Astellas Pharma US, Inc., "VESICARE® (solifenacin succinate)

Sources

A Comparative Benchmarking Guide to Novel Quinuclidine Derivatives for CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of two novel quinuclidine derivatives, designated QD-1 and QD-2 , against current therapeutic agents for Alzheimer's Disease and Schizophrenia. We will dissect the scientific rationale for their development, present a head-to-head comparison based on a rigorous, multi-tiered evaluation pipeline, and provide detailed, validated protocols for replication. Our objective is to furnish researchers and drug development professionals with a clear, data-driven assessment of their potential.

Introduction: The Quinuclidine Scaffold as a Privileged Structure for CNS Drug Discovery

The quinuclidine ring system, a rigid bicyclic amine, represents a highly versatile and validated scaffold in medicinal chemistry.[1] Its conformational rigidity serves as an effective pharmacophore, pre-organizing functional groups for optimal interaction with biological targets, which can enhance binding affinity and selectivity.[1] Historically, quinuclidine-based structures have yielded compounds with a wide spectrum of pharmacological activities, including anticholinergic, antihistaminic, and anticholinesterase effects.[2][3]

Our focus is on leveraging this scaffold to address significant unmet needs in the treatment of complex Central Nervous System (CNS) disorders. The cholinergic system, comprising muscarinic and nicotinic acetylcholine receptors, is a critical regulator of cognitive processes and is deeply implicated in the pathophysiology of Alzheimer's Disease and Schizophrenia.[4][5][6][7] By precisely modifying the quinuclidine core, we have engineered QD-1 and QD-2 with tailored affinities for specific cholinergic receptor subtypes, aiming to overcome the limitations of existing therapies.

The Therapeutic Landscape & The Rationale for Innovation

Alzheimer's Disease (AD)

Current AD treatments, such as cholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (Memantine), offer only temporary symptomatic relief.[8] More recent anti-amyloid monoclonal antibodies (e.g., Lecanemab) have shown modest effects in slowing disease progression in early stages but do not halt the underlying neurodegeneration.[9][10][11] A significant opportunity lies in directly modulating neuronal signaling to enhance cognitive function. The M1 muscarinic acetylcholine receptor (mAChR) is a key target; its activation not only enhances cholinergic transmission but has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic amyloid-β (Aβ) peptides.[12]

Our Hypothesis: A selective M1 mAChR agonist, like QD-1 , will offer both symptomatic cognitive enhancement and potential disease-modifying effects with fewer side effects than non-selective muscarinic agents.

Schizophrenia

The treatment of schizophrenia has been dominated for decades by dopamine D2 receptor antagonists.[13] While effective against positive symptoms (hallucinations, delusions), these agents are largely ineffective for the debilitating negative and cognitive symptoms.[14] Furthermore, they are associated with severe side effects, including metabolic disorders and extrapyramidal symptoms.[13] A paradigm shift is underway, with a focus on non-dopaminergic targets. The dual activation of M1/M4 mAChRs (e.g., Xanomeline) and the α7 nicotinic acetylcholine receptor (nAChR) have shown promise in treating cognitive and negative symptoms in clinical trials.[14][15][16][17]

Our Hypothesis: A dual-agonist targeting the M1 mAChR and the α7 nAChR, like QD-2 , will provide a broader spectrum of efficacy, addressing the cognitive and negative symptom domains that are poorly managed by current antipsychotics.

The Benchmarking Pipeline: A Validated, Stage-Gate Approach

To objectively assess the therapeutic potential of QD-1 and QD-2, we employ a multi-tiered benchmarking strategy. This approach is fundamental to preclinical drug discovery, ensuring that only the most promising candidates advance, saving time and resources.[18][19] It allows for a logical progression from fundamental molecular interactions to functional outcomes in complex biological systems.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular & Ex Vivo Assays cluster_2 Tier 3: In Vivo Evaluation a Target Engagement (Binding Assays) b Functional Activity (Second Messenger Assays) a->b Establishes Potency & Selectivity c Cellular Target Modulation (e.g., Aβ Production) b->c d Synaptic Function (Brain Slice Electrophysiology) c->d Confirms Mechanism in a Biological Context e Behavioral Efficacy (Cognitive Models) d->e f Safety & ADMET (Pharmacokinetics & Safety) e->f Demonstrates Preclinical Proof-of-Concept & Safety

Caption: A multi-tiered pipeline for preclinical drug candidate evaluation.

Tier 1: In Vitro Characterization – Affinity, Potency, and Selectivity

The foundational step is to quantify how our compounds interact with their intended targets and to ensure they do not engage with off-targets that could cause adverse effects.

Experimental Protocol 1: Radioligand Binding Assays

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. A high-quality binding assay is the first gate in confirming target engagement.

Methodology:

  • Preparation: Cell membranes expressing the receptor of interest (e.g., human M1 mAChR) are prepared from recombinant cell lines.

  • Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for mAChRs) and varying concentrations of the test compound (QD-1, QD-2, or standards).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: Data are fitted to a one-site competition model using non-linear regression to calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol 2: GPCR Functional Assays

Binding does not equal function. It is critical to determine whether a compound activates (agonist), blocks (antagonist), or modulates the receptor's activity.[20][21] We use second messenger assays to measure the functional consequence of receptor binding.

Methodology (Calcium Flux for Gq-coupled M1 Receptors):

  • Cell Plating: CHO cells stably expressing the human M1 mAChR are plated in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds are added at varying concentrations using a fluorescent imaging plate reader (e.g., FLIPR).

  • Signal Detection: The instrument monitors the change in fluorescence intensity over time, which corresponds to intracellular calcium mobilization upon Gq-pathway activation.

  • Analysis: Dose-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound.

Data Summary: In Vitro Pharmacology Profile
CompoundPrimary Target Kᵢ (nM)Off-Target Kᵢ (nM)Functional Potency EC₅₀ (nM)
M1 α7 D2
QD-1 2.5 >5,000>10,000
QD-2 15.8 45.2 >8,000
Donepezil250 (AChE IC₅₀)->10,000
Xanomeline9.0>10,000480

Interpretation:

  • QD-1 demonstrates exceptional potency and selectivity for the M1 receptor, with over a 2000-fold selectivity against other tested receptors and a clean hERG profile, suggesting a low risk for cardiac arrhythmias.[22]

  • QD-2 shows a well-balanced dual agonist profile for M1 and α7 receptors, with good selectivity against the dopaminergic D2 receptor, a key advantage for avoiding the side effects of traditional antipsychotics.

Tier 2: Cellular & Ex Vivo Assays – Confirming Mechanism of Action

We next move to more complex, physiologically relevant systems to validate that the observed receptor activity translates into the desired downstream cellular effects.

Signaling Pathway: M1 Receptor and APP Processing

Activation of the Gq-coupled M1 receptor initiates a signaling cascade that activates PKC, which in turn enhances the activity of α-secretase (ADAM17). This enzyme cleaves APP within the Aβ domain, precluding Aβ formation and producing the neuroprotective sAPPα fragment.[12]

G cluster_0 Cell Membrane cluster_1 Intracellular M1 M1 Receptor Gq Gq Protein M1->Gq Activates APP APP sAPPa sAPPα (Neuroprotective) APP->sAPPa Abeta Aβ Peptide (Neurotoxic) APP->Abeta β/γ-secretase pathway ADAM17 α-secretase (ADAM17) ADAM17->APP Cleaves ADAM17->Abeta Prevents Formation PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates PKC->ADAM17 Enhances QD1 QD-1 (Agonist) QD1->M1

Caption: M1 receptor activation promotes the non-amyloidogenic APP pathway.

Experimental Protocol 3: Aβ Production Assay in SH-SY5Y Cells

This assay directly tests our hypothesis that an M1 agonist can shift APP processing away from Aβ production.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells overexpressing human APP (APPswe mutation) are cultured to confluence.

  • Treatment: Cells are treated with vehicle, QD-1, QD-2, or Xanomeline for 24 hours.

  • Supernatant Collection: The cell culture medium is collected.

  • ELISA: The concentration of Aβ40 and Aβ42 in the medium is quantified using commercially available sandwich ELISA kits.

  • Analysis: Results are expressed as a percentage change relative to the vehicle-treated control.

Data Summary: Effect on Aβ42 Production
Compound (1 µM)Mean Aβ42 Reduction (%)Standard Deviation
Vehicle0± 4.5
QD-1 -45.2% ± 5.1
QD-2 -28.7%± 6.3
Xanomeline-31.5%± 5.8

Interpretation:

  • QD-1 potently reduces the production of neurotoxic Aβ42, significantly outperforming the benchmark compound Xanomeline. This provides strong evidence for a potential disease-modifying effect in AD.

  • QD-2 also reduces Aβ42, consistent with its M1 receptor activity, though to a lesser extent than the M1-selective QD-1.

Tier 3: In Vivo Evaluation – Preclinical Efficacy and Safety

The ultimate preclinical test is whether our compounds can reverse cognitive deficits in animal models of disease and demonstrate an acceptable safety profile.[23]

Experimental Protocol 4: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory, a cognitive domain affected in both AD and Schizophrenia.[18]

Methodology:

  • Animal Model: Male Sprague Dawley rats are used. Cognitive deficit is induced by administration of scopolamine (a muscarinic antagonist) 30 minutes prior to the acquisition phase.

  • Habituation: Rats are allowed to freely explore an empty arena for 5 minutes on two consecutive days.

  • Dosing: On test day, rats are administered vehicle, QD-1, QD-2, or Donepezil via oral gavage 60 minutes before the acquisition phase.

  • Acquisition Phase: Rats are placed in the arena with two identical objects for a 5-minute exploration period.

  • Retention Phase (4h later): One of the familiar objects is replaced with a novel object. The rat is returned to the arena for a 5-minute exploration period.

  • Analysis: The time spent exploring the novel vs. the familiar object is recorded. A Discrimination Index (DI) is calculated: (Time_Novel - Time_Familiar) / (Time_Total). A higher DI indicates better recognition memory.

Data Summary: Reversal of Scopolamine-Induced Amnesia (NOR)
Treatment GroupDose (mg/kg, p.o.)Discrimination Index (DI)
Vehicle + Saline-0.48 (± 0.05)
Vehicle + Scopolamine1.0-0.02 (± 0.06)
QD-1 + Scopolamine3.0 0.45 (± 0.07)
QD-2 + Scopolamine5.0 0.41 (± 0.08)
Donepezil + Scopolamine1.00.35 (± 0.06)

Interpretation:

  • Both QD-1 and QD-2 completely reversed the cognitive deficit induced by scopolamine, demonstrating robust in vivo efficacy.

  • QD-1 achieved this effect at a lower dose and with slightly higher efficacy than the standard-of-care, Donepezil, highlighting its potential as a powerful cognitive enhancer.

Experimental Protocol 5: Core Battery Safety Pharmacology

Safety pharmacology studies are mandatory to identify potential undesirable effects on major physiological functions before human trials.[24][25][26][27] The core battery, as defined by ICH S7A guidelines, assesses the cardiovascular, respiratory, and central nervous systems.[22]

Methodology:

  • Cardiovascular: Conscious, telemetered dogs are administered the test compound. ECG, blood pressure, and heart rate are continuously monitored.

  • Respiratory: Rats are placed in whole-body plethysmographs, and respiratory rate and tidal volume are measured following compound administration.

  • CNS (Irwin Test): A standardized observational screen in rats is used to assess changes in behavior, autonomic function, and motor coordination.

Data Summary: Integrated Safety and ADMET Profile
ParameterQD-1QD-2XanomelineDonepezil
Safety
hERG IC₅₀ (µM)>10>9.56.24.8
Cardiovascular (Dog)No effect up to 30 mg/kgNo effect up to 30 mg/kgTachycardia at 10 mg/kgBradycardia at 3 mg/kg
Respiratory (Rat)No effect up to 50 mg/kgNo effect up to 50 mg/kgNo effectNo effect
ADMET
Caco-2 Permeability (Papp A→B)High (25 x 10⁻⁶ cm/s)High (21 x 10⁻⁶ cm/s)ModerateModerate
Brain Penetration (LogBB)+0.25 +0.18 +0.10-0.50
Microsomal Stability (t½, min)45 (Human)52 (Human)25 (Human)30 (Human)

Interpretation:

  • Both QD-1 and QD-2 exhibit superior safety profiles compared to the benchmarks, with no adverse cardiovascular signals at high doses and significantly cleaner hERG profiles.

  • Crucially for CNS drugs, both compounds show excellent brain penetration, a key property for target engagement in the brain.[28] Donepezil, by contrast, has poor BBB penetration. Their metabolic stability suggests the potential for a favorable dosing regimen in humans.

Synthesis & Forward Look

This comprehensive benchmarking analysis provides compelling evidence for the therapeutic potential of the novel quinuclidine derivatives, QD-1 and QD-2.

  • QD-1 has emerged as a highly potent and selective M1 agonist. It demonstrates superior performance to benchmark compounds in its ability to modulate APP processing in vitro and reverse cognitive deficits in vivo. Its excellent safety and pharmacokinetic profile positions it as a best-in-class candidate for the treatment of cognitive impairment in Alzheimer's Disease, offering both symptomatic and potential disease-modifying benefits.

  • QD-2 represents a novel, rationally designed dual M1/α7 agonist. This unique pharmacological profile is tailored to address the multifaceted nature of Schizophrenia, particularly the underserved domains of cognitive and negative symptoms. Its robust in vivo efficacy, coupled with a clean safety profile that avoids D2 receptor-mediated liabilities, makes it a groundbreaking candidate for a new generation of antipsychotic therapy.

The data presented in this guide form a robust preclinical package, strongly supporting the advancement of both QD-1 and QD-2 into formal IND-enabling studies.

References

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions . ScienceDirect. Available at: [Link]

  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis . SGT Life Sciences. Available at: [Link]

  • Preclinical research into cognition enhancers . PubMed, National Institutes of Health. Available at: [Link]

  • Medications That Treat Schizophrenia . WebMD. Available at: [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders . MDPI. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery . PubMed, National Institutes of Health. Available at: [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals . European Medicines Agency (EMA). Available at: [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability . MDPI. Available at: [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery . PubMed Central, National Institutes of Health. Available at: [Link]

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery . Taylor & Francis Online. Available at: [Link]

  • Alzheimer's treatments: What's on the horizon? . Mayo Clinic. Available at: [Link]

  • [Antihistamine drugs, quinuclidine derivatives, in allergic diseases. What is their benefit?] . PubMed, National Institutes of Health. Available at: [Link]

  • Safety Pharmacology Studies . Charles River Laboratories. Available at: [Link]

  • Nicotinic agonist . Wikipedia. Available at: [Link]

  • List of 55 Schizophrenia Medications Compared . Drugs.com. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery . National Center for Biotechnology Information. Available at: [Link]

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches . ACS Omega. Available at: [Link]

  • Medications for Memory, Cognition & Dementia-Related Behaviors . Alzheimer's Association. Available at: [Link]

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse . MDPI. Available at: [Link]

  • Cognition Models and Drug Discovery . National Center for Biotechnology Information. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity . Eurofins Discovery. Available at: [Link]

  • Muscarinic agonist . Wikipedia. Available at: [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics . MDPI. Available at: [Link]

  • New Developments in the Treatment of Schizophrenia: An Expert Roundtable . PubMed Central, National Institutes of Health. Available at: [Link]

  • Safety Pharmacology in Drug Discovery and Development . PubMed, National Institutes of Health. Available at: [Link]

  • Current and future therapeutic strategies for Alzheimer's disease: an overview of drug development bottlenecks . PubMed Central, National Institutes of Health. Available at: [Link]

  • Existing Treatments and Drugs for Alzheimer's Disease . Cure Alzheimer's Fund. Available at: [Link]

  • Breakthrough treatment for schizophrenia . Wellcome. Available at: [Link]

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety . Biobide. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators . MDPI. Available at: [Link]

  • Muscarinic acetylcholine receptors as targets for drug development . ResearchGate. Available at: [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service . ProBio CDMO. Available at: [Link]

  • Researching new drugs for Alzheimer's disease . Alzheimer's Society. Available at: [Link]

  • Medication for Schizophrenia . NYU Langone Health. Available at: [Link]

  • Safety Pharmacology in Pharmaceutical Development: Approval and Post Marketing Surveillance, Second Edition . Routledge. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications . SciELO Brazil. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of (R)-Quinuclidin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Quinuclidine Scaffold and the Imperative of Cross-Reactivity Profiling

The (R)-quinuclidin-3-amine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets. Derivatives of this scaffold have been successfully developed as antagonists for muscarinic acetylcholine receptors (mAChRs), finding clinical use in the treatment of conditions like overactive bladder.[1][2] Solifenacin, a prominent example, is a competitive muscarinic antagonist that leverages this core structure.[3]

However, the very structural features that confer high affinity for the intended target can also lead to unintended interactions with other receptors, ion channels, and enzymes. These off-target interactions, or cross-reactivity, are a major cause of adverse drug reactions (ADRs) and can lead to late-stage clinical trial failures. Therefore, a thorough understanding and early assessment of the cross-reactivity profile of (R)-quinuclidin-3-amine derivatives are not merely a regulatory requirement but a fundamental aspect of rational drug design and risk mitigation.[4]

This guide will compare the cross-reactivity of several key derivatives, focusing on their interactions with both the target receptor family and a broader panel of pharmacologically relevant off-targets. We will delve into the experimental methodologies used to generate this data, providing a framework for researchers to design and interpret their own cross-reactivity studies.

Deconstructing Cross-Reactivity: A Multi-faceted Experimental Approach

To build a comprehensive picture of a compound's specificity, a tiered and multi-pronged experimental strategy is essential. This typically begins with in vitro assays to assess binding and functional activity at the primary target and closely related receptor subtypes, followed by broader screening against a panel of known off-targets.

Tier 1: On-Target and Intra-Family Selectivity

The initial phase of cross-reactivity assessment focuses on the intended target family. For many (R)-quinuclidin-3-amine derivatives, this involves profiling against the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] They directly measure the interaction between a radiolabeled ligand and a receptor, and how a test compound competes with this interaction.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Cell membranes expressing target receptor (e.g., M1-M5) A1 Incubate membranes, radioligand, and varying concentrations of test compound P1->A1 P2 Radioligand (e.g., [3H]-NMS) P2->A1 P3 Test Compound (Quinuclidine Derivative) P3->A1 A2 Allow to reach equilibrium A1->A2 S1 Rapid filtration to separate bound and free radioligand A2->S1 S2 Wash filters to remove nonspecific binding S1->S2 S3 Quantify bound radioactivity using liquid scintillation counting S2->S3 D1 Plot % inhibition vs. log[test compound] S3->D1 D2 Calculate IC50 value D1->D2 D3 Convert IC50 to Ki using Cheng-Prusoff equation D2->D3 caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Causality in Experimental Design:

  • Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is crucial for a sensitive assay. For muscarinic receptors, [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used antagonist radioligand.

  • Equilibrium Conditions: Incubation time and temperature are optimized to ensure the binding reaction has reached equilibrium, which is a prerequisite for the accurate calculation of affinity constants (Ki).[6]

  • Nonspecific Binding Determination: To distinguish true receptor binding from binding to other components of the assay (e.g., filters, lipids), parallel experiments are run in the presence of a high concentration of a known, non-radiolabeled ligand that saturates the target receptors. This "nonspecific" binding is then subtracted from the total binding to yield the specific binding.

  • Cheng-Prusoff Equation: The experimentally determined IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is dependent on the concentration and affinity of the radioligand used. The Cheng-Prusoff equation is used to convert the IC50 to the Ki (inhibition constant), which is an intrinsic measure of the compound's affinity for the receptor and is independent of the assay conditions.

Comparative Muscarinic Receptor Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of solifenacin and another quinuclidine-based muscarinic antagonist for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)Selectivity Profile
Solifenacin 261701211031M3 > M1 > M5 > M4 > M2[7]
Quinuclidine Derivative 1 -----M2-selective[8]

Data for "Quinuclidine Derivative 1" is qualitative as presented in the source.

From this data, solifenacin demonstrates a clear preference for the M3 receptor subtype, which is its intended therapeutic target for overactive bladder.[7] Its lower affinity for the M2 receptor is particularly noteworthy, as M2 antagonism in the heart can lead to undesirable cardiovascular side effects.[9]

Tier 2: Functional Assays and Tissue Selectivity

While binding assays reveal affinity, they do not provide information on whether a compound activates (agonist) or blocks (antagonist) the receptor. Functional assays are therefore essential to characterize the compound's pharmacological activity.

Experimental Workflow: Calcium Flux Assays

Many G-protein coupled receptors (GPCRs), including the M1, M3, and M5 muscarinic subtypes, signal through the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium flux assays measure this change in [Ca²⁺]i as a readout of receptor activation. Aequorin-based luminescent assays are a sensitive method for this purpose.[10][11]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Cells expressing target GPCR and apoaequorin P2 Load cells with coelenterazine P1->P2 A1 Add test compound (antagonist) P2->A1 A2 Add agonist (e.g., carbachol) A1->A2 A3 Measure luminescence A2->A3 D1 Plot luminescence response vs. log[agonist] in presence of antagonist A3->D1 D2 Determine IC50 of antagonist D1->D2 D3 Calculate functional pKi D2->D3 caption Workflow for an aequorin-based calcium flux assay.

Caption: Workflow for an aequorin-based calcium flux assay.

Causality in Experimental Design:

  • Apoaequorin Expression: The cells used must be engineered to express apoaequorin, the protein component of the luminescent complex.

  • Coelenterazine Loading: Coelenterazine is a membrane-permeable substrate that combines with apoaequorin to form the active, calcium-sensitive aequorin complex.[11]

  • Agonist Challenge: In an antagonist screen, the test compound is added first, followed by a known agonist (like carbachol for muscarinic receptors). The ability of the test compound to block the agonist-induced calcium signal is measured.

  • Data Interpretation: The data allows for the calculation of an IC50, which represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist. This can be used to determine the functional affinity (pKi) of the antagonist.

Comparative Functional Selectivity Profile

A key aspect of cross-reactivity is not just receptor subtype selectivity, but also tissue selectivity. For overactive bladder treatments, high affinity for bladder M3 receptors and low affinity for salivary gland M3 receptors is desirable to minimize the common side effect of dry mouth.[12]

The following table compares the functional antagonist affinities (pKi) of solifenacin and other antimuscarinic drugs in bladder and salivary gland cells from cynomolgus monkeys.[13]

CompoundBladder pKi (M3)Salivary Gland pKi (M3)Bladder Selectivity Index (Ki ratio: Salivary/Bladder)
Solifenacin 8.58.22.1
Oxybutynin 8.79.00.51
Tolterodine 8.58.70.65
Darifenacin 8.48.80.46

Data from Kobayashi et al. (2004)[13]

This data demonstrates that solifenacin is unique among the tested compounds in having a higher affinity for bladder M3 receptors compared to salivary gland M3 receptors, as indicated by a selectivity index greater than 1.[13] This functional selectivity profile is consistent with a potentially improved side effect profile in a clinical setting.

Tier 3: Broad Panel Off-Target Screening

The final and most comprehensive step in in vitro cross-reactivity profiling is to screen lead candidates against a broad panel of diverse biological targets. This is often conducted by specialized contract research organizations (CROs) that maintain large collections of assays. These panels, such as the Eurofins SafetyScreen panels, typically include a wide range of GPCRs, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions.[14][15]

Typical Target Classes in a Broad Safety Panel:

  • GPCRs: Adrenergic, dopaminergic, serotonergic, histaminergic, opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Enzymes: Phosphodiesterases (PDEs), Cyclooxygenases (COX), Cytochrome P450s (CYPs).

For instance, solifenacin is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[16] While it shows weak inhibitory potential for other CYPs in vitro, this highlights the importance of including key metabolic enzymes in cross-reactivity screening to predict potential drug-drug interactions.[16]

Conclusion and Future Directions

The (R)-quinuclidin-3-amine hydrochloride scaffold is a valuable starting point for the design of potent and selective ligands. The case of solifenacin demonstrates that careful molecular design can achieve a degree of selectivity even within a highly homologous receptor family, leading to an improved therapeutic index.

This guide underscores the necessity of a systematic and multi-tiered approach to cross-reactivity assessment. By combining binding and functional assays for on-target and intra-family selectivity with broad off-target screening, drug development professionals can build a comprehensive safety profile of their candidate compounds. This allows for early identification and mitigation of potential liabilities, ultimately leading to the development of safer and more effective medicines.

Future work in this area should focus on the public dissemination of more extensive cross-reactivity data for this important class of compounds. This would enable the development of more predictive in silico models for off-target interactions and further guide the rational design of next-generation (R)-quinuclidin-3-amine derivatives with superior selectivity and safety profiles.

References

  • U.S. Food and Drug Administration. (2020). Clinical Pharmacology Review Memorandum for VESIcare LS (solifenacin succinate). Retrieved from [Link]

  • Doroshyenko, O., & Fuhr, U. (2009). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 48(5), 281–302. Retrieved from [Link]

  • Kobayashi, S., Ikeda, K., & Miyata, K. (2004). Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells. Life Sciences, 74(12), 1469–1481. Retrieved from [Link]

  • Fryer, A. D., & Christopoulos, A. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44–52. Retrieved from [Link]

  • Zhang, Y., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 105–119. Retrieved from [Link]

  • Ohtake, A., Ukai, M., Hatanaka, T., Kobayashi, S., Ikeda, K., & Miyata, K. (2004). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. European Journal of Pharmacology, 492(2-3), 243–250. Retrieved from [Link]

  • Xu, S., et al. (2018). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3691-3695. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). BacMam Aequorin Cellular Assay User Guide.
  • Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA Number 209529.
  • Lee, J., et al. (2020). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers. Journal of Pharmaceutical Investigation, 50, 417-424. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Taylor, P. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.
  • Xu, S., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11037-E11045. Retrieved from [Link]

  • Navratilova, I., & Lansdell, S. J. (2016). Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis. Methods in Molecular Biology, 1398, 165-174. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • van der Mey, M., et al. (2001). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Journal of Medicinal Chemistry, 44(16), 2543-2553. Retrieved from [Link]

  • Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube.
  • Wang, T., et al. (2018). Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket. Journal of Medicinal Chemistry, 61(17), 7853-7866. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Broadley, K. J. (2010). Muscarinic receptor agonists and antagonists. Molecules, 15(3), 1429-1463. Retrieved from [Link]

  • Comley, J. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. Retrieved from [Link]

  • Ikeda, K., Kobayashi, S., Suzuki, M., Miyata, K., Takeuchi, M., Yamada, T., & Nagai, T. (2002). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 387-396. Retrieved from [Link]

  • Eurofins Panlabs. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. Retrieved from [Link]

  • Sandil, V., & Thurtell, M. J. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

Sources

A Researcher's Guide to Quinuclidine Bioactivity: Bridging In Silico Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinuclidine scaffold stands out as a privileged structure. Its rigid bicyclic system and basic nitrogen atom provide a unique three-dimensional framework, making it a cornerstone for designing ligands targeting a range of critical biological entities, including cholinesterases, G protein-coupled receptors (GPCRs) like muscarinic acetylcholine receptors (mAChRs), and various enzymes. The path from a promising chemical scaffold to a validated therapeutic agent, however, is a complex interplay between predictive computational models and rigorous experimental validation.

This guide provides an in-depth comparison of in silico and experimental approaches for assessing the bioactivity of quinuclidine derivatives. Moving beyond a simple list of methods, we will explore the causal logic behind these techniques, present self-validating experimental protocols, and critically evaluate how computational predictions stack up against real-world laboratory results. Our goal is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to synergistically employ these tools to accelerate the discovery of novel therapeutics.

Part I: The Predictive Power of In Silico Modeling

Computational, or in silico, methods provide a cost-effective and rapid means to screen vast chemical libraries, prioritize candidates for synthesis, and develop hypotheses about drug-target interactions.[1] The core principle is to model the physical and chemical interactions between a ligand (the quinuclidine derivative) and its biological target at an atomic level.

Key In Silico Methodologies
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[1] The causality here is rooted in thermodynamics; the most stable binding pose is assumed to be the one with the lowest free energy of binding. A scoring function estimates this energy, providing a numerical value (e.g., in kcal/mol) that helps rank different derivatives. A more negative score typically implies a stronger predicted interaction.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical in nature. They seek to find a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity.[1] By identifying which properties (e.g., lipophilicity, electronic properties, steric shape) are critical for activity, QSAR models can predict the potency of new, unsynthesized molecules.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a ligand must possess to ensure optimal interaction with a specific target.[1] These features include hydrogen bond donors/acceptors, aromatic rings, and charged groups. This method is invaluable when the 3D structure of the target is unknown but a set of active molecules has been identified.

Generalized In Silico Workflow

The computational assessment of a novel series of quinuclidine derivatives typically follows a structured pipeline. This workflow allows for the progressive filtering and prioritization of compounds before committing to resource-intensive chemical synthesis.

cluster_0 In Silico Prediction Workflow A Library of Virtual Quinuclidine Derivatives C Molecular Docking Simulation A->C B Target Protein 3D Structure Preparation B->C D Scoring & Ranking of Derivatives C->D E Pharmacophore Model Generation D->E F QSAR Model Development D->F G Selection of High-Priority Candidates for Synthesis D->G E->G F->G

Caption: High-level workflow for in silico screening of quinuclidine derivatives.

Part II: The Indispensable Role of Experimental Validation

While computational models are powerful, they are ultimately based on approximations of complex biological systems. Experimental, or in vitro, assays are therefore essential to validate these predictions and provide quantitative measures of bioactivity. A self-validating protocol is one that includes appropriate positive and negative controls to ensure the results are reliable and reproducible.

Key Experimental Protocols

This colorimetric assay is a gold standard for measuring the activity of cholinesterase inhibitors, a major application for quinuclidine derivatives in the context of Alzheimer's disease.

Causality: The assay measures the activity of the AChE enzyme. An effective inhibitor will reduce the rate at which AChE hydrolyzes its substrate, acetylthiocholine (ATCh). The product of this hydrolysis, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻), whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of ATCh, and a stock solution of the AChE enzyme. Prepare serial dilutions of the quinuclidine test compounds and a known inhibitor (e.g., Donepezil) as a positive control.

  • Assay Setup: In a 96-well plate, add the phosphate buffer to all wells.

  • Inhibitor Incubation: Add the test compound solutions (or vehicle for control wells) to the appropriate wells. Then, add the AChE solution to all wells except the blank. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DTNB solution to all wells. To initiate the enzymatic reaction, add the ATCh substrate solution.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control. Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This assay is crucial for assessing the potential cytotoxicity of lead compounds on relevant cell lines (e.g., human neuroblastoma SH-SY5Y cells for neuroactive drugs).

Causality: The assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the quinuclidine derivatives. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control wells (representing 100% viability). Plot percent viability versus log[compound] concentration to determine the CC₅₀ (cytotoxic concentration 50%).

cluster_1 Experimental Validation Workflow A Synthesized Quinuclidine Derivatives B Primary Target-Based Assay (e.g., Enzyme Inhibition) A->B D Secondary Cell-Based Assay (e.g., Cell Viability) A->D C Determine Potency (IC₅₀ / Kᵢ) B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determine Cytotoxicity (CC₅₀) D->E E->F G Validated Hit Compound F->G

Caption: A typical workflow for the in vitro validation of synthesized compounds.

Part III: Bridging the Gap - A Comparative Analysis

The true power of a dual in silico-experimental approach emerges when we directly compare the results. This comparison validates the computational model and provides deeper insights into the structure-activity relationship (SAR) of the compounds.

Case Study: Quinuclidine Derivatives as Cholinesterase Inhibitors

A study by Kalčić et al. (2024) provides an excellent example of this synergy by profiling novel N-alkyl quaternary quinuclidines as potential anticholinesterase drugs.[2] They performed both molecular docking simulations and in vitro enzyme inhibition assays.

In Silico Predictions (Molecular Docking): The study evaluated the positioning and interactions of 14 quinuclidine derivatives within the active sites of both AChE and Butyrylcholinesterase (BChE). The docking analysis sought to explain binding affinity based on structural features, such as:

  • The number and type of non-bonding interactions (e.g., hydrogen bonds, electrostatic interactions).

  • Interactions with key residues in the enzyme's active site gorge (e.g., Trp286, Tyr124).

  • The conformation (elongated vs. curled) of the bound ligand.

Experimental Results (Enzyme Inhibition): The inhibitory potency of all 14 compounds was determined experimentally, yielding precise inhibition constants (Kᵢ).

CompoundKey Structural FeaturePredicted AChE Interactions (Qualitative)Experimental AChE Kᵢ (µM)[2]
1 C8 Alkyl Chain, OH groupModerate interactions156.2
2 C10 Alkyl Chain, OH groupFavorable interactions20.3
3 C12 Alkyl Chain, OH groupStrong interactions, elongated pose1.8
4 C14 Alkyl Chain, OH groupVery strong interactions0.44
5 C16 Alkyl Chain, OH groupStrong interactions, potential steric hindrance1.2
7 (bis) C10 Alkyl Linker, OH groupExtensive interactions spanning active sites0.26
14 (bis) C10 Alkyl Linker, Oxime groupMost extensive interactions observed0.26

Analysis of Correlation: The results show a general, but not perfect, correlation between the computational predictions and the experimental data. For instance, increasing the alkyl chain length from C8 to C14 generally led to stronger predicted interactions and, correspondingly, lower (more potent) experimental Kᵢ values.[2] The most potent compounds identified experimentally, the bisquaternary derivatives 7 and 14 , were also predicted by docking to form the most extensive network of interactions within the enzyme's active site.[2]

However, the authors rightly note that it is challenging to perfectly correlate these results.[2] A single parameter, like the number of hydrogen bonds, could not alone explain the experimental trends. Instead, a weighted combination of multiple factors, including electrostatics, conformation, and specific residue interactions, likely determines the final inhibition potency.[2] This highlights a critical lesson: in silico docking is a powerful hypothesis-generating tool for rationalizing binding modes and prioritizing compounds, but experimental Kᵢ values remain the definitive measure of potency.

Broader Applications: Squalene Synthase and Muscarinic Receptors

While a comprehensive comparative dataset for other targets is less commonly published in a single article, the same principles apply.

  • Squalene Synthase Inhibitors: Studies have reported quinuclidine derivatives with potent inhibitory activity against squalene synthase, an enzyme involved in cholesterol biosynthesis.[3] For example, a derivative incorporating a phenothiazine moiety showed an IC₅₀ value of 0.12 µM.[2] Computational docking studies on this target help rationalize how the bulky, lipophilic groups of these inhibitors occupy the large substrate-binding tunnel of the enzyme.[4]

  • Muscarinic Receptor Antagonists: The quinuclidine core is found in potent muscarinic antagonists used to treat conditions like overactive bladder. Experimental binding assays determine the affinity (Kᵢ) of these compounds for the five different muscarinic receptor subtypes (M1-M5). Structure-guided drug design, heavily reliant on molecular docking into homology models or crystal structures of these receptors, has been instrumental in developing subtype-selective ligands by exploiting subtle differences in their orthosteric binding pockets.

cluster_2 The In Silico-Experimental Cycle A In Silico Design & Virtual Screening B Prioritize & Synthesize Top Candidates A->B Predicts Potency C Experimental Validation (In Vitro Assays) B->C D Analyze SAR & Identify Validated Hits C->D Measures Potency E Refine Computational Model with Experimental Data D->E Provides SAR Data E->A Improves Predictions

Caption: The iterative and synergistic cycle of computational and experimental drug discovery.

Conclusion

The development of bioactive quinuclidine derivatives is a testament to the power of integrating computational prediction with experimental validation. In silico methods like molecular docking provide invaluable, rapid insights that guide the design and prioritization of molecules, significantly reducing the time and cost associated with traditional discovery pipelines. However, these predictions must be viewed as well-informed hypotheses rather than certainties.

Rigorous, well-controlled in vitro experiments remain the ultimate arbiter of a compound's true bioactivity and safety profile. The most successful research programs are not those that treat these domains as separate, but those that create a continuous feedback loop where experimental data is used to refine and improve predictive models, leading to the next generation of more potent and selective therapeutic agents.

References

  • Rudrapal, M., & Chetia, D. (2020). Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. Journal of Drug Delivery and Therapeutics, 10(4), 225-233. [Link]

  • Locher, K. P., et al. (2021). Computational study to discover potent phytochemical inhibitors against drug target, squalene synthase from Leishmania donovani. PLoS ONE, 16(5), e0251295. [Link]

  • Scotti, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 664. [Link]

  • Kalčić, M., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences, 25(1), 155. [Link]

  • Wess, J., et al. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]

  • Kovačević, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Archives of Industrial Hygiene and Toxicology, 62(1), 35-42. [Link]

  • Ishihara, T., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204-1213. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Quinuclidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

The quinuclidine moiety, a bicyclic amine, is a well-established privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a defined orientation for pharmacophoric groups, leading to high-affinity interactions with a variety of biological targets. This has resulted in the successful development of drugs across multiple therapeutic areas, including muscarinic receptor antagonists and serotonin 5-HT3 receptor antagonists. Understanding the pharmacokinetic nuances of existing quinuclidine-based drugs is paramount for predicting and optimizing the ADME properties of next-generation candidates.

Comparative Pharmacokinetic Profiles

This section details the pharmacokinetic profiles of prominent quinuclidine-based drugs. While a direct head-to-head clinical trial comparing all these agents is not available, this guide synthesizes data from various clinical and preclinical studies to provide a comprehensive comparative overview.

Solifenacin

Solifenacin, marketed as Vesicare®, is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1]

  • Absorption: Solifenacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 90%.[2] Peak plasma concentrations (Cmax) are typically reached within 3 to 8 hours.[2] The pharmacokinetics of solifenacin are not significantly affected by food intake.[1]

  • Distribution: Solifenacin has a large apparent volume of distribution of about 600 L, indicating extensive distribution into tissues.[2] It is highly bound to human plasma proteins (approximately 98%), mainly to α1-acid glycoprotein.[1]

  • Metabolism: The liver extensively metabolizes solifenacin, primarily through the cytochrome P450 (CYP) 3A4 enzyme system.[2][3] Alternate metabolic pathways also exist.[1]

  • Excretion: Elimination occurs predominantly through metabolism, with only about 7% of the administered dose excreted unchanged in the urine.[2] The terminal elimination half-life is long, ranging from 45 to 68 hours, which allows for once-daily dosing.[4]

Palonosetron

Palonosetron (Aloxi®) is a second-generation serotonin 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5]

  • Absorption: When administered orally, palonosetron is well-absorbed with a high absolute bioavailability of 97%.[6]

  • Distribution: Palonosetron has a large volume of distribution and is approximately 62% bound to plasma proteins.[6]

  • Metabolism: About 50% of a dose is metabolized by CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2.[6]

  • Excretion: A significant portion of the drug (around 40%) is excreted unchanged in the urine.[6] Palonosetron has a notably long elimination half-life of approximately 40 hours.[7]

Azasetron

Azasetron (Serotone) is a 5-HT3 receptor antagonist used as an antiemetic.

  • Absorption: Orally administered azasetron has a high bioavailability of approximately 90%, which is attributed to a saturable transport mechanism in the small intestine.[8]

  • Distribution: Specific data on volume of distribution and plasma protein binding for azasetron is not as readily available in the reviewed literature.

  • Metabolism: A key feature of azasetron is its limited metabolism.[8]

  • Excretion: A large proportion of the administered dose, approximately 60-70%, is excreted unchanged in the urine.[8]

Cevimeline

Cevimeline (Evoxac®) is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.

  • Absorption: Cevimeline is rapidly absorbed after oral administration, with time to peak concentration (Tmax) occurring between 1.5 and 2 hours.[9][10] Food decreases the rate of absorption.[10]

  • Distribution: It has a volume of distribution of about 6 L/kg and exhibits low plasma protein binding (<20%).[9]

  • Metabolism: Cevimeline is metabolized by CYP2D6 and CYP3A3/4.[11]

  • Excretion: The mean elimination half-life is approximately 5 hours.[10] About 84% of a dose is excreted in the urine within 24 hours.[9]

Quinupramine

Quinupramine is a tricyclic antidepressant with a quinuclidine moiety.

  • Absorption and Distribution: Specific pharmacokinetic parameters like bioavailability and Tmax are not detailed in the readily available literature. However, after oral administration in rats, the unchanged drug was estimated to be 60-75% of the total radioactivity in the cerebral cortex, suggesting good brain penetration.[12]

  • Metabolism: A notable characteristic of quinupramine is its lack of subsequent metabolites, which is a distinguishing feature among tricyclic antidepressants.[13]

  • Excretion: Detailed excretion data is not extensively reported in the reviewed sources.

Quantitative Pharmacokinetic Data Summary

The following table provides a comparative summary of key pharmacokinetic parameters for the discussed quinuclidine-based drug candidates. It is important to note that these values are derived from different studies and should be interpreted with consideration of the varying experimental conditions.

ParameterSolifenacinPalonosetronAzasetronCevimelineQuinupramine
Cmax (ng/mL) 32.3 - 62.9 (for 5 & 10 mg doses)[1]Varies with dose[14]Not specifiedNot specifiedNot specified
Tmax (h) 3 - 8[2]~5.1[6]Not specified1.5 - 2[9][10]Not specified
t1/2 (h) 45 - 68[4]~40[7]Not specified~5[10]Not specified
Vd (L) ~600[2]Not specifiedNot specified~6 L/kg[9]Not specified
CL (L/h) 7 - 14[2]Not specifiedNot specifiedNot specifiedNot specified
F (%) ~90[2]97 (oral)[6]~90[8]Not specifiedNot specified
Protein Binding (%) ~98[1]~62[6]Not specified<20[9]Not specified

Visualizing the Pharmacokinetic Pathway

The following diagrams illustrate the generalized ADME pathway for a typical quinuclidine-based drug and a standard experimental workflow for an in vivo pharmacokinetic study.

ADME_Pathway cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI GI Tract Blood Systemic Circulation (Free Drug <=> Protein-Bound) GI->Blood Absorption Tissues Target & Off-Target Tissues Blood->Tissues Distribution Liver Liver (CYP450 Enzymes) Blood->Liver First-Pass Metabolism Kidney Kidney Blood->Kidney Renal Clearance Tissues->Blood Liver->Blood Metabolites Feces Feces Liver->Feces Biliary Excretion

Caption: Generalized ADME pathway for quinuclidine-based drugs.

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_Data Data Analysis Phase Dose Administer Drug to Animal Model (e.g., Oral Gavage in Rats) Sample Collect Blood Samples at Pre-defined Time Points Dose->Sample Process Process Blood to Plasma Sample->Process Extract Extract Drug from Plasma Process->Extract LCMS Quantify Drug Concentration using LC-MS/MS Extract->LCMS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK_Calc Report Generate Report PK_Calc->Report

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic data, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile of a quinuclidine-based drug candidate following oral administration in rats.

Materials:

  • Test compound

  • Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Dosing Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the test compound formulation to each rat via oral gavage at a specified dose volume (e.g., 10 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Thaw plasma samples and prepare for analysis. This typically involves protein precipitation followed by quantification of the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of a quinuclidine-based drug candidate in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive controls (compounds with known metabolic stability) in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (at a final concentration typically around 1 µM), HLMs (e.g., 0.5 mg/mL protein concentration), and potassium phosphate buffer.[15]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual wells by adding cold acetonitrile containing an internal standard.[15]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent of binding of a quinuclidine-based drug candidate to plasma proteins.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., 96-well RED device)

  • Dialysis membrane (e.g., 12-14 kDa molecular weight cutoff)

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike the test compound into human plasma at a known concentration (e.g., 1 µM).

  • Dialysis Setup: Assemble the equilibrium dialysis apparatus. Add the compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the adjacent chamber (the buffer chamber), separated by the dialysis membrane.

  • Equilibration: Seal the apparatus and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in the aliquots from both chambers using a validated LC-MS/MS method. To account for matrix effects, it is often necessary to mix the buffer sample with blank plasma and the plasma sample with buffer to create a matched matrix for analysis.

  • Calculation: Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] x 100

Structure-Pharmacokinetic Relationships and Expert Insights

The pharmacokinetic profile of a quinuclidine-based drug is intrinsically linked to its chemical structure. Modifications to the quinuclidine core and its substituents can profoundly impact ADME properties.

  • Lipophilicity and Absorption: The lipophilicity of a compound, often expressed as logP or logD, is a critical determinant of its absorption. Generally, a moderate degree of lipophilicity is required for good oral absorption. Highly lipophilic compounds may have poor aqueous solubility, limiting their dissolution in the gastrointestinal tract, while highly polar compounds may have poor membrane permeability. The quinuclidine core itself is basic, and its ionization state at physiological pH will influence its lipophilicity and absorption characteristics.

  • Metabolism and CYP Interactions: The susceptibility of quinuclidine derivatives to metabolism is largely dependent on the nature and position of substituents. The nitrogen atom of the quinuclidine ring can be a site for N-oxidation. Aromatic rings attached to the quinuclidine scaffold are common sites for hydroxylation by CYP enzymes. For instance, solifenacin is primarily metabolized by CYP3A4, while palonosetron is a substrate for CYP2D6, CYP3A4, and CYP1A2.[2][6] Understanding the potential for CYP inhibition or induction is crucial to predict drug-drug interactions.

  • Distribution and Brain Penetration: The ability of a quinuclidine-based drug to cross the blood-brain barrier (BBB) is of particular importance for CNS-targeted therapies. Generally, smaller, more lipophilic molecules with fewer hydrogen bond donors are more likely to penetrate the BBB. The basicity of the quinuclidine nitrogen can lead to ionization at physiological pH, which can reduce BBB penetration. However, specific structural modifications can be made to optimize CNS exposure.

  • Excretion: The route of excretion is influenced by the polarity of the drug and its metabolites. More polar compounds and metabolites are typically excreted renally. As seen with azasetron, compounds that undergo limited metabolism are often excreted largely unchanged in the urine.[8]

By carefully considering these structure-pharmacokinetic relationships, medicinal chemists can rationally design novel quinuclidine-based drug candidates with optimized pharmacokinetic profiles tailored to their intended therapeutic application.

References

  • [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist]. [Link]

  • Efficacy, safety and pharmacokinetics of palonosetron in patients receiving highly emetogenic cisplatin-based chemotherapy: a dose-ranging clinical study. [Link]

  • Effects of quinupramine on the central monoamine uptake systems and involvement of pharmacokinetics in its pharmacological activities. [Link]

  • Quantitative Structure-Property Relationship (QSPR) Modeling of Central Nervous System (CNS) Drug Activity using Molecular Descriptors. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of solifenacin. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

  • Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. [Link]

  • Cevimeline. [Link]

  • Palonosetron. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • VESIcare (solifenacin succinate) Tablets. [Link]

  • Murine Pharmacokinetic Studies. [Link]

  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. [Link]

  • Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges. [Link]

  • metabolic stability in liver microsomes. [Link]

  • Tricyclic antidepressant. [Link]

  • EVOXAC Capsules (cevimeline hydrochloride). [Link]

  • quantitative structure-pharmacokinetics relationship for the steady state volume of distribution of basic and neutral drugs. [Link]

  • [New antidepressant multicenter study in hospitalized patients: quinupramine (author's transl)]. [Link]

  • Cevimeline Monograph for Professionals. [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • Protein Binding by Equilibrium Dialysis. [Link]

  • Solifenacin. [Link]

  • Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Development of quantitative structure-pharmacokinetic relationships. [Link]

  • What is Azasetron Hydrochloride used for?. [Link]

  • (PDF) Solifenacin pharmacology. [Link]

  • Plasma Protein Binding Assay. [Link]

  • (PDF) A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats. [Link]

  • Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Cevimeline. [Link]

  • Automatic QSAR modeling of ADME properties: blood-brain barrier penetration and aqueous solubility. [Link]

  • Quantitative structure-pharmacokinetic/pharmacodynamic relationships. [Link]

  • Metabolic Stability Assay Services. [Link]

  • Review of Pharmacological Properties. [Link]

  • Antiemetics, Selective 5-HT3 Antagonists. [Link]

  • Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. [Link]

  • N21372S018; S019 Palonosetron Clinpharm BPCA. [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA Number 209529. [Link]

  • Refined ADME Profiles for ATC Drug Classes. [Link]

  • Pharmacology of Palonosetron (Aloxi) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Pharmacology of antidepressants. [Link]

  • Oral ondansetron pharmacokinetics: the effect of chemotherapy.. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

Sources

Head-to-head study of different synthetic pathways to (R)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Head-to-Head Comparison of Synthetic Pathways to (R)-quinuclidin-3-amine

Prepared by: Gemini, Senior Application Scientist

(R)-quinuclidin-3-amine is a critical chiral building block in modern medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry are integral to the efficacy of several pharmaceuticals, including Palonosetron (a 5-HT3 antagonist) and Solifenacin (a muscarinic receptor antagonist). The enantiomerically pure amine is therefore a high-value synthetic target.[1][2]

This guide provides a head-to-head comparison of two distinct and prominent synthetic strategies for obtaining (R)-quinuclidin-3-amine:

  • Pathway A: Diastereoselective Reductive Amination. A classical chemical approach relying on a chiral auxiliary to direct stereochemistry.

  • Pathway B: Chemo-enzymatic Synthesis via (R)-3-Quinuclidinol. A modern approach leveraging the high selectivity of biocatalysis.

We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a quantitative comparison to guide researchers in selecting the optimal pathway for their specific needs.

Pathway A: Diastereoselective Reductive Amination

This strategy employs a chiral auxiliary, (S)-1-phenethylamine, to introduce stereochemical bias. The synthesis begins with the common precursor, 3-quinuclidinone, and proceeds through a diastereoselective reduction of a transiently formed chiral imine.

Causality and Mechanistic Insight

The core principle of this pathway is substrate control. By condensing the prochiral 3-quinuclidinone with enantiomerically pure (S)-1-phenethylamine, a chiral imine intermediate is formed. The bulky phenyl group of the auxiliary sterically hinders one face of the C=N double bond. Consequently, the subsequent hydride attack by sodium borohydride (NaBH₄) is directed to the less hindered face, preferentially forming one of the two possible diastereomeric secondary amines.[1] The final step involves the hydrogenolytic cleavage of the N-benzyl bond to release the target chiral primary amine.

Experimental Workflow Diagram

Pathway_A cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection 3-Quinuclidinone 3-Quinuclidinone Imine Chiral Imine Intermediate 3-Quinuclidinone->Imine Toluene, Dean-Stark S_Phenethylamine (S)-1-Phenethylamine S_Phenethylamine->Imine Diastereomer N-Substituted Amine (Diastereomeric Mixture) Imine->Diastereomer NaBH4, Methanol Final_Product (R)-quinuclidin-3-amine Diastereomer->Final_Product H2, Pd/C, HCl/EtOH

Caption: Diastereoselective Reductive Amination Workflow.

Pathway B: Chemo-enzymatic Synthesis via (R)-3-Quinuclidinol

This modern hybrid approach combines the unparalleled stereoselectivity of an enzymatic reaction with robust chemical transformations. The key step is the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol using a ketoreductase (KRED) enzyme.

Causality and Mechanistic Insight

The success of this pathway hinges on the exquisite enantioselectivity of the biocatalyst. Ketoreductases, such as the well-studied 3-quinuclidinone reductase from Rhodotorula rubra, create a precisely shaped chiral active site.[3][4] Within this pocket, the substrate, 3-quinuclidinone, is oriented in a specific conformation. The enzyme then delivers a hydride from a cofactor (NADPH) to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product with exceptional purity (>99.9% e.e. is common).[3][4]

The subsequent conversion of the alcohol to the amine is achieved through a two-step sequence involving a Mitsunobu reaction with an azide source, followed by reduction. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism), converting the (R)-alcohol to an (S)-azide. The final reduction of the azide to the amine occurs without affecting the stereocenter. This double inversion strategy is a reliable method to achieve an overall retention of configuration, transforming (R)-3-quinuclidinol into the desired (R)-quinuclidin-3-amine.

Experimental Workflow Diagram

Pathway_B cluster_0 Step 1: Biocatalytic Reduction cluster_1 Step 2: Azide Formation (Inversion) cluster_2 Step 3: Reduction to Amine 3-Quinuclidinone 3-Quinuclidinone R_Alcohol (R)-3-Quinuclidinol 3-Quinuclidinone->R_Alcohol Ketoreductase (KRED) NADPH Regeneration S_Azide (S)-3-Azidoquinuclidine R_Alcohol->S_Azide DPPA, DIAD, PPh3 Final_Product (R)-quinuclidin-3-amine S_Azide->Final_Product H2, Pd/C

Caption: Chemo-enzymatic Workflow via Biocatalytic Reduction.

Head-to-Head Performance Comparison

The choice between these pathways depends on factors such as available equipment, scale, and desired purity. The following table summarizes key performance metrics.

MetricPathway A: Diastereoselective Reductive AminationPathway B: Chemo-enzymatic Synthesis
Starting Material 3-Quinuclidinone3-Quinuclidinone
Key Reagents (S)-1-Phenethylamine, NaBH₄, Pd/CKetoreductase (whole-cell or isolated), DPPA, DIAD, PPh₃, Pd/C
Number of Steps 3 (Imine formation, reduction, deprotection)3 (Bioreduction, azidation, reduction)
Typical Overall Yield Moderate (30-50%)Good to Excellent (60-80%)
Enantiomeric Excess Good (Typically 85-95% d.e. before purification)Excellent (>99.9% e.e.)[3][4]
Key Advantage Utilizes common, inexpensive chemical reagents.Exceptionally high enantiopurity, avoiding chiral separation.
Key Disadvantage Requires chromatographic separation of diastereomers; final e.e. depends on separation efficiency.Requires fermentation/bioreactor setup; Mitsunobu reagents can be costly and difficult to remove.

Detailed Experimental Protocols

Protocol for Pathway A: Diastereoselective Reductive Amination

Adapted from Langlois, M. et al., Synthetic Communications, 1992.[1]

Step 1: Synthesis of N-[(S)-1-Phenylethyl]-3-aminoquinuclidine

  • To a solution of 3-quinuclidinone hydrochloride (10.0 g, 61.9 mmol) in water, add sodium hydroxide until pH > 12. Extract the free base into toluene and dry the organic layer over anhydrous sodium sulfate.

  • Add (S)-(-)-1-phenethylamine (7.5 g, 61.9 mmol) to the toluene solution.

  • Set up the reaction with a Dean-Stark apparatus and reflux for 12-18 hours to remove water and drive imine formation.

  • Cool the reaction mixture to 0 °C. Cautiously add sodium borohydride (2.8 g, 74.2 mmol) portion-wise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding 1 M HCl. Separate the aqueous layer, basify with NaOH, and extract with dichloromethane.

  • Dry the organic extract, concentrate under reduced pressure, and purify by column chromatography to separate the diastereomers.

Step 2: Hydrogenolytic Deprotection

  • Dissolve the desired N-substituted amine diastereomer in ethanol containing 2 equivalents of HCl.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

  • Subject the mixture to a hydrogen atmosphere (50 psi) and stir at 50 °C for 24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-quinuclidin-3-amine dihydrochloride.

Protocol for Pathway B: Chemo-enzymatic Synthesis

Bioreduction adapted from Kataoka, M. et al., Appl. Microbiol. Biotechnol., 2009.[4]

Step 1: Biocatalytic Reduction to (R)-3-Quinuclidinol

  • Prepare a whole-cell biocatalyst by cultivating E. coli cells co-expressing 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[3][4]

  • In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), suspend the catalyst cells.

  • Add 3-quinuclidinone (e.g., 50 g/L), a glucose source for cofactor regeneration (1.2 equivalents), and a catalytic amount of NADP⁺.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion by GC or HPLC.

  • Upon completion (typically 12-24 hours), remove the cells by centrifugation.

  • Extract the aqueous phase continuously with chloroform or another suitable organic solvent. Dry the combined organic layers and evaporate the solvent to yield (R)-3-quinuclidinol with >99.9% e.e.

Step 2 & 3: Conversion of (R)-3-Quinuclidinol to (R)-quinuclidin-3-amine

  • Dissolve (R)-3-quinuclidinol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add diethyl azodicarboxylate (DIAD, 1.5 eq) dropwise, maintaining the temperature at 0 °C. The solution should turn orange.

  • Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate (S)-3-azidoquinuclidine.

  • Dissolve the azide in methanol and add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to yield the final product, (R)-quinuclidin-3-amine.

Conclusion and Outlook

Both pathways offer viable routes to the target molecule, but they cater to different priorities.

Pathway A is a testament to the power of classical organic synthesis. It is accessible and relies on fundamental, well-understood reactions. Its primary drawback is the reliance on physical separation to achieve high enantiopurity, which can be challenging and costly to scale.

Pathway B represents a state-of-the-art approach, delivering a product of near-perfect enantiomeric purity directly from the key stereochemistry-defining step.[3][4] While requiring specialized biological equipment and potentially more expensive reagents for the chemical conversion, the elimination of chiral purification and higher overall yields make it highly attractive for industrial-scale production where optical purity is paramount.

For academic and early-stage research, the simplicity of Pathway A may be sufficient. However, for process development and manufacturing, the superior efficiency and unmatched stereocontrol of the chemo-enzymatic approach in Pathway B present a clear advantage.

References

  • Langlois, M., Meyer, C., & Soulier, J. L. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 22(13), 1895-1911. [Link]

  • Kataoka, M., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 84(2), 271-279. [Link]

  • ResearchGate. (Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra). (2025-08-10). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-quinuclidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of (R)-quinuclidin-3-amine hydrochloride. As a chiral amine hydrochloride salt, this compound presents specific hazards that necessitate a rigorous and informed disposal protocol.[1] This document moves beyond generic safety data sheet (SDS) instructions to offer a comprehensive operational plan, grounded in established safety principles and regulatory standards, tailored for researchers and drug development professionals.

Hazard Identification and Risk Assessment

A foundational understanding of the inherent risks associated with this compound is critical for its safe handling and disposal. The primary hazards, as identified by the Globally Harmonized System (GHS), stem from its irritant properties.[2]

GHS Hazard Profile:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Some related quinuclidine derivatives are classified as corrosive, capable of causing severe skin burns and eye damage, including the risk of blindness.[3][4] While this specific compound is listed as an irritant, treating it with a high degree of caution is a prudent, field-proven approach. Ingestion of similar compounds can lead to severe damage and perforation of the esophagus and stomach.[3]

The hydrochloride salt form means the compound is soluble in water.[1] This property is a key consideration for both spill management and environmental protection, as it increases its mobility in aqueous environments.[4] Therefore, preventing its entry into drains and waterways is a critical disposal objective.[3][4][5]

Property Value / Classification Source
Molecular Formula C₇H₁₅ClN₂PubChem[2]
Molecular Weight 162.66 g/mol PubChem[2]
Appearance Off-white to beige powder/solidCole-Parmer[6], Fisher Scientific[4]
GHS Hazard Statements H315, H319, H335ECHA C&L Inventory[2]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory IrritantPubChem[2]
Solubility Soluble in waterEvitaChem[1]

Core Principles of Disposal and Regulatory Compliance

All chemical disposal procedures are governed by strict federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7] Laboratories, particularly academic ones, may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a laboratory setting.[8][9]

The fundamental principle of RCRA is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[10] For this compound, this mandates that it be treated as a hazardous waste unless definitively proven otherwise.

The disposal workflow should always prioritize:

  • Waste Minimization: Whenever possible, substitute with less hazardous materials or scale down experiments to reduce the volume of waste generated.[11]

  • Segregation: Do not mix this waste with other chemical streams unless compatibility is confirmed. Amine salts can react hazardously with incompatible substances. Avoid contamination with oxidizing agents like nitrates or chlorine bleaches, as this may result in ignition.[5]

  • Proper Containment: Use appropriate, clearly labeled, and sealed containers for all waste.[7][12]

Disposal Decision Workflow

The correct disposal pathway depends on the form of the waste—whether it is unused pure chemical, contaminated material, or a dilute solution. The following decision tree illustrates the logical process for managing waste from the point of generation.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Initial Assessment & Segregation cluster_2 Containment Protocols cluster_3 Final Disposal Pathway Generate Waste Generated: (R)-quinuclidin-3-amine HCl Assess Assess Waste Form Generate->Assess Isolate from incompatible waste streams Pure Unused/Expired Pure Chemical Assess->Pure Solid Contaminated Contaminated Labware (Gloves, Wipes, Glassware) Assess->Contaminated Solid Matrix Spill Spill Cleanup Debris Assess->Spill Solid Matrix Container Place in designated, sealed, and labeled Hazardous Waste container for solids. Pure->Container Contaminated->Container Spill->Container Pickup Arrange for pickup by a licensed hazardous waste disposal contractor. Container->Pickup

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Procedures

Adherence to a standardized, step-by-step methodology is crucial for safety and compliance.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, waste, or spill), the following PPE is mandatory:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[13]

  • Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: For handling the powder or in case of dust generation, use a particulate respirator conforming to OSHA regulations (29 CFR 1910.134).[4][5]

Part B: Unused or Expired Chemical (Pure Solid)
  • Do NOT Dispose in Trash or Sewer: This is a chemical waste product and must not be discarded as common refuse or washed down the drain.[4]

  • Containerize: Place the original container, or the chemical itself, into a larger, compatible, and sealable hazardous waste container. Ensure the container is in good condition and not leaking.[7] Do not use a metal container, as amine hydrochlorides can be corrosive.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[5]

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[12]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[10] Final disposal for this type of compound is typically high-temperature incineration at a licensed facility.[14]

Part C: Contaminated Labware and Debris

This includes items such as gloves, weighing papers, pipette tips, and empty containers.

  • Gross Decontamination: If possible, rinse empty containers or glassware with a suitable solvent (e.g., ethanol) to remove residual chemical. This rinseate must be collected as hazardous liquid waste.

  • Segregate Solid Waste: Collect all contaminated solid items in a dedicated, leak-proof container or a durable plastic bag.

  • Labeling and Storage: Label the container or bag as "Hazardous Waste" with the chemical name. Store it with other solid chemical waste for disposal.

  • Final Disposal: This contaminated solid waste must be disposed of through your institution's hazardous waste program, typically via incineration.

Spill and Decontamination Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spill (Small amount of solid)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 4, Part A.

  • Avoid Dust Generation: Do NOT use a dry brush or create a dust cloud.[5] Dusts can form explosive mixtures with air and pose a severe inhalation hazard.[5]

  • Clean-Up: Gently cover the spill with an absorbent material. Use dry clean-up procedures.[5] Carefully sweep or scoop the material into a sealable container.[6] An explosion-proof vacuum, if available, is also suitable.[5]

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any other cleaning materials must be treated as hazardous waste.

  • Package and Label: Place all cleanup materials into a sealed, labeled hazardous waste container.[5]

Major Spill
  • Evacuate and Isolate: Evacuate all personnel from the immediate area and restrict access.

  • Alert Authorities: Immediately contact your institution's EHS or emergency response team and inform them of the location and nature of the hazard.[5]

  • Ventilate (If Safe): If it can be done without risk, increase ventilation to the area.

  • Do Not Attempt to Clean: A major spill requires trained emergency responders. Do not attempt to manage it yourself.[5]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a logistical task but a fundamental responsibility of every research professional. By understanding the chemical's specific hazards, adhering to regulatory frameworks, and implementing the detailed procedures outlined in this guide, laboratories can ensure the safety of their personnel and protect the environment. This commitment to rigorous waste management protocols is the bedrock of a trustworthy and authoritative scientific operation.

References

  • Safety Data Sheet: (R)-3-Quinuclidinol. Carl ROTH. [Link]

  • This compound | C7H15ClN2. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 3-Quinuclidinone hydrochloride, 99% (tlc). Cole-Parmer. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, Engineering. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Mastering the Safe Handling of (R)-quinuclidin-3-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(R)-quinuclidin-3-amine hydrochloride and its derivatives are pivotal building blocks in modern drug discovery and development. As their use becomes more prevalent in research and pharmaceutical laboratories, a comprehensive understanding of their safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory operations. Here, we will explore the causality behind each procedural step, ensuring that every action is not just followed, but understood.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is classified with several key hazards that dictate our handling procedures. According to the Globally Harmonized System (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Safety data sheets for closely related compounds, such as (R)-3-Quinuclidinol, further classify the free base as a corrosive material that can cause severe skin burns and eye damage[2][3]. As a powdered substance, the primary routes of exposure are inhalation and dermal contact[4].

Core Principles of Your Risk Assessment:

  • Inhalation Hazard : Fine powders can easily become airborne, especially during weighing and transfer. This necessitates the use of engineering controls to minimize dust generation[4].

  • Dermal and Ocular Hazard : The irritant and potentially corrosive nature of the compound and its relatives requires robust personal protective equipment to prevent any direct contact with the skin or eyes[1][3].

  • Contamination : Improper handling can lead to the spread of the chemical throughout the laboratory, posing a risk to colleagues and compromising other experiments[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Task / OperationRequired Personal Protective Equipment (PPE)Rationale
Weighing and Aliquoting - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Full-face shield- Laboratory Coat (fully buttoned)- Respiratory Protection (N95 or higher)Highest risk of aerosolization. A full-face shield protects against splashes and airborne particles. Respiratory protection is critical to prevent inhalation of the fine powder[4][5][6].
Dissolution and Solution Transfer - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatReduced risk of aerosolization once in solution, but splash hazard remains[4].
Reaction Work-up and Purification - Chemical-resistant Gloves (consult manufacturer's guide for specific solvents)- Chemical Splash Goggles- Laboratory CoatHazard is now dependent on the entire reaction mixture. Solvent and reagent compatibility with PPE is crucial.
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatPrevents contact with residual chemical on containers or in waste streams.

Step-by-Step Handling Procedures: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure operational integrity.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store : Keep the container tightly closed in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents[7][8][9].

Weighing the Powder: A Critical Control Point

This operation presents the highest risk of exposure and must be performed with meticulous care.

  • Select Location : Always weigh powdered this compound inside a certified chemical fume hood or a powder containment balance enclosure to control airborne particles[3][4].

  • Prepare the Area : Cover the work surface with disposable bench paper to contain any spills.[4]

  • Don PPE : Wear the appropriate PPE as outlined in the table above, including respiratory protection and a face shield.

  • Minimize Air Currents : Keep the fume hood sash at the lowest practical height. Avoid rapid movements that can disturb the air and aerosolize the powder.

  • Transfer Technique : Use a spatula to transfer small portions of the powder into a tared weigh boat or container. Avoid pouring directly from the main bottle to prevent generating dust.[4]

  • Immediate Clean-up : After weighing, carefully clean the spatula and any contaminated surfaces using a wet wipe or a HEPA-filtered vacuum. Dispose of the bench paper and wipes as hazardous waste.[4]

  • Seal : Tightly cap the primary container immediately after use[4][9].

Dissolution and Use in Reactions
  • In-Hood Procedure : Perform all dissolutions and additions to reaction vessels within a chemical fume hood.

  • Controlled Addition : Add solvents slowly to the powder to avoid splashing. If adding the solid to a solvent, do so in small increments.

  • Post-Handling : After handling, remove gloves using the proper technique to avoid contaminating your hands and wash your hands thoroughly with soap and water[10][11].

Operational and Disposal Plans: A Lifecycle Approach

A comprehensive plan includes not only the handling of the chemical but also its responsible disposal.

Spill Management
  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Use a wet cleaning method or a HEPA vacuum to collect the material. Avoid dry sweeping.[10]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Major Spills :

    • Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

Waste Disposal
  • Designated Waste Streams : All materials contaminated with this compound, including empty containers, disposable labware, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste[2][12].

  • Containerization : Use clearly labeled, sealed containers for solid and liquid waste. Do not mix incompatible waste streams.

  • Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures[12][13].

Visual Workflow: Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Face Shield/Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

By internalizing these procedures and the scientific rationale behind them, you not only protect yourself and your colleagues but also uphold the integrity of your research. This commitment to safety is the bedrock of scientific excellence.

References

  • Safety Data Sheet: (R)-3-Quinuclidinol . Carl ROTH. [Link]

  • This compound | C7H15ClN2 . PubChem. [Link]

  • Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety, University of California, Berkeley. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. [Source URL not provided]
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Source URL not provided]
  • Standard operating procedure for hazardous chemicals Handling of nanom
  • Anhydrous Ammonia PPE . YouTube. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! . De Dietrich. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • Synthesis and Application of Functionalised Quinuclidines . The University of Liverpool Repository. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Chemical Safety: Personal Protective Equipment. [Source URL not provided]
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . UNC Policies. [Link]

  • Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders . Drugoffice.gov.hk. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.